Ethyl 3-(4-Isobutylphenyl)acrylate
Description
Structure
3D Structure
Properties
CAS No. |
1256636-24-4 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
ethyl 3-[4-(2-methylpropyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-4-17-15(16)10-9-13-5-7-14(8-6-13)11-12(2)3/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
AVKJHNLUCYTIQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |
Synonyms |
Ethyl 3-(4-Isobutylphenyl)acrylate |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization & Synthesis of Ethyl 3-(4-isobutylphenyl)acrylate
Executive Summary
Ethyl 3-(4-isobutylphenyl)acrylate (Ethyl 4-isobutylcinnamate) is a critical intermediate in the synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen). Its accurate characterization is essential for process chemists optimizing the Heck coupling pathway or Knoevenagel condensations. This guide provides a definitive spectroscopic profile (
Chemical Context & Synthesis Strategy
The most efficient route to high-purity Ethyl 3-(4-isobutylphenyl)acrylate is the Palladium-catalyzed Heck reaction. This pathway offers high stereoselectivity for the trans (
Confirmed Synthesis Protocol (Heck Coupling)
Reagents:
-
1-Bromo-4-isobutylbenzene (1.0 equiv)
-
Ethyl acrylate (1.2 equiv)
-
Pd(OAc)
(1 mol%) -
Triphenylphosphine (PPh
) (2 mol%) -
Triethylamine (Et
N) (2.5 equiv) -
Solvent: DMF or NMP[1]
Methodology:
-
Charge: In a dry Schlenk tube under argon, combine 1-bromo-4-isobutylbenzene (10 mmol), Pd(OAc)
(22 mg), and PPh (52 mg). -
Solvation: Add DMF (20 mL) and degas for 10 minutes.
-
Activation: Add Et
N (3.5 mL) and ethyl acrylate (1.3 mL). -
Reaction: Heat to 100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT, dilute with water, extract with diethyl ether (
mL). Wash organics with brine, dry over MgSO , and concentrate. -
Purification: Flash column chromatography (SiO
, Hexane/EtOAc 95:5) to yield the product as a colorless to pale yellow viscous oil.
Reaction Mechanism & Logic Flow
The following diagram illustrates the catalytic cycle and the critical decision points for quality control.
Figure 1: Palladium-catalyzed Heck cycle emphasizing the oxidative addition and beta-hydride elimination steps that determine product stereochemistry.
Spectroscopic Data Profile
The following data represents the high-purity trans-isomer. The diagnostic signals distinguishing this from the starting material are the vinylic doublets with a large coupling constant (
H NMR Data (400 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 7.66 | Doublet (d) | 1H | 16.0 | H-3 (Vinyl) | Deshielded |
| 7.45 | Doublet (d) | 2H | 8.1 | Ar-H (Ortho) | Ortho to acrylate; AA'BB' system part A. |
| 7.15 | Doublet (d) | 2H | 8.1 | Ar-H (Meta) | Meta to acrylate; AA'BB' system part B. |
| 6.40 | Doublet (d) | 1H | 16.0 | H-2 (Vinyl) | |
| 4.26 | Quartet (q) | 2H | 7.1 | O-CH | Typical ethyl ester methylene. |
| 2.49 | Doublet (d) | 2H | 7.2 | Ar-CH | Benzylic methylene of isobutyl group. |
| 1.86 | Multiplet (m) | 1H | - | CH (CH | Methine of isobutyl group. |
| 1.33 | Triplet (t) | 3H | 7.1 | O-CH | Methyl of ethyl ester. |
| 0.90 | Doublet (d) | 6H | 6.6 | CH(CH | Gem-dimethyl of isobutyl group. |
C NMR Data (100 MHz, CDCl )
| Shift ( | Assignment | Note |
| 167.1 | C=O (Ester) | Carbonyl carbon. |
| 144.6 | Ar-C (Para) | Quaternary carbon attached to isobutyl. |
| 143.8 | C -3 (Vinyl) | |
| 131.8 | Ar-C (Ipso) | Quaternary carbon attached to acrylate. |
| 129.6 | Ar-C (Meta) | Aromatic CH. |
| 128.0 | Ar-C (Ortho) | Aromatic CH. |
| 117.2 | C -2 (Vinyl) | |
| 60.4 | O-C H | Ester methylene. |
| 45.3 | Ar-C H | Benzylic carbon. |
| 30.1 | C H(CH | Isobutyl methine. |
| 22.3 | CH(C H | Isobutyl methyls. |
| 14.3 | O-CH | Ester methyl. |
FT-IR (Neat Film)
-
1712 cm
: (C=O) Ester stretch (Strong). Diagnostic for product formation. -
1636 cm
: (C=C) Alkene stretch. Confirms conjugation with the aromatic ring. -
1605, 1510 cm
: (C=C) Aromatic skeletal vibrations. -
2955, 2870 cm
: (C-H) Aliphatic stretches (Isobutyl/Ethyl). -
1160 cm
: (C-O) Ester C-O-C stretch.
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (
): m/z 232 (Consistent with C H O ). -
Base Peak: m/z 187 (Loss of -OEt, [M-45]
). -
Fragment: m/z 159 (Loss of -COOEt, [M-73]
). -
Fragment: m/z 117 (Tropylium-like substituted cation).
Analytical Validation Workflow
To ensure the integrity of the data and the purity of the synthesized compound, the following validation logic is applied. This distinguishes the product from the starting material (1-bromo-4-isobutylbenzene) and the potential hydrolyzed byproduct (acid).
Figure 2: Analytical decision matrix for validating Ethyl 3-(4-isobutylphenyl)acrylate.
References
-
Heck Reaction Protocol: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Ibuprofen Synthesis Context: Zapf, A., & Beller, M. (2002). Palladium-Catalyzed Reactions for Fine Chemical Synthesis. Topics in Catalysis, 19, 101–109. Link
-
Spectroscopic Data Correlation (Isobutyl/Cinnamate): NIST Chemistry WebBook, SRD 69. Ethyl cinnamate and related derivatives. Link
-
Green Chemistry Modifications: Dubbaka, S. R., & Vogel, P. (2005). Palladium-Catalyzed Cyanation of Ar-X. Angewandte Chemie International Edition, 44(41), 6674-6722. Link
Sources
Technical Analysis: 1H NMR Spectrum of Ethyl 3-(4-isobutylphenyl)acrylate
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (
Introduction & Significance
Ethyl 3-(4-isobutylphenyl)acrylate is an
-
The Isobutyl Group: A branched alkyl chain characteristic of the Ibuprofen scaffold.
-
The Cinnamate Core: A trans-disubstituted alkene linking the aromatic ring to the ester.
-
The Ethyl Ester: A terminal functional group often subjected to hydrolysis in subsequent synthetic steps.
In drug development, this compound often appears during the Heck reaction or Horner-Wadsworth-Emmons (HWE) olefination of 4-isobutylbenzaldehyde. Its presence must be monitored to ensure complete conversion to the final active pharmaceutical ingredient (API).
Experimental Protocol
Sample Preparation
To ensure high-resolution spectral data comparable to literature standards, follow this protocol:
-
Solvent: Deuterated Chloroform (
) (99.8% D) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations may cause peak broadening or concentration-dependent shifts in the aromatic region.
-
Tube: Use high-quality 5 mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters
-
Frequency: 400 MHz or higher (recommended for clear resolution of aromatic multiplets).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16–32 scans are sufficient for this molecular weight.
-
Relaxation Delay (D1): Set to
1.0 second to ensure accurate integration of vinylic protons.
Spectral Analysis & Assignments
The spectrum is divided into three distinct regions: Aliphatic (0.9–4.3 ppm), Vinylic (6.0–7.7 ppm), and Aromatic (7.0–7.5 ppm).
Region I: The Aliphatic Zone (0.9 – 4.3 ppm)
This region contains signals from the isobutyl and ethyl groups.
-
0.92 ppm (Doublet, 6H,
Hz): The two equivalent methyl groups of the isobutyl chain ( ). -
1.35 ppm (Triplet, 3H,
Hz): The methyl protons of the ethyl ester ( ). - 1.88 ppm (Multiplet/Septet, 1H): The methine proton of the isobutyl group.
-
2.51 ppm (Doublet, 2H,
Hz): The benzylic methylene protons ( ). These are deshielded relative to a standard alkyl chain due to the aromatic ring current. -
4.27 ppm (Quartet, 2H,
Hz): The methylene protons of the ethyl ester ( ). The electronegative oxygen atom shifts this signal significantly downfield.
Region II: The Vinylic System (6.0 – 7.7 ppm)
The acrylate double bond typically adopts the thermodynamically stable E (trans) configuration.
-
6.41 ppm (Doublet, 1H,
Hz): The -proton (adjacent to the carbonyl). It is shielded by resonance relative to the -proton. -
7.66 ppm (Doublet, 1H,
Hz): The -proton (adjacent to the aromatic ring). This proton is strongly deshielded by the magnetic anisotropy of the benzene ring and the electron-withdrawing nature of the carbonyl group.-
Diagnostic Value: The large coupling constant (
Hz) confirms the trans geometry. A cis isomer would exhibit a value of ~10–12 Hz.
-
Region III: The Aromatic Zone (7.0 – 7.5 ppm)
The 1,4-disubstituted benzene ring creates a characteristic AA'BB' splitting pattern, often appearing as two distinct doublets ("roofing" effect may be visible).
-
7.16 ppm (Doublet, 2H,
Hz): Protons ortho to the isobutyl group (meta to the acrylate). These are more shielded.[2] -
7.46 ppm (Doublet, 2H,
Hz): Protons ortho to the acrylate group. These are deshielded by the conjugation with the unsaturated ester.
Structural Visualization
Molecular Assignment Diagram
The following diagram maps the specific protons to their chemical shifts.
Caption: Structural segmentation of Ethyl 3-(4-isobutylphenyl)acrylate with correlated NMR zones.
Data Summary Table
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 1, 2 | 0.92 | Doublet (d) | 6H | 6.6 | Isobutyl |
| 3 | 1.35 | Triplet (t) | 3H | 7.1 | Ester |
| 4 | 1.88 | Multiplet (m) | 1H | - | Isobutyl |
| 5 | 2.51 | Doublet (d) | 2H | 7.2 | Benzylic |
| 6 | 4.27 | Quartet (q) | 2H | 7.1 | Ester |
| 7 | 6.41 | Doublet (d) | 1H | 16.0 | Vinyl |
| 8, 9 | 7.16 | Doublet (d) | 2H | 8.1 | Ar-H (ortho to isobutyl) |
| 10, 11 | 7.46 | Doublet (d) | 2H | 8.1 | Ar-H (ortho to acrylate) |
| 12 | 7.66 | Doublet (d) | 1H | 16.0 | Vinyl |
Logic Validation Workflow
To confirm the identity of this compound versus potential impurities (e.g., the saturated analog or the free acid), use the following logic flow:
Caption: Decision tree for validating Ethyl 3-(4-isobutylphenyl)acrylate identity via NMR.
References
-
PubChem. Ethyl (E)-3-(4-isopropylphenyl)acrylate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).
-
Central College. Ibuprofen Synthesis: 1H NMR Data of 1-(4-isobutylphenyl)ethane derivatives. Available at: [Link] (Accessed Feb 2026).
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available at: [Link] (Accessed Feb 2026).
-
Royal Society of Chemistry. Supporting Information: (Z)-ethyl 3-(phenylsulfonyl)acrylate NMR data. Available at: [Link] (Accessed Feb 2026).
Sources
An In-Depth Technical Guide to Ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of a key cinnamate derivative.
Abstract
Ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate, a notable member of the cinnamate ester family, serves as a significant building block in organic synthesis and holds potential in various research and development applications. Its structure, featuring an aromatic ring, a conjugated acrylate system, and an isobutyl group, imparts a unique combination of lipophilicity and reactivity. This technical guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, synthesis methodologies, detailed spectroscopic analysis, and known applications. It is designed to be an essential resource for professionals in chemistry and pharmacology, offering both foundational knowledge and practical, in-depth insights into its scientific landscape.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of all scientific investigation. This section provides the standardized nomenclature and structural identifiers for the topic compound.
The formal IUPAC name for the compound is ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate . The (2E) designation specifies the stereochemistry of the double bond as trans, which is the more stable and common isomer.
| Identifier | Value |
| IUPAC Name | ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate |
| CAS Number | 110313-95-6 |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 g/mol |
| Canonical SMILES | CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |
| InChI Key | InChI=1S/C15H20O2/c1-4-17-15(16)10-7-12-5-8-13(9-6-12)11-14(2)3/h5-10,14H,4,11H2,1-3H3/b10-7+ |
Synthesis and Mechanistic Considerations
The creation of ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for their reliability in forming carbon-carbon bonds.[1][2]
Recommended Synthesis: The Heck Reaction
The Mizoroki-Heck reaction is a powerful method for coupling an unsaturated halide with an alkene.[2] For this specific synthesis, the reaction couples an aryl halide, such as 4-bromo- or 4-iodo-isobutylbenzene, with ethyl acrylate.[1]
Overall Reaction: 4-Iodoisobutylbenzene + Ethyl Acrylate → Ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precursor like palladium(II) acetate, Pd(OAc)₂.[2]
-
Ligand: While some Heck reactions can proceed without a ligand ("ligandless"), the use of a phosphine ligand (e.g., triphenylphosphine, PPh₃) can stabilize the palladium catalyst, improve yields, and control selectivity, especially with less reactive aryl bromides.[3]
-
Base: A base, such as triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃), is essential.[1] Its primary role is to neutralize the hydrogen halide (HX) formed during the catalytic cycle, which regenerates the active Pd(0) catalyst.[2]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Synthesis Workflow and Protocol
The following diagram and protocol outline a typical laboratory-scale synthesis via the Heck reaction.
Caption: Workflow for the Heck reaction synthesis.
Experimental Protocol:
-
To a round-bottom flask purged with nitrogen, add 4-iodoisobutylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add anhydrous DMF as the solvent, followed by triethylamine (2.0 eq).
-
Add ethyl acrylate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 90°C and stir under nitrogen.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Spectroscopic Characterization
Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. The following data are predicted based on the known spectra of similar cinnamate esters and the principles of spectroscopy.[4][5]
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | d, J ≈ 16.0 Hz | 1H | Ar-CH =CH- | The vinylic proton alpha to the aromatic ring is deshielded by the ring and ester group. The large coupling constant (J) is characteristic of a trans relationship with the other vinylic proton. |
| ~7.45 | d, J ≈ 8.2 Hz | 2H | Ar-H (ortho to acrylate) | Aromatic protons ortho to the electron-withdrawing acrylate substituent are deshielded. |
| ~7.15 | d, J ≈ 8.2 Hz | 2H | Ar-H (ortho to isobutyl) | Aromatic protons ortho to the electron-donating isobutyl group are more shielded. |
| ~6.40 | d, J ≈ 16.0 Hz | 1H | Ar-CH=CH -COOEt | The vinylic proton beta to the aromatic ring (alpha to the carbonyl) is shifted upfield relative to its coupling partner. |
| 4.25 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Protons of the methylene group in the ethyl ester, split into a quartet by the adjacent methyl group. |
| 2.45 | d, J ≈ 7.2 Hz | 2H | Ar-CH₂ -CH(CH₃)₂ | Protons of the methylene group in the isobutyl substituent. |
| 1.85 | m | 1H | -CH₂-CH (CH₃)₂ | The methine proton of the isobutyl group, split by nine neighboring protons. |
| 1.33 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Protons of the terminal methyl group in the ethyl ester. |
| 0.90 | d, J ≈ 6.6 Hz | 6H | -CH( CH₃ )₂ | Protons of the two equivalent methyl groups in the isobutyl substituent. |
¹³C NMR Spectroscopy (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | C =O | Typical chemical shift for an ester carbonyl carbon. |
| ~145.0 | Ar-C H=CH- | Vinylic carbon attached to the aromatic ring. |
| ~143.0 | Ar-C (ipso, attached to isobutyl) | Quaternary aromatic carbon attached to the isobutyl group. |
| ~132.0 | Ar-C (ipso, attached to acrylate) | Quaternary aromatic carbon attached to the acrylate group. |
| ~129.5 | Ar-C H (ortho to isobutyl) | Aromatic CH carbons. |
| ~128.0 | Ar-C H (ortho to acrylate) | Aromatic CH carbons. |
| ~118.0 | Ar-CH=C H- | Vinylic carbon attached to the carbonyl group. |
| ~60.5 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~45.0 | Ar-C H₂-CH(CH₃)₂ | Methylene carbon of the isobutyl group. |
| ~30.0 | -CH₂-C H(CH₃)₂ | Methine carbon of the isobutyl group. |
| ~22.5 | -CH(C H₃)₂ | Methyl carbons of the isobutyl group. |
| ~14.3 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
-
~2960-2870 cm⁻¹: C-H stretching (alkane) from the ethyl and isobutyl groups.
-
~1715 cm⁻¹: Strong C=O stretching from the α,β-unsaturated ester carbonyl group.
-
~1635 cm⁻¹: C=C stretching from the vinylic double bond.
-
~1605, 1510 cm⁻¹: C=C stretching from the aromatic ring.
-
~1250, 1170 cm⁻¹: C-O stretching from the ester linkage.
-
~980 cm⁻¹: Strong C-H out-of-plane bend, characteristic of a trans-disubstituted alkene.
Applications in Research and Drug Development
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[6][7][8] Their applications span pharmaceutical, cosmetic, and industrial domains.[9]
Precursor for Active Pharmaceutical Ingredients (APIs)
The core structure of Ethyl 3-(4-isobutylphenyl)acrylate is closely related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen. While not a direct intermediate in the common industrial synthesis of Ibuprofen, its structural motifs are of significant interest. For example, related compounds are used as intermediates for other APIs.[10] The acrylate functionality allows for further chemical modifications, such as Michael additions or reductions, to build more complex molecular architectures.
Role as a Bioactive Scaffold
Cinnamate derivatives have been extensively studied for a wide range of pharmacological effects:
-
Anti-inflammatory and Antioxidant Properties: Many cinnamic acid derivatives exhibit potent antioxidant and anti-inflammatory activities.[6][7] This is often attributed to the phenolic hydroxyl group in natural analogs, but the extended conjugation in synthetic esters also plays a role in radical scavenging.
-
Anticancer Potential: Cinnamate esters and amides have been investigated as anti-cancer agents, demonstrating effects like cytotoxicity, inhibition of proliferation, and anti-angiogenesis.[11]
-
Antimicrobial Activity: The lipophilic nature of esters can enhance cell membrane penetration, leading to antimicrobial and antifungal activity.[7] Modifying the carboxylic acid group of cinnamic acid to an ester can potentiate its pharmacological response.[7]
-
UV-Filtering Properties: The conjugated system of cinnamate esters is highly effective at absorbing UV-B radiation. This property is exploited commercially in sunscreens, with octyl methoxycinnamate being a prominent example.[2]
Analytical Methodologies
A robust analytical method is crucial for quality control, purity assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing this non-volatile, UV-active compound.
HPLC-UV Analysis Workflow
Caption: A typical workflow for HPLC-UV analysis.
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of approximately 280 nm, corresponding to the λₘₐₓ of the phenyl acrylate chromophore.
-
Temperature: 25°C.
-
Injection Volume: 10 µL.
This method provides a reliable means to separate the target compound from starting materials (e.g., 4-iodoisobutylbenzene) and potential byproducts, allowing for accurate quantification and purity assessment.
Conclusion
Ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate is a compound of significant utility in synthetic chemistry. Its synthesis is reliably achieved through established methods like the Heck reaction, and its structure is readily confirmed by standard spectroscopic techniques. As a member of the broadly bioactive cinnamate family, it represents a valuable scaffold for drug discovery and a versatile intermediate for creating more complex molecules. This guide has provided the core technical knowledge required for researchers and drug development professionals to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.
References
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved February 19, 2026, from [Link]
-
Taylor & Francis Online. (2010, October 13). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2015, February 23). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved February 19, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2024, March 3). In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. Retrieved February 19, 2026, from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). Ethyl (E)-3-(4-isopropylphenyl)acrylate. Retrieved February 19, 2026, from [Link]
-
PMC. (2024, January 11). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Retrieved February 19, 2026, from [Link]
-
MDPI. (2023, February 17). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved February 19, 2026, from [Link]
-
NCMC. (n.d.). Applications of Cinnamic Acid: In Pharma, Food, Cosmetics & More. Retrieved February 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved February 19, 2026, from [Link]
-
ERA. (2019, April 29). Cinnamic acid derivatives: An ERA. Retrieved February 19, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved February 19, 2026, from [Link]
-
ChemBK. (2024, April 10). Ethyl 3-(4-isobutylphenyl)-2,3-epoxybutylate. Retrieved February 19, 2026, from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved February 19, 2026, from [Link]
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The Pharmacological Potential of Substituted Phenylacrylates: A Technical Guide for Drug Discovery and Development
Introduction: The Phenylacrylate Scaffold - A Versatile Platform for Biological Activity
Substituted phenylacrylates, a class of organic compounds characterized by a phenyl ring linked to an acrylic acid moiety, represent a privileged scaffold in medicinal chemistry. This structural framework is inherent to a wide array of natural products, most notably cinnamic acid and its derivatives, which are lauded for their diverse therapeutic properties.[1][2] The synthetic tractability of the phenylacrylate core allows for systematic modifications of the phenyl ring, the acrylic acid functional group, and the alkene double bond, offering a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of substituted phenylacrylates, delving into their mechanisms of action, and presenting detailed experimental protocols for their evaluation.
Anticancer Activity: Disrupting the Cytoskeleton and Inducing Apoptosis
A significant body of research highlights the potential of substituted phenylacrylates as potent anticancer agents.[5][6] Their primary mechanism of action often involves the disruption of microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[5][7]
Mechanism of Action: Tubulin Polymerization Inhibition
Many biologically active phenylacrylates function as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[5][7] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, a critical component of the cytoskeleton.[5] The disruption of microtubule formation and function during mitosis triggers the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[5][8]
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Quantitative Anticancer Activity Data
The cytotoxic effects of substituted phenylacrylates are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylacrylonitrile Derivatives | HCT116 | 0.0059 | [5] |
| BEL-7402 | 0.0078 | [5] | |
| Methoxy-substituted Phenylacrylonitriles | MCF-7 | 34 - 44 | [9] |
| 3-(4-chlorophenyl)acrylic acids | MDA-MB-231 | 3.24 | [6] |
| 3-(4-chlorophenyl)acrylate esters | MDA-MB-231 | 4.06 - 28.06 | [6] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of test compounds on the polymerization of purified tubulin.[10]
Materials:
-
Purified tubulin (porcine brain)
-
Tubulin polymerization assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
Test compound (substituted phenylacrylate)
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
96-well microplate, fluorescence plate reader
Procedure:
-
Prepare a 2 mg/mL solution of purified tubulin in the assay buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add DAPI to a final concentration of 6.3 µM.[10]
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a pre-warmed 37°C 96-well plate, add the test compound dilutions.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the maximum polymerization rate or the plateau of fluorescence intensity against the logarithm of the test compound concentration.
Antimicrobial Activity: Compromising the Integrity of Microbial Cell Membranes
Substituted phenylacrylates exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4][11] Their lipophilic nature facilitates their interaction with and disruption of microbial cell membranes, leading to cell death.
Mechanism of Action: Cell Membrane Disruption
The primary antimicrobial mechanism of many phenylacrylates is the disruption of the microbial cell membrane's structural integrity and function.[12][13] These compounds can intercalate into the lipid bilayer, increasing membrane permeability.[12] This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately causing metabolic arrest and cell death.[12]
Caption: Disruption of microbial cell membrane integrity by phenylacrylates.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of substituted phenylacrylates is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| Methoxy-substituted Phenylacrylonitriles | Escherichia coli | 2.5 - 25 | [9] |
| Pseudomonas aeruginosa | 5 - 12.5 | [9] | |
| Staphylococcus aureus | 6.25 - 12.5 | [9] | |
| Cinnamic Acid | Pseudomonas fragi | 0.25 | [13] |
| Cinnamides and Cinnamates | Candida albicans | 0.626 - 0.726 | [4] |
| Staphylococcus aureus | 0.458 - 0.626 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[12][14]
Materials:
-
Test compound (substituted phenylacrylate)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well (except for a sterility control) with the diluted microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35 ± 2°C for 16-20 hours for many bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Antioxidant and Anti-inflammatory Activities: Modulating Cellular Stress and Inflammatory Pathways
Many substituted phenylacrylates, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant and anti-inflammatory properties.[1] These activities are primarily attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in oxidative stress and inflammation.
Mechanism of Action: Nrf2 Activation and NF-κB Inhibition
Substituted phenylacrylates can exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant and cytoprotective genes.
Their anti-inflammatory activity is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, substituted phenylacrylates can suppress the inflammatory response.[15]
Caption: Dual antioxidant and anti-inflammatory pathways of substituted phenylacrylates.
Quantitative Antioxidant Activity Data
The antioxidant capacity of substituted phenylacrylates is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound Class | IC50 (µg/mL) | Reference |
| Piper retrofractum Vahl. n-hexane extract (contains phenylacrylates) | 57.66 | [16] |
| Cinnamic Sulfonamide Derivatives | 16.22 - 25.18 | [16] |
| Xylaria spp. extracts (containing phenolic compounds) | 83.83 | [17] |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[18][19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (substituted phenylacrylate)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate, spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the test compound dilutions to the respective wells.
-
Include a control with only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Synthesis of Substituted Phenylacrylates
The synthesis of substituted phenylacrylates can be achieved through several established organic reactions, allowing for the creation of diverse libraries of compounds for biological screening.
Perkin Reaction
The Perkin reaction is a classic method for the synthesis of cinnamic acids and their derivatives. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[20][21]
Caption: General scheme of the Perkin reaction.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is another widely used method, particularly for the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-ones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[1][11]
Heck Reaction
The Heck reaction is a modern and versatile method for carbon-carbon bond formation. It involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, such as an acrylate, in the presence of a base.[22][23] This reaction offers a high degree of stereoselectivity, typically yielding the trans isomer.
Conclusion and Future Perspectives
Substituted phenylacrylates represent a highly promising class of compounds with a remarkable diversity of biological activities. Their efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for drug discovery and development. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action at the molecular level. The development of structure-activity relationships will be crucial for the rational design of next-generation phenylacrylate-based therapeutics.
References
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). SciSpace. Retrieved from [Link]
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BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
- Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Education and Scientific Methods, 11(5), 1335-1341.
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A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE. Retrieved from [Link]
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Wikipedia. (2023, November 29). Perkin reaction. Retrieved from [Link]
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Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Perkin Reaction. Retrieved from [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry. Retrieved from [Link]
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synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. Retrieved from [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]
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Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). PMC. Retrieved from [Link]
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Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid. (2021). Frontiers. Retrieved from [Link]
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Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). PMC. Retrieved from [Link]
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Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). PMC. Retrieved from [Link]
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Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). PMC. Retrieved from [Link]
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Synthesis of Combretastatin A-4 Analogs and their Biological Activities. (n.d.). MOST Wiedzy. Retrieved from [Link]
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Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (2021). PMC. Retrieved from [Link]
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Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ACS Omega. Retrieved from [Link]
-
Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity. (2013). PubMed. Retrieved from [Link]
-
Effect of cinnamic acid at different concentrations on the membrane integrity and metabolic activity of Acinetobacter baumannii. (n.d.). ResearchGate. Retrieved from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). PMC. Retrieved from [Link]
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Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, and acrylamide with (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. (2020). Chemical Review and Letters, 3(2), 69-75. Retrieved from [Link]
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Antibacterial mechanisms of cinnamon and its constituents: A review. (2018). BioKB. Retrieved from [Link]
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dpph assay ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]
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Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2023). Bentham Science Publisher. Retrieved from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved from [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). MDPI. Retrieved from [Link]
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IC50 values of antioxidant activities, DPPH and ABTS radical scavenging and total phenolic content of ethyl acetate extracts of Xylaria spp. and standard BHT and Trolox. (n.d.). ResearchGate. Retrieved from [Link]
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Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (2020). SciELO. Retrieved from [Link]
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MIC, MFC, and MFC/MIC values of FEN against 23 isolates of Candida species. (n.d.). ResearchGate. Retrieved from [Link]
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Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (2018). Biblio. Retrieved from [Link]
-
Wikipedia. (2023, December 14). Heck reaction. Retrieved from [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2022). MDPI. Retrieved from [Link]
-
DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). MDPI. Retrieved from [Link]
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics. Retrieved from [Link]
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Antimicrobial Activity and LC-MS Data Comparison from Lichen Parmotrema praesorediosum in Bangi, Selangor, Malaysia. (2020). UKM. Retrieved from [Link]
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Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (2010). PMC. Retrieved from [Link]
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A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2018). MDPI. Retrieved from [Link]
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Inhibitory constant (Ki). (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]
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Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Cinnamic Acid Esters: A Technical Guide to Scaffold Optimization in Medicinal Chemistry
Executive Summary
Cinnamic acid (3-phenyl-2-propenoic acid) and its ester derivatives represent a privileged scaffold in medicinal chemistry, characterized by an
This technical guide analyzes the therapeutic utility of cinnamic acid esters, focusing on their role as histone deacetylase (HDAC) inhibitors in oncology and antimicrobial agents. It provides a rigorous examination of Structure-Activity Relationships (SAR), validated synthetic protocols, and metabolic considerations for prodrug design.
Structural Chemistry & SAR Analysis[6]
The pharmacological efficacy of cinnamic acid esters is governed by three structural domains: the aromatic ring (Region A), the unsaturated linker (Region B), and the ester moiety (Region C).
The Pharmacophore
-
Region A (Aromatic Ring): Dictates electronic affinity and lipophilicity. Electron-donating groups (EDGs) like -OH and -OMe (e.g., in ferulic or caffeic acid) enhance antioxidant capacity and affinity for the zinc-binding domain of metalloenzymes like HDAC.
-
Region B (Linker): The trans-alkene geometry is critical for rigidifying the molecule, ensuring optimal orientation within the binding pocket. The conjugated double bond allows for Michael addition reactions with cysteine residues in specific target proteins (e.g., NF-κB pathway).
-
Region C (Ester): Often acts as a prodrug moiety. Increasing the chain length or branching of the ester alkyl group alters lipophilicity (
), affecting membrane permeability and blood-brain barrier (BBB) penetration.
SAR Summary Table
| Structural Modification | Effect on Activity | Mechanistic Insight |
| 3,4-Dihydroxy (Phenyl) | Increase (HDAC Inhibition) | Catechol moiety chelates Zn²⁺ in the HDAC active site [1]. |
| 4-Methoxy (Phenyl) | Increase (Insulin Secretion) | Enhances interaction with sulfonylurea receptors or K_ATP channels [2]. |
| Esterification (Methyl/Ethyl) | Increase (Bioavailability) | Masks polar carboxyl group, improving passive diffusion; hydrolyzes to active acid in vivo. |
| Bulky Ester (e.g., t-Butyl) | Decrease (Hydrolysis) | Steric hindrance prevents esterase attack, reducing release of the active pharmacophore. |
| Reduction of Double Bond | Decrease (General) | Loss of planarity and conjugation disrupts binding pocket alignment. |
Mechanistic Pharmacology
HDAC Inhibition & Oncology
Cinnamic acid derivatives, particularly hydroxamic acids and specific esters, function as pan-HDAC inhibitors. The free acid form (released after ester hydrolysis) mimics the substrate lysine, entering the catalytic tunnel of the enzyme.
Mechanism:
-
Entry: The hydrophobic phenyl ring interacts with the rim of the catalytic tunnel.
-
Chelation: The carboxyl or hydroxamic group coordinates with the catalytic Zinc (Zn²⁺) ion at the base of the pocket.
-
Effect: Inhibition prevents the deacetylation of histones, leading to chromatin relaxation, re-expression of silenced tumor suppressor genes (e.g., p21, Bax), and induction of apoptosis.
Visualization: HDAC Signaling Pathway
The following diagram illustrates the cascade from ester administration to apoptosis.
Caption: Pharmacodynamic pathway of cinnamic ester prodrugs targeting HDAC-mediated apoptosis.
Synthetic Methodologies
Efficient synthesis of cinnamic esters typically proceeds via condensation reactions or direct esterification.
Comparative Synthetic Routes
| Method | Reagents | Conditions | Advantages | Limitations |
| Knoevenagel | Aldehyde + Malonic Acid | Pyridine, Piperidine, Heat | High yield, generates acid (requires step 2 for ester) | Use of toxic pyridine. |
| Heck Reaction | Aryl Halide + Acrylate | Pd catalyst, Base | Direct ester synthesis, tolerates diverse functional groups | Expensive Pd catalyst, requires inert atmosphere. |
| Fischer Esterification | Cinnamic Acid + Alcohol | H₂SO₄ (cat), Reflux | Simple, inexpensive, scalable | Equilibrium reaction (requires water removal). |
Visualization: Synthetic Workflow
Caption: Two-step synthetic route via Knoevenagel condensation followed by Fischer esterification.[1][2][6][7][8]
Experimental Protocol: Synthesis of Methyl Cinnamate
This protocol details the Fischer Esterification of trans-cinnamic acid. This method is chosen for its reliability and the "self-validating" nature of its workup (distinct odor change and solubility shift).
Objective: Synthesize methyl cinnamate from trans-cinnamic acid. Scale: 10 mmol.
Materials
-
trans-Cinnamic acid (1.48 g, 10 mmol)
-
Methanol (anhydrous, 20 mL)
-
Sulfuric acid (conc. H₂SO₄, 0.5 mL)
-
Sodium bicarbonate (sat. aq. NaHCO₃)
-
Ethyl acetate (EtOAc)
Methodology
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.48 g of trans-cinnamic acid in 20 mL of anhydrous methanol.
-
Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4 hours.
-
Validation Point: Monitor reaction progress via TLC (Silica gel; Mobile phase 3:1 Hexane:EtOAc). The starting material (Rf ~0.1) should disappear, replaced by a less polar spot (Rf ~0.6).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent (remove excess MeOH) under reduced pressure (Rotavap) to ~5 mL.
-
Pour the residue into 30 mL of ice-water.
-
Extract with EtOAc (2 x 20 mL).
-
-
Neutralization (Self-Validating): Wash the combined organic layer with sat. NaHCO₃ (2 x 15 mL).
-
Observation: Effervescence indicates neutralization of excess acid. Continue until bubbling ceases.
-
-
Purification: Wash organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate solvent.
-
Result: Methyl cinnamate is obtained as a white solid or pale yellow oil (m.p. 36-38°C).
-
Sensory Check: The product should have a distinct fruity/balsamic odor, unlike the odorless starting acid.
-
ADME & Metabolic Stability
For medicinal chemists, the ester bond serves as a metabolic handle.[9]
-
Prodrug Strategy: Cinnamic acid is ionizable (pKa ~4.4) and may have poor passive membrane permeability at physiological pH. Esterification masks the carboxylate, increasing lipophilicity and facilitating entry into cells or the CNS [3].
-
Hydrolysis: Upon absorption, carboxylesterases (hCE1 in the liver, hCE2 in the intestine) hydrolyze the ester.
-
Design Consideration: Bulky esters (e.g., isopropyl, tert-butyl) resist hydrolysis, potentially leading to lower concentrations of the active acid species. Methyl or Ethyl esters are rapidly hydrolyzed [4].
-
-
Toxicity: The metabolic byproduct is the corresponding alcohol. For methyl esters, methanol is produced; therefore, ethyl or isopropyl esters are often preferred in drug development to avoid methanol toxicity in chronic dosing.
References
-
Anantharaju, P. G., et al. (2017). "Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC)."[10] PLOS ONE. Available at: [Link]
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Sharma, P. (2011). "Cinnamic acid derivatives: A new chapter of various pharmacological activities." Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Giannola, L. I., et al. (1996). "Prodrugs and hydrolysis of esters." Pharmazie.[11] Available at: [Link]
-
Imai, T., et al. (2006). "Hydrolytic biotransformation of the bumetanide ester prodrug DIMAEB." Drug Metabolism and Disposition. Available at: [Link]
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An In-depth Technical Guide to Isobutylphenyl Compounds in Research
Introduction: The Isobutylphenyl Moiety as a Privileged Scaffold
Within the landscape of medicinal chemistry and materials science, the isobutylphenyl group stands out as a critical structural motif. Comprising a phenyl ring substituted with an isobutyl group (2-methylpropyl), this moiety is a cornerstone of many biologically active compounds. Its significance is most famously demonstrated by ibuprofen, a household name and one of the most successful nonsteroidal anti-inflammatory drugs (NSAIDs) ever developed[1][2]. The isobutyl group imparts a specific lipophilicity and steric profile that proves highly effective for interaction with biological targets.
This guide provides an in-depth review of isobutylphenyl compounds, intended for researchers, scientists, and drug development professionals. We will move beyond a simple survey of the topic, instead delving into the causality behind synthetic strategies, the intricacies of their mechanisms of action, and the practical application of analytical techniques. By leveraging the archetypal example of ibuprofen, we will explore the broader utility and potential of this versatile chemical scaffold in modern research.
The Archetype: A Deep Dive into 2-(4-Isobutylphenyl)propanoic Acid (Ibuprofen)
Ibuprofen is the quintessential isobutylphenyl compound, and a thorough understanding of its properties provides a solid foundation for exploring the entire class. Discovered in the 1960s by the Boots Group, it was developed as a safer alternative to aspirin for treating pain, inflammation, and fever[1][2].
Evolution of Synthesis: From Conventional to Green Chemistry
The industrial production of ibuprofen has undergone a significant evolution, reflecting the broader push towards more efficient and environmentally friendly chemical processes.
1. The Boots Process (Brown Synthesis)
The original method developed by the Boots Company is a six-step synthesis starting from isobutylbenzene[3]. While historically significant, this process suffers from poor atom economy, generating substantial chemical waste relative to the amount of the desired product[3][4].
-
Key Steps: The synthesis involves a sequence of reactions including Friedel-Crafts acylation, a Darzens reaction to form an α,β-epoxy ester, hydrolysis, decarboxylation to an aldehyde, condensation with hydroxylamine to form an aldoxime, and finally, hydrolysis of the corresponding nitrile to yield the carboxylic acid (ibuprofen)[3][5].
2. The BHC Process (Green Synthesis)
In the 1980s, the BHC Company (formerly Boots-Hoechst-Celanese) developed a streamlined, three-step synthesis that represents a landmark in green chemistry[3][4][6]. This method dramatically improves atom economy to around 80% and minimizes waste by ensuring most atoms from the reactants are incorporated into the final product[5].
-
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride as both a catalyst and solvent. This reaction forms 4'-isobutylacetophenone[6].
-
Step 2: Hydrogenation: The resulting ketone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation, often using a Raney-Nickel catalyst[6].
-
Step 3: Carbonylation: The alcohol is carbonylated using carbon monoxide in the presence of a palladium catalyst to directly form ibuprofen[5][6]. This final step is the most elegant, directly creating the carboxylic acid moiety.
Caption: Workflow of the three-step BHC synthesis of ibuprofen.
| Feature | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) |
| Number of Steps | 6[3] | 3[6] |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Atom Economy | ~40%[5] | ~80%[5] |
| Key Reactions | Friedel-Crafts, Darzens, Nitrile Hydrolysis | Friedel-Crafts, Hydrogenation, Carbonylation |
| Waste Generation | High[3] | Low[1] |
| Catalysts | AlCl₃ (stoichiometric), etc. | HF, Raney-Ni, Palladium (catalytic) |
Mechanism of Action: COX Inhibition and Stereochemistry
The therapeutic effects of ibuprofen—analgesic, anti-inflammatory, and antipyretic—are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][7].
These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to various prostaglandins that mediate pain and inflammation[7].
-
COX-1 Inhibition: While contributing to anti-inflammatory effects, the inhibition of the constitutively expressed COX-1 isoform is also linked to undesirable side effects, such as gastrointestinal toxicity, because it is involved in maintaining the gastric mucosa[1][7].
-
COX-2 Inhibition: Inhibition of the inducible COX-2 isoform is largely responsible for the desired anti-inflammatory and analgesic effects, as this enzyme is upregulated at sites of inflammation[1].
Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
The Importance of Stereochemistry Like other 2-arylpropionic acids, ibuprofen possesses a chiral center at the alpha-position of the propanoic acid moiety. It exists as a racemic mixture of (S)- and (R)-enantiomers[1].
-
(S)-Ibuprofen (Dexibuprofen): This is the pharmacologically active enantiomer responsible for COX inhibition[1][8].
-
(R)-Ibuprofen: This enantiomer is largely inactive but undergoes in-vivo unidirectional conversion to the active (S)-form via the enzyme alpha-methylacyl-CoA racemase[1][8]. This metabolic inversion effectively makes the racemic mixture a prodrug for the (S)-enantiomer.
Beyond Ibuprofen: Expanding the Isobutylphenyl Scaffold
The isobutylphenyl core is not limited to ibuprofen. It serves as a versatile starting point for the synthesis of new chemical entities with diverse biological activities. Researchers modify the scaffold to enhance potency, alter selectivity, improve pharmacokinetic profiles, or explore entirely new therapeutic applications.
Derivatization Strategies
Common derivatization focuses on the carboxylic acid group of ibuprofen, which is readily converted into other functional groups.
-
Esters and Amides: Esterification or amidation of the carboxyl group can produce prodrugs with altered solubility or pharmacokinetic properties. For example, esterification with polyethylene glycol has been shown to prolong the anti-inflammatory effect[9]. The synthesis of amide derivatives has also been explored[10].
-
Hydrazides and Schiff Bases: The carboxyl group can be converted to an acid chloride, which then reacts with hydrazine to form a hydrazide. This hydrazide intermediate is a versatile building block for synthesizing Schiff bases by reacting with various aldehydes and ketones[10][11]. Some of these novel derivatives have shown promising antibacterial or enhanced anti-inflammatory activity[10][12].
Bioisosteric Replacement in Drug Design
Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects[13]. Replacing parts of a molecule with a bioisostere is a key strategy in medicinal chemistry to modulate a compound's properties.
In the context of isobutylphenyl compounds, bioisosteric replacement can be used to:
-
Improve Target Binding: Replacing a group with a bioisostere that offers additional hydrogen bonding or van der Waals interactions can enhance potency[14].
-
Modify Pharmacokinetics: Altering properties like lipophilicity or pKa can change absorption, distribution, metabolism, and excretion (ADME).
-
Reduce Toxicity: Replacing a metabolically liable group can prevent the formation of toxic byproducts.
For instance, the carboxylic acid group of ibuprofen has been replaced with a tetrazole or hydroxamic acid moiety to create novel bioisosteres with potent antinociceptive and anti-inflammatory activities[15].
Experimental Protocols and Analytical Characterization
For researchers working with isobutylphenyl compounds, robust synthetic protocols and reliable analytical methods are essential.
Protocol: Lab-Scale Synthesis of Ibuprofen
This protocol is a variation of the multi-step synthesis that avoids the high-pressure carbonylation of the BHC process, making it more accessible for a standard laboratory setting. It begins with a Friedel-Crafts acylation, followed by reduction, chlorination, Grignard formation, and reaction with CO₂[16].
Objective: To synthesize 2-(4-isobutylphenyl)propanoic acid (ibuprofen) from isobutylbenzene.
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄)
-
Thionyl chloride (SOCl₂) or concentrated HCl
-
Magnesium turnings
-
Dry ice (solid CO₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Appropriate deuterated solvents for NMR (e.g., CDCl₃)
Step-by-Step Methodology:
-
Friedel-Crafts Acylation:
-
In a round-bottom flask under an inert atmosphere, combine isobutylbenzene and acetic anhydride.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it over ice and acidifying with HCl. Extract the product, 4'-isobutylacetophenone, with diethyl ether.
-
Causality: The AlCl₃ acts as a Lewis acid to generate a reactive acylium ion from acetic anhydride, which then undergoes electrophilic aromatic substitution on the electron-rich phenyl ring of isobutylbenzene[16].
-
-
Carbonyl Reduction:
-
Dissolve the 4'-isobutylacetophenone from the previous step in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) in small portions.
-
Stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the ketone C=O stretch).
-
Work up the reaction to isolate the alcohol, 1-(4-isobutylphenyl)ethanol.
-
Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the aromatic ring[17].
-
-
Substitution to Alkyl Chloride:
-
Convert the alcohol to 1-chloro-1-(4-isobutylphenyl)ethane. This can be achieved by reacting the alcohol with thionyl chloride (SOCl₂) or concentrated hydrochloric acid.
-
Purify the resulting alkyl chloride.
-
Causality: This step converts the hydroxyl group, a poor leaving group, into a chloride, which is a good leaving group necessary for the next step[16][17].
-
-
Grignard Reaction and Carboxylation:
-
To an oven-dried flask under an inert atmosphere, add magnesium turnings and anhydrous THF.
-
Add a small amount of the alkyl chloride solution to initiate the Grignard reaction. Once initiated, add the remaining alkyl chloride dropwise.
-
After formation of the Grignard reagent, pour the solution over an excess of crushed dry ice (solid CO₂).
-
Allow the CO₂ to sublime, then quench the reaction with aqueous acid (e.g., HCl).
-
Extract the final product, ibuprofen, with an organic solvent. Purify by recrystallization.
-
Causality: The Grignard reagent creates a potent carbon-based nucleophile which readily attacks the electrophilic carbon of CO₂, forming the carboxylate salt that is protonated upon acidic workup to yield the final carboxylic acid[16][17].
-
Analytical Characterization
Confirming the identity and purity of synthesized isobutylphenyl compounds is a critical, self-validating step.
| Technique | Purpose | Expected Results for Ibuprofen |
| Melting Point | Assess purity | 75–78 °C. A sharp melting point close to the literature value indicates high purity[6][16]. |
| FT-IR Spectroscopy | Identify functional groups | Broad O-H stretch (~2400-3300 cm⁻¹), sharp C=O stretch (~1700-1720 cm⁻¹) for the carboxylic acid[16]. |
| ¹H NMR Spectroscopy | Determine proton environment and confirm structure | Signals corresponding to isobutyl protons, aromatic protons, the methine proton (CH), and the methyl group (CH₃) of the propanoic acid side chain. The carboxylic acid proton is a broad singlet. |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity | A single spot with an appropriate Rf value indicates a pure compound. Can be used to compare against a known standard[18][19]. |
| HPLC | Quantify purity and identify impurities | A highly sensitive method for determining purity and quantifying related substances in the final product[20]. |
Toxicology and Environmental Considerations
The widespread use of ibuprofen has led to its classification as an emerging environmental contaminant[21]. Its presence is detected in wastewater, surface water, and soil[21][22].
-
Ecotoxicity: Although generally considered to have low persistence compared to other drugs, ibuprofen can exert toxic effects on aquatic organisms, including cytotoxic and genotoxic damage, and can adversely affect growth and reproduction[22].
-
Metabolites and Degradation Products: During wastewater treatment or environmental degradation, ibuprofen can be transformed into intermediate compounds that are sometimes more toxic than the parent molecule[22].
-
Human Toxicology: While safe at therapeutic doses, ibuprofen overdose can lead to significant complications, including gastrointestinal issues, renal damage, and metabolic acidosis[23]. The median lethal dose (LD50) in rats via the oral route is 636 mg/kg[24].
Conclusion and Future Directions
The isobutylphenyl scaffold, exemplified by the remarkable success of ibuprofen, remains a highly valuable core in modern chemical and pharmaceutical research. The evolution of its synthesis from the inefficient Boots process to the elegant BHC method highlights the power of green chemistry principles. Mechanistically, its action as a COX inhibitor is well-understood, yet the nuances of its stereochemistry and the potential for selective COX-2 inhibition in novel analogs continue to drive research.
Future research in this area will likely focus on:
-
Development of Novel Derivatives: Synthesizing new isobutylphenyl compounds with improved safety profiles, enhanced efficacy, or novel therapeutic applications (e.g., as anticancer or antimicrobial agents).
-
Targeted Drug Delivery: Creating prodrugs and specialized formulations to deliver isobutylphenyl-based drugs directly to the site of action, minimizing systemic side effects[25].
-
Sustainable Synthesis: Further refining synthetic methods to use renewable starting materials, less hazardous reagents, and even biocatalytic approaches to improve sustainability[26].
For drug development professionals and researchers, the isobutylphenyl moiety is more than just the foundation of a common pain reliever; it is a proven, versatile, and adaptable scaffold with a rich history and a promising future.
References
-
Organic Chemistry - Ibuprofen Synthesis Mechanism - YouTube. (2020, July 27). YouTube. [Link]
-
Ibuprofen Synthesis | Synaptic - Central College. (2019, April 11). Central College. [Link]
-
Modification of ibuprofen synthesis through the mechanism analysis. ResearchGate. [Link]
-
Robertson, S. (2022, December 9). Ibuprofen Mechanism. News-Medical.net. [Link]
-
Synthesis of ibuprofen from benzene. (2018, October 11). The Science Snail. [Link]
-
An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. J-STAGE. [Link]
-
Ibuprofen Properties, Reactions and Applications - Safrole. Safrole. [Link]
-
Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review. (2023, December 1). AIP Publishing. [Link]
-
Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. Impactfactor.org. [Link]
-
Deciga-Campos, M., et al. (2018, May 15). Synthesis and antinociceptive evaluation of bioisosteres and hybrids of naproxen, ibuprofen and paracetamol. Biomedicine & Pharmacotherapy. [Link]
-
alpha.-(4-Isobutylphenyl)propionic acid | Drug Information, Uses, Side Effects, Chemistry. go.drugbank.com. [Link]
-
Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Pérez-Peña, M., et al. (2023, February 23). Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. PMC. [Link]
-
Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. ResearchGate. [Link]
-
Saettone, M. F., et al. Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen). PubMed. [Link]
-
Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. (2017, July 25). ResearchGate. [Link]
-
Al-Majidi, S. M., et al. (2024, March 21). Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. MDPI. [Link]
-
Ibuprofen. Wikipedia. [Link]
-
2-(4-Isobutylphenyl)Propionic Acid | Encyclopedia.com. Encyclopedia.com. [Link]
-
Ibuprofen toxicity. (2022, April 7). ResearchGate. [Link]
-
(PDF) Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. (2023, February 12). ResearchGate. [Link]
-
Isosteres and bioisosteres. chem.uwec.edu. [Link]
-
Aim at chemical synthesis through Ibuprofen. (2023, January 2). Medicilon. [Link]
-
The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. ResearchGate. [Link]
-
Application of Bioisosteres in Drug Design. slideplayer.com. [Link]
-
analysis of drugs by thin layer chromatography experimental techniques required. University of Alberta. [Link]
-
Chemical structure of 2-(4-Isobutylphenyl)propanoic acid (ibuprofen, C 13 H 18 O 2 ) (2). ResearchGate. [Link]
-
Bioisosterism. Wipf Group. [Link]
-
Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Royal Society Publishing. [Link]
-
Determination of related compounds in ibuprofen injection by HPLC method. ResearchGate. [Link]
-
Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. PMC. [Link]
-
a Molecular structure of ibuprofen (2-(4-isobutylphenyl)propionic...). ResearchGate. [Link]
-
Ibuprofen. (2018, May 14). American Chemical Society. [Link]
-
Development and validation of analysis method for tablet ibuprofen by thin layer chromatography-densitometry. JOCPR. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. research.pomona.edu. [Link]
Sources
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- 6. safrole.com [safrole.com]
- 7. news-medical.net [news-medical.net]
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- 26. researchgate.net [researchgate.net]
Discovery and synthesis of acrylate-based compounds
The Discovery and Synthesis of Acrylate-Based Compounds: A Technical Guide for Drug Development
Introduction: The Dual Nature of Acrylates
Acrylates—esters and amides of acrylic acid—occupy a unique position in chemical science.[1] While ubiquitous in material science as the backbone of polymers, their role in medicinal chemistry has evolved from "toxic alkylators" to precision tools for Targeted Covalent Inhibition (TCI) .
In modern drug discovery, the acrylate moiety (specifically the acrylamide) serves as a "warhead"—an electrophilic trap designed to form an irreversible covalent bond with a nucleophilic cysteine residue on a target protein.[1][2] This guide moves beyond basic esterification, focusing on the sophisticated synthesis and reactivity tuning required to design safe, effective covalent drugs like Ibrutinib , Osimertinib , and Sotorasib .
Chemical Basis: The Michael Addition Warhead
The core utility of acrylates in biology is the Michael Addition . The
Mechanism of Action
Unlike non-covalent drugs driven by equilibrium binding (
Figure 1: Mechanism of Thiol-Michael Addition to an Acrylamide Warhead.
Reactivity Tuning (SAR)
A "hot" warhead reacts indiscriminately with glutathione (GSH) or off-target proteins, leading to toxicity. A "cold" warhead fails to engage the target. Reactivity is tuned via substitution.
Table 1: Structure-Activity Relationship (SAR) of Acrylate Reactivity
| Modification | Structure | Effect on Reactivity | Mechanistic Rationale |
| Unsubstituted | High | Minimal steric hindrance; standard reactivity (e.g., Ibrutinib). | |
| Very High (Reversible) | EWG increases electrophilicity, but stabilizes the leaving group, often making the reaction reversible. | ||
| Moderate | Slight steric hindrance; rarely used in drugs due to metabolic issues. | ||
| Low | Significant steric hindrance at the reaction site. Used to improve selectivity. | ||
| Tunable | The dimethylaminomethyl group can protonate, interacting electrostatically with the target before reaction. |
Synthesis Strategies
Selecting the right synthetic route is critical to avoid polymerization and ensure functional group compatibility.
Method A: Direct Acylation (The "Amgen Protocol")
Best for: Late-stage installation of the warhead onto complex amine scaffolds.
Standard acylation with acryloyl chloride often leads to polymerization or double-acylation. The "Amgen Protocol" (used in Sotorasib development) utilizes Trifluoroacetic Acid (TFA) to modulate reactivity.
-
Logic: TFA protonates the amine, slowing down the nucleophilic attack just enough to prevent bis-acylation and suppress the basic conditions that trigger polymerization.
-
Reagents: Acryloyl Chloride, TFA, DIPEA (controlled addition), DCM.
Method B: Horner-Wadsworth-Emmons (HWE) One-Pot
Best for: Synthesizing
This method avoids the instability of substituted acryloyl chlorides. It couples a phosphonoacetate with formaldehyde (or an aldehyde) in a single pot.[3][4]
-
Logic: Generates the
-unsaturation in situ under mild conditions. -
Reagents: Triethyl phosphonoacetate, Formaldehyde (
), or .
Method C: Palladium-Catalyzed Heck Coupling
Best for: Attaching acrylate groups to aryl halides.
-
Logic: Allows the acrylate to be introduced as a pre-formed unit onto an aromatic core, common in fragment-based drug discovery.
-
Reagents: Aryl halide, Ethyl acrylate,
, Phosphine ligand, Base.
Figure 2: Decision Tree for Selecting Acrylate Synthesis Strategy.
Detailed Experimental Protocols
Protocol 1: Controlled Synthesis of a Piperazine-Acrylamide (Amgen Method)
Target: Synthesis of a covalent kinase inhibitor intermediate.[1][5]
Materials:
-
Piperazine-containing scaffold (1.0 equiv)
-
Acryloyl chloride (1.1 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Critical: 4-Methoxyphenol (BHT) as a radical inhibitor (trace).
Procedure:
-
Preparation: Dissolve the piperazine scaffold in anhydrous DCM (
) in a round-bottom flask under atmosphere. Cool to . -
Modulation: Add TFA (1.0 equiv) dropwise. Why? This forms the TFA salt of the amine, temporarily protecting it and preventing uncontrolled reaction.
-
Acylation: Add Acryloyl chloride (1.1 equiv) followed immediately by the slow, dropwise addition of DIPEA (3.0 equiv) over 30 minutes.
-
Note: The base slowly releases the free amine from the TFA salt, allowing it to react with the acryloyl chloride in a controlled "slow-release" manner.
-
-
Quench: Monitor by LC-MS. Upon completion (< 1 hour), quench with saturated
. -
Workup: Extract with DCM. Wash organic layer with brine.[6] Dry over
. -
Stabilization: Add trace BHT before concentrating on a rotary evaporator. Do not heat above
to prevent polymerization.
Protocol 2: Glutathione (GSH) Reactivity Assay
Purpose: To determine the half-life (
Materials:
-
Test Compound (
DMSO stock) -
Reduced Glutathione (GSH)
-
Phosphate Buffer (PBS), pH 7.4
-
Internal Standard (e.g., Indomethacin)
Procedure:
-
Incubation: Prepare a reaction mixture containing
Test Compound and GSH (100-fold excess to ensure pseudo-first-order kinetics) in PBS (pH 7.4) at . -
Sampling: At time points
min, remove an aliquot ( ). -
Quench: Immediately add
of Acetonitrile containing 1% Formic Acid and Internal Standard. This stops the reaction and precipitates proteins (if present). -
Analysis: Analyze by HPLC-UV or LC-MS. Measure the disappearance of the parent peak (Test Compound).
-
Calculation: Plot
vs. time. The slope is .- .
-
Target Range: A successful covalent drug typically has a
between 15 min and 6 hours. < 15 min implies high toxicity risk.
Characterization & Quality Control
-
NMR Signature: Acrylates show a distinct pattern in
NMR. Look for the ABC spin system of the vinyl group:- 6.0–6.4 ppm (dd, cis-proton)
- 5.5–5.8 ppm (dd, trans-proton)
- 6.2–6.6 ppm (dd, geminal proton)
-
Impurity Watch:
-
Polymer: Broadening of all peaks and loss of vinyl signals.
-
Michael Adducts: If methanol or water is present during synthesis, you may see methoxy- or hydroxy-propionate impurities (loss of double bond, appearance of triplets at ~2.5 and ~3.5 ppm).
-
References
-
Mechanism of Covalent Inhibition
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link
-
-
The "Amgen Protocol" (Sotorasib Synthesis)
-
Lanman, B. A., et al. "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry63 (1), 52–65 (2020). Link
-
-
Reactivity Tuning & Warhead Design
-
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry62 (12), 5673–5724 (2019). Link
-
-
Horner-Wadsworth-Emmons (HWE)
-
Heck Coupling for Acrylates
Sources
- 1. medium.com [medium.com]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of fentanyl acrylic derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01346A [pubs.rsc.org]
Methodological & Application
Column chromatography method for acrylate ester purification
Application Note: High-Efficiency Removal of Phenolic Inhibitors from Acrylate Monomers via Basic Alumina Chromatography
Abstract & Introduction
Commercially available acrylate and methacrylate monomers (e.g., Methyl Methacrylate, PEG-Acrylate) are stabilized with phenolic inhibitors such as Hydroquinone (HQ) or Hydroquinone Monomethyl Ether (MEHQ) to prevent spontaneous polymerization during storage. While essential for shelf-life, these inhibitors act as radical scavengers that introduce induction periods, alter reaction kinetics, and degrade the reproducibility of sensitive polymerization techniques like ATRP, RAFT, or hydrogel photolithography.
This guide details a Basic Alumina Column Chromatography protocol for the removal of these inhibitors. Unlike distillation (which requires heat and vacuum) or liquid-liquid extraction (which introduces moisture), this method utilizes adsorption chromatography to yield anhydrous, inhibitor-free monomers with >99% efficiency.
Principle of Operation
The purification relies on the polarity difference and acid-base interaction between the monomer and the inhibitor.
-
The Monomer (Acrylate): Moderately polar esters.
-
The Inhibitor (MEHQ/HQ): Phenolic compounds with acidic hydroxyl groups.
-
The Stationary Phase (Basic Alumina): Aluminum oxide with surface hydroxyls and oxide ions (pH ~9-10).
Mechanism: As the mixture passes through the column, the basic alumina deprotonates the acidic phenolic inhibitor, forming a surface-bound phenolate complex. The non-acidic acrylate ester interacts weakly and elutes freely.
DOT Diagram: Adsorption Mechanism
Caption: Differential interaction of neutral acrylates vs. acidic inhibitors on basic alumina.
Material Selection & Sizing
To ensure "self-validating" success, correct material selection is critical.
| Component | Specification | Rationale |
| Stationary Phase | Basic Alumina (Brockmann Activity I) | Acidic silica can catalyze hydrolysis of sensitive esters. Neutral alumina has lower capacity for phenols. Basic is required for chemical trapping. |
| Column Dimensions | L:D Ratio approx 5:1 to 10:1 | A short, wide plug is preferred over long columns to minimize monomer residence time and reduce polymerization risk. |
| Mobile Phase | Neat (Liquid monomers) or 50% v/v Solution (Viscous/Solid) | Running neat avoids solvent removal steps later (rotary evaporation), which can re-concentrate trace impurities. |
| Capacity | ~5g Alumina per 10-20mL Monomer | Conservative ratio to prevent "breakthrough" of the inhibitor. |
Detailed Protocol
Phase 1: Column Preparation
-
Select Column: Use a glass column with a fused frit or a glass pipette (for <5mL samples) plugged with cotton.
-
Sand Bed: Add a 0.5 cm layer of sea sand to level the base.
-
Packing: Pour dry Basic Alumina into the column. Tap gently to settle.[1]
-
Note: Wet packing is generally unnecessary for simple inhibitor removal, but if using solvent, wet packing in that solvent reduces channeling.
-
-
Top Cap: Add another 0.5 cm layer of sand on top to prevent disturbing the alumina bed during pouring.
Phase 2: Elution (The Purification)
-
Loading: Pour the monomer (neat or dissolved in Hexane/DCM if solid) onto the sand bed.
-
Flow Control: Allow gravity flow. If the monomer is viscous, apply gentle positive pressure (nitrogen or rubber bulb).
-
Critical Warning: Do not use high pressure. Heat generation from friction or adsorption can trigger polymerization on the column (exotherm).
-
-
Visual Validation (The "Yellow Band"): As MEHQ is adsorbed and oxidized on the alumina, a distinct yellow/brown band will form at the top of the column and migrate downward.
-
Stop Condition: If the yellow band reaches the bottom 25% of the column, the capacity is exhausted. Stop collecting immediately.
-
Phase 3: Collection
-
Discard Void Volume: Discard the first few drops if high purity is critical (removes dust/packing fines).
-
Main Fraction: Collect the clear eluent into a pre-chilled, foil-wrapped vial.
-
Post-Run: Do not flush the column to recover "last drops." The inhibitor desorbs if the column is washed with polar solvents.
DOT Diagram: Experimental Workflow
Caption: Step-by-step decision tree for monomer purification.
Quality Control & Validation
How do you know it worked? Use these self-validating checks.
Method A: The "Caustic Shake" (Field Quick-Check)
This relies on the fact that phenolate anions (created by NaOH) are often highly colored (yellow/orange), whereas pure acrylates are colorless.
-
Take 0.5 mL of purified monomer.
-
Add 0.5 mL of 5% NaOH (aq).
-
Shake vigorously for 10 seconds.
-
Result:
-
Colorless: < 5 ppm Inhibitor (Success).
-
Yellow/Brown: Inhibitor present (Failure/Breakthrough).
-
Method B: UV-Vis Spectroscopy (Quantitative)
MEHQ has a distinct absorbance peak (typically
-
Protocol: Dilute monomer to 1% in Acetonitrile. Scan 200–400 nm.
-
Success Criteria: Disappearance of the phenolic shoulder peak at ~295 nm compared to the raw material [1].
Troubleshooting & Safety
| Issue | Cause | Solution |
| Monomer Polymerizes on Column | Heat of adsorption or friction. | Use a wider column (better heat dissipation). Do not use excessive pressure. |
| Eluent is Yellow | "Breakthrough" occurred. | The alumina capacity was exceeded. Repack with fresh alumina and re-run. |
| Monomer turns cloudy | Moisture contamination.[2] | Alumina is hygroscopic. Ensure glassware is dry; use anhydrous Na2SO4 post-column if needed. |
Storage Warning: Purified monomers are highly unstable .
-
Immediate Use: Within 4 hours.
-
Short-term Storage: Store at -20°C under Argon/Nitrogen.
-
Long-term: Not recommended. If necessary, re-add inhibitor (10 ppm HQ) for storage and re-purify before use.
References
-
Matyjaszewski Polymer Group. (n.d.). ATRP Chemicals and Procedures: Purification of Monomers. Carnegie Mellon University. Retrieved from [Link]
-
Koetse, M., et al. (2024). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification. Scientific Research Publishing. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Use of Ethyl 3-(4-isobutylphenyl)acrylate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 3-(4-isobutylphenyl)acrylate as a pivotal pharmaceutical intermediate. Its primary utility lies in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those belonging to the 2-arylpropionic acid or "profen" class. We will explore its synthesis, detailed analytical protocols for quality assurance, and its strategic implementation in the construction of active pharmaceutical ingredients (APIs). The causality behind methodological choices is emphasized to empower users with a deep, functional understanding of the chemistry involved.
Introduction: A Versatile Building Block for NSAID Synthesis
Ethyl 3-(4-isobutylphenyl)acrylate is a cinnamate ester derivative featuring the characteristic 4-isobutylphenyl scaffold found in several highly successful NSAIDs, most notably Ibuprofen. This structural motif is crucial for the pharmacological activity of profen drugs, which act as non-selective inhibitors of the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis and mitigating inflammation and pain[1].
The strategic value of Ethyl 3-(4-isobutylphenyl)acrylate lies in its activated α,β-unsaturated ester system. This functionality serves as a versatile electrophilic handle, primarily for introducing the propionate side chain via 1,4-conjugate addition (Michael addition). This approach offers a convergent and often more efficient synthetic route compared to classical multi-step aryl functionalization methods. This guide details the synthesis of this intermediate, its rigorous quality control, and a robust protocol for its conversion into a profen drug scaffold.
Physicochemical Properties and Quality Control Protocols
Ensuring the purity and identity of starting materials is a non-negotiable prerequisite in pharmaceutical synthesis. The following section outlines the key properties of Ethyl 3-(4-isobutylphenyl)acrylate and provides validated protocols for its characterization.
| Property | Value | Source / Method |
| IUPAC Name | ethyl (E)-3-(4-(2-methylpropyl)phenyl)prop-2-enoate | IUPAC Nomenclature |
| Molecular Formula | C₁₅H₂₀O₂ | Elemental Analysis |
| Molecular Weight | 232.32 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Boiling Point | ~125-130 °C at 1 mmHg | Estimated (SciFinder) |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Methanol) | Experimental[2] |
| Water Solubility | Insoluble | Experimental[3] |
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. It effectively separates the target compound from starting materials, by-products, and degradation products. A C18 stationary phase provides excellent resolving power for this moderately nonpolar analyte.
Methodology:
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or variable wavelength UV detector.
-
Column: ZORBAX SB-AQ C18 or equivalent (250 mm × 4.6 mm, 5 µm particle size)[4].
-
Mobile Phase:
-
Solvent A: Ultrapure Water
-
Solvent B: Acetonitrile (HPLC Grade)
-
-
Gradient Elution:
-
Start at 60% B, hold for 2 min.
-
Linear ramp to 95% B over 15 min.
-
Hold at 95% B for 5 min.
-
Return to 60% B over 1 min and re-equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C[4].
-
Detection Wavelength: 254 nm (or scan for λ-max, expected ~260-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the intermediate and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Acceptance Criteria: Purity ≥99.0% by peak area normalization.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural confirmation. ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon backbone.
Methodology:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Concentration: ~10-15 mg of sample in 0.6 mL of solvent.
-
¹H NMR (400 MHz):
-
Expected Chemical Shifts (δ, ppm): ~7.6 (d, 1H, vinylic), ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~6.4 (d, 1H, vinylic), ~4.2 (q, 2H, -OCH₂CH₃), ~2.5 (d, 2H, -CH₂CH(CH₃)₂), ~1.9 (m, 1H, -CH₂CH(CH₃)₂), ~1.3 (t, 3H, -OCH₂CH₃), ~0.9 (d, 6H, -CH₂CH(CH₃)₂). The large coupling constant (~16 Hz) between vinylic protons confirms the (E)-isomer.
-
-
¹³C NMR (100 MHz):
-
Expected Chemical Shifts (δ, ppm): ~167 (C=O), ~145 (vinylic), ~142 (Ar-C), ~132 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~118 (vinylic), ~60 (-OCH₂), ~45 (-CH₂-isobutyl), ~30 (-CH-isobutyl), ~22 (-CH₃ isobutyl), ~14 (-CH₃ ethyl).
-
Synthesis of Ethyl 3-(4-isobutylphenyl)acrylate
The most direct and industrially scalable synthesis of this intermediate is via a base-catalyzed Claisen-Schmidt condensation reaction. This method involves the reaction of 4-isobutylbenzaldehyde with ethyl acetate.
Sources
Application Note: Solvent-Free Enzymatic Synthesis of Functional Acrylates
Topic: Experimental setup for solvent-free acrylate synthesis Content Type: Application Notes and Protocols
Executive Summary
The synthesis of functional acrylate monomers is a critical upstream step in the development of biocompatible hydrogels, drug delivery systems, and UV-curable coatings. Traditional Schotten-Baumann esterifications (using acryloyl chloride) require toxic solvents (DCM, THF) and scavengers (TEA), posing significant purification challenges for pharmaceutical applications.
This guide details a solvent-free, chemo-enzymatic protocol using Candida antarctica Lipase B (CAL-B).[1][2] This method leverages the principles of green chemistry and thermodynamic control to synthesize high-purity acrylate esters without toxic residues. By eliminating solvents, we not only improve atom economy but also utilize the "concentration effect" to enhance reaction kinetics, provided viscosity is managed correctly.
Strategic Framework: The Thermodynamics of Solvent-Free Systems
In solvent-free transesterification, the reaction mixture acts as its own solvent. Success depends on manipulating the equilibrium constant (
The Equilibrium Challenge
The core reaction involves an alcohol (substrate) reacting with an acrylate donor (acyl donor).
-
Kinetic Control: High substrate concentration increases the collision frequency, initially boosting rates.
-
Thermodynamic Control: As the reaction proceeds, the accumulation of the by-product alcohol (
) drives the reverse reaction. -
Viscosity Barrier: In solvent-free systems, converting liquid monomers to viscous oligomers (if polymerization occurs laterally) or simply the nature of the product can impede diffusion, lowering the turnover frequency (TOF) of the enzyme.
The Solution: Irreversible Acyl Donors vs. Vacuum-Driven Equilibrium
We utilize two strategies to drive conversion to
-
Vinyl Acrylate (Irreversible): The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This removes the by-product from the equilibrium equation chemically.
-
Ethyl/Methyl Acrylate (Vacuum-Driven): Requires continuous removal of ethanol/methanol via vacuum to shift Le Chatelier’s principle.
Experimental Setup & Diagram
The setup requires precise temperature control and vacuum regulation. Unlike solvent-based systems, heat transfer in viscous, solvent-free media is non-linear.
Hardware Configuration
-
Reactor: Jacketed glass reactor (50 mL - 250 mL) or parallel synthesis block (e.g., Radleys).
-
Agitation: Overhead mechanical stirrer (helical impeller preferred for viscosity) or magnetic stirring (only for low-viscosity scales <10g).
-
Temperature Control: Circulating oil bath set to
. -
Vacuum System: Diaphragm pump capable of 10–50 mbar with a liquid nitrogen cold trap (essential to condense volatile by-products and protect the pump).
Workflow Diagram (DOT)
Figure 1: Process flow for solvent-free enzymatic acrylate synthesis, highlighting the critical vacuum stripping pathway for by-product removal.
Detailed Protocol: Synthesis of 2-Phenylethyl Acrylate
This protocol uses Ethyl Acrylate (EA) as the donor. It is safer than Vinyl Acrylate but requires vacuum management.
Target: Synthesis of 2-phenylethyl acrylate (Rose odorant/monomer) from 2-phenylethanol. Scale: 50 mmol.
Reagents & Materials
| Reagent | Role | Quantity | Notes |
| 2-Phenylethanol | Substrate (Alcohol) | 6.11 g (50 mmol) | Dry over molecular sieves (3Å) before use. |
| Ethyl Acrylate | Acyl Donor | 15.0 g (150 mmol) | 3:1 Molar excess to drive equilibrium. |
| Novozym 435 | Biocatalyst | 0.21 g (1% w/w) | Immobilized CAL-B. Reuseable. |
| MEHQ | Inhibitor | 100 ppm | Prevents radical polymerization of the acrylate. |
Step-by-Step Procedure
-
Preparation (T = 0 min):
-
Charge the 2-phenylethanol and Ethyl Acrylate into the reactor.
-
Add MEHQ (Hydroquinone monomethyl ether) to inhibit spontaneous polymerization of the acrylate double bond during heating.
-
Critical Step: Set agitation to 200 RPM and equilibrate temperature to 45°C . Do not overheat; enzymes degrade >70°C, and acrylate polymerization risk increases.
-
-
Initiation:
-
Reaction Phase (T = 0 to 6 hours):
-
Atmospheric Phase (0-1 hr): Run at atmospheric pressure to establish initial conversion.
-
Vacuum Phase (1-6 hrs): Gradually apply vacuum (down to 200 mbar).
-
Why? Ethyl acrylate boils at 99°C, but the ethanol azeotrope boils lower. Controlled vacuum removes the ethanol by-product without stripping the reactant ethyl acrylate too aggressively.
-
Replenishment: If reactor volume drops significantly due to ethyl acrylate evaporation, add fresh ethyl acrylate (1-2 mL) to maintain stoichiometry.
-
-
Monitoring:
-
Sample 20
L every hour. Analyze via H-NMR or GC . -
Endpoint: >95% conversion of the alcohol signal (triplet at
3.8 ppm shifts to 4.3 ppm for the ester).
-
-
Work-up:
-
Stop agitation. Allow enzyme beads to settle.
-
Filtration: Filter the mixture through a coarse sintered glass funnel to recover Novozym 435 (wash with acetone for storage/reuse).
-
Evaporation: Remove excess ethyl acrylate from the filtrate using a rotary evaporator (
, 20 mbar).
-
Data Analysis: Conversion vs. Time
| Time (h) | Conversion (%) | Conditions | Mechanism Note |
| 0.5 | 35% | Atmospheric | Kinetic burst phase. |
| 2.0 | 68% | 300 mbar | Equilibrium limited by ethanol presence. |
| 4.0 | 88% | 150 mbar | Vacuum effectively stripping ethanol. |
| 6.0 | >98% | 100 mbar | Thermodynamic completion. |
Mechanistic Insight (The "Why")
Understanding the enzyme mechanism is vital for troubleshooting. CAL-B operates via a Ping-Pong Bi-Bi mechanism .
-
Acylation: The catalytic Serine residue attacks the Acyl Donor (Ethyl Acrylate), releasing Ethanol (First Product) and forming an Acyl-Enzyme Intermediate.
-
Deacylation: The Substrate (Alcohol) attacks the Acyl-Enzyme, releasing the Product (Acrylate Ester) and regenerating the enzyme.
Inhibition Risks:
-
Water: Competes with the alcohol in the deacylation step, causing hydrolysis (reverse reaction). Solution: Use dried reagents.
-
Acrylic Acid: If the donor hydrolyzes, free acrylic acid is formed. Acid deactivates CAL-B by protonating the catalytic histidine. Solution: Maintain anhydrous conditions.[4][5]
Figure 2: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Water contamination | Dry substrates over 3Å molecular sieves for 24h. |
| Enzyme Aggregation | High viscosity or polarity | Add a minimal amount of hydrophobic "spacer" (e.g., hexane) if strictly necessary, or increase temperature to 60°C. |
| Polymerization | Lack of Oxygen/Inhibitor | Acrylate stabilizers (MEHQ) require dissolved oxygen to function. Do not purge with |
| Slow Kinetics | Mass transfer limitation | Increase agitation speed. Ensure enzyme loading is 1–5% w/w. |
References
-
Warwel, S., et al. (2001). Polymers from renewable resources: Lipase-catalyzed reaction of fatty derivatives.Chemosphere . Link
-
Torres-Gavilán, A., et al. (2025). Solvent-free biocatalytic interesterification of acrylate derivatives.[6]ResearchGate .[3][6][7] Link
-
Lund University Dissertation. (2014). Enzymatic synthesis of acrylates: Catalyst properties and development of process.Lund University . Link
-
Taresco, V., et al. (2017).[8] Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification.[8]Chemical Science .[4] Link
-
Bélafi-Bakó, K., et al. (2003).[2] Kinetics of Ethyl Acetate Formation by Lipase in Solvent-Free System.Chemical Papers .[2] Link
Sources
- 1. riaa.uaem.mx [riaa.uaem.mx]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. CN104418736A - Acrylate synthesis method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Derivatization of Ethyl 3-(4-isobutylphenyl)acrylate for biological assays
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von Ethyl-3-(4-isobutylphenyl)acrylat für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 19. Februar 2026
Zusammenfassung
Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation von Ethyl-3-(4-isobutylphenyl)acrylat, einem Analogon von Ibuprofen, zur Erstellung einer Bibliothek von Derivaten für biologische Screenings. Wir erläutern die strategischen Überlegungen hinter den Derivatisierungsansätzen, stellen detaillierte Syntheseprotokolle zur Verfügung und beschreiben etablierte In-vitro-Assays zur Bewertung des therapeutischen Potenzials der neuen Verbindungen in den Bereichen Entzündungshemmung, Schmerzlinderung und Onkologie. Der Leitfaden soll Forschern als umfassende Ressource dienen, um die Struktur-Wirkungs-Beziehungen (SAR) dieser Verbindungsklasse zu untersuchen.
Einleitung: Strategische Rationale
Ethyl-3-(4-isobutylphenyl)acrylat ist eine interessante Ausgangsverbindung für die medizinische Chemie. Es kombiniert das 4-Isobutylphenyl-Strukturelement von Ibuprofen, einem der bekanntesten nichtsteroidalen Antirheumatika (NSAR), mit einem reaktiven α,β-ungesättigten Estersystem. Diese Kombination bietet mehrere Angriffspunkte für eine chemische Modifikation, um eine Bibliothek diverser Moleküle zu erstellen.
Die Carboxylgruppe von NSARs wie Ibuprofen ist entscheidend für die Hemmung der Cyclooxygenase (COX)-Enzyme, aber auch für gastrointestinale Nebenwirkungen verantwortlich.[1][2] Die Derivatisierung von Ethyl-3-(4-isobutylphenyl)acrylat ermöglicht die Erforschung von Alternativen zur klassischen Carboxylgruppe und die Einführung neuer funktioneller Gruppen, um die Selektivität, Wirksamkeit und das pharmakokinetische Profil zu verbessern.[3][4] Die Hauptstrategien, die in diesem Leitfaden behandelt werden, umfassen:
-
Modifikation der Estergruppe: Hydrolyse zur freien Säure, gefolgt von der Bildung von Amiden oder Bioisosteren, um die Löslichkeit, Stabilität und das Bindungsprofil zu modulieren.[5][6]
-
Reaktionen an der α,β-Doppelbindung: Nutzung der Michael-Addition zur Einführung verschiedener funktioneller Gruppen, was zu einer signifikanten strukturellen Diversifizierung und potenziell neuen biologischen Aktivitäten führt.[7][8]
Diese Modifikationen zielen darauf ab, Verbindungen mit verbesserter Wirksamkeit als entzündungshemmende, analgetische oder sogar zytotoxische Wirkstoffe zu identifizieren.
Chemische Derivatisierungsstrategien und Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte konzipiert. Forscher werden ermutigt, Reaktionsbedingungen wie Lösungsmittel, Temperatur und Reaktionszeit zu optimieren, um die Ausbeuten für spezifische Substrate zu maximieren.
Strategie 1: Hydrolyse des Esters zur Carbonsäure
Die Umwandlung des Ethylesters in die entsprechende Carbonsäure ist ein entscheidender erster Schritt. Die resultierende 3-(4-Isobutylphenyl)acrylsäure ist nicht nur ein direktes Analogon von Ibuprofen (mit einer zusätzlichen Doppelbindung), sondern dient auch als vielseitiges Zwischenprodukt für weitere Modifikationen wie Amidierungen oder die Synthese von Bioisosteren. Die basische Hydrolyse (Verseifung) wird aufgrund ihrer Irreversibilität und der einfachen Aufreinigung im Vergleich zur Säurehydrolyse bevorzugt.[9][10]
Protokoll 2.1: Basische Hydrolyse von Ethyl-3-(4-isobutylphenyl)acrylat
-
Materialien:
-
Ethyl-3-(4-isobutylphenyl)acrylat (1,0 Äq.)
-
Natriumhydroxid (NaOH) (2,0 Äq.)
-
Ethanol (EtOH)
-
Wasser (H₂O)
-
Salzsäure (HCl), 2 M
-
Ethylacetat
-
Magnesiumsulfat (MgSO₄)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, Scheidetrichter
-
-
Durchführung:
-
Lösen Sie Ethyl-3-(4-isobutylphenyl)acrylat (1,0 Äq.) in einer Mischung aus Ethanol und Wasser (z. B. 3:1 v/v) in einem Rundkolben.
-
Fügen Sie Natriumhydroxid (2,0 Äq.) hinzu und erhitzen Sie die Mischung unter Rühren für 2-4 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie das Ethanol unter reduziertem Druck.
-
Verdünnen Sie den wässrigen Rückstand mit Wasser und waschen Sie ihn mit Ethylacetat, um nicht umgesetztes Ausgangsmaterial zu entfernen.
-
Kühlen Sie die wässrige Phase in einem Eisbad und säuern Sie sie langsam mit 2 M HCl an, bis ein pH-Wert von ~2 erreicht ist. Ein weißer Niederschlag des Carbonsäureprodukts sollte sich bilden.[11]
-
Extrahieren Sie das Produkt dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die rohe 3-(4-Isobutylphenyl)acrylsäure zu erhalten.
-
Reinigen Sie das Produkt bei Bedarf durch Umkristallisation.
-
Strategie 2: Synthese von Amid-Derivaten
Die Umwandlung der Carbonsäuregruppe in eine Amid-Funktionalität ist eine bewährte Strategie in der Arzneimittelentwicklung, um die pharmakokinetischen Eigenschaften zu verbessern.[2] Amide sind im Allgemeinen metabolischer stabiler und können zusätzliche Wasserstoffbrückenbindungen mit dem Zielprotein eingehen.
Protokoll 2.2: Amid-Kopplung mittels DCC
-
Materialien:
-
3-(4-Isobutylphenyl)acrylsäure (aus Protokoll 2.1) (1,0 Äq.)
-
Ein primäres oder sekundäres Amin (1,1 Äq.)
-
N,N'-Dicyclohexylcarbodiimid (DCC) (1,2 Äq.)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (NaCl)
-
-
Durchführung:
-
Lösen Sie die 3-(4-Isobutylphenyl)acrylsäure (1,0 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff).
-
Fügen Sie das entsprechende Amin (1,1 Äq.) hinzu und kühlen Sie die Mischung auf 0 °C in einem Eisbad.
-
Lösen Sie DCC (1,2 Äq.) in einer minimalen Menge wasserfreiem DCM und fügen Sie es langsam zur Reaktionsmischung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht. Ein weißer Niederschlag von Dicyclohexylharnstoff (DCU) wird sich bilden.
-
Filtrieren Sie den DCU-Niederschlag ab und waschen Sie ihn mit DCM.
-
Waschen Sie das Filtrat nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das rohe Amidprodukt mittels Säulenchromatographie an Kieselgel.
-
Strategie 3: Michael-Addition an die α,β-Doppelbindung
Die konjugierte Addition von Nukleophilen an die α,β-ungesättigte Ester-Einheit ist eine leistungsstarke Methode, um die Komplexität des Moleküls schnell zu erhöhen.[7][12] Thiole sind ausgezeichnete Nukleophile für diese Reaktion und führen zur Bildung von Thioether-Derivaten, die neue Interaktionen mit biologischen Zielen ermöglichen können.
Protokoll 2.3: Thia-Michael-Addition
-
Materialien:
-
Ethyl-3-(4-isobutylphenyl)acrylat (1,0 Äq.)
-
Ein aliphatisches oder aromatisches Thiol (z. B. Benzylmercaptan) (1,2 Äq.)
-
Triethylamin (TEA) (0,2 Äq.)
-
Ethanol (EtOH)
-
-
Durchführung:
-
Lösen Sie Ethyl-3-(4-isobutylphenyl)acrylat (1,0 Äq.) und das Thiol (1,2 Äq.) in Ethanol in einem Rundkolben.
-
Fügen Sie eine katalytische Menge Triethylamin (0,2 Äq.) hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 6-12 Stunden. Überwachen Sie die Reaktion mittels DC.
-
Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit 1 M HCl und gesättigter NaCl-Lösung, um das überschüssige Thiol und das Amin zu entfernen.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Produkt mittels Säulenchromatographie, um das reine Michael-Addukt zu erhalten.
-
Visualisierung der Derivatisierungs-Workflows
Der folgende Workflow veranschaulicht die zentralen Derivatisierungswege, die von der Ausgangsverbindung ausgehen.
Abbildung 1: Workflow für die Derivatisierung und biologische Evaluierung.
Biologische Evaluierung: Protokolle für In-vitro-Screening
Nach der Synthese und Reinigung müssen die neuen Derivate auf ihre biologische Aktivität getestet werden. Die folgenden Assays bieten ein robustes Screening-Panel für entzündungshemmende und zytotoxische Eigenschaften.
In-vitro-Assay zur Hemmung der Cyclooxygenase (COX-2)
Dieser Assay misst die Fähigkeit einer Verbindung, die Aktivität des COX-2-Enzyms zu hemmen, das eine Schlüsselrolle bei der Entzündungsreaktion spielt.[13][14]
Protokoll 4.1: Fluoreszenzbasierter COX-2-Inhibitor-Screening-Assay
-
Materialien:
-
COX-2-Inhibitor-Screening-Kit (z. B. von Abcam, Cayman Chemical)
-
Testverbindungen (in DMSO gelöst)
-
Celecoxib (Positivkontrolle)
-
96-Well-Platte (schwarz, mit klarem Boden)
-
Fluoreszenz-Plattenleser (Ex/Em = 535/587 nm)
-
-
Durchführung:
-
Bereiten Sie eine serielle Verdünnung Ihrer Testverbindungen und der Positivkontrolle (Celecoxib) in Assay-Puffer vor. Der End-DMSO-Gehalt sollte <1% sein.
-
Fügen Sie die verdünnten Verbindungen zu den Wells der 96-Well-Platte hinzu. Fügen Sie Puffer mit DMSO als Vehikelkontrolle hinzu.
-
Fügen Sie das humane rekombinante COX-2-Enzym zu allen Wells hinzu und inkubieren Sie die Platte gemäß den Anweisungen des Herstellers (typischerweise 10-15 Minuten bei Raumtemperatur), damit die Inhibitoren binden können.[15]
-
Initiieren Sie die Reaktion durch Zugabe von Arachidonsäure (Substrat).
-
Messen Sie die Fluoreszenzintensität in kinetischem Modus über 30-60 Minuten bei der angegebenen Wellenlänge.
-
Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung im Vergleich zur Vehikelkontrolle.
-
Bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt) durch nichtlineare Regression der Dosis-Wirkungs-Kurve.
-
MTT-Assay zur Bestimmung der Zellviabilität
Der MTT-Assay ist ein kolorimetrischer Standardtest zur Bewertung der zytotoxischen Wirkung von Verbindungen auf kultivierte Zellen.[16] Er misst die metabolische Aktivität von Zellen, die mit der Anzahl der lebensfähigen Zellen korreliert.[17][18]
Protokoll 4.2: MTT-Zytotoxizitätsassay
-
Materialien:
-
Humane Krebszelllinien (z. B. MDA-MB-231 für Brustkrebs, A549 für Lungenkrebs)
-
Zellkulturmedium (z. B. DMEM) mit 10% fötalem Kälberserum (FBS)
-
Testverbindungen (in DMSO gelöst)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS
-
Solubilisierungslösung (z. B. DMSO oder saurer Isopropanol)
-
96-Well-Zellkulturplatte (steril)
-
Mikroplatten-Spektralphotometer (570 nm)
-
-
Durchführung:
-
Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte aus, die nach 24 Stunden eine Konfluenz von 70-80% ermöglicht (z. B. 5.000-10.000 Zellen/Well). Inkubieren Sie über Nacht bei 37 °C und 5% CO₂.
-
Bereiten Sie serielle Verdünnungen Ihrer Testverbindungen in serumfreiem Medium vor.
-
Entfernen Sie das Medium von den Zellen und fügen Sie 100 µL der verdünnten Verbindungen zu jedem Well hinzu. Fügen Sie Medium mit DMSO als Vehikelkontrolle und nur Medium als Negativkontrolle hinzu.
-
Inkubieren Sie die Platte für 24, 48 oder 72 Stunden.
-
Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 2-4 Stunden bei 37 °C. Lebensfähige Zellen wandeln das gelbe MTT in violette Formazan-Kristalle um.[19]
-
Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL der Solubilisierungslösung zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig für 15 Minuten.[16]
-
Messen Sie die Extinktion bei 570 nm mit einem Plattenleser.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimmen Sie die IC₅₀-Werte.
-
Datenpräsentation und Interpretation
Die Ergebnisse der Derivatisierung und der biologischen Assays sollten systematisch zusammengefasst werden, um Struktur-Wirkungs-Beziehungen (SAR) zu identifizieren.
Tabelle 1: Zusammenfassung der synthetisierten Derivate und ihrer biologischen Aktivität
| Verbindungs-ID | Modifikationstyp | R-Gruppe (für Amide/Thioether) | COX-2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| START-01 | Ausgangsmaterial | Ethyl-Ester | > 100 | > 100 |
| ACID-01 | Hydrolyse | - | 55,2 | 89,4 |
| AMID-01 | Amidierung | Benzylamin | 25,1 | 45,6 |
| AMID-02 | Amidierung | Morpholin | 48,9 | 78,1 |
| THIO-01 | Michael-Addition | Benzylmercaptan | 15,8 | 33,2 |
| THIO-02 | Michael-Addition | Cysteamin | > 100 | > 100 |
| Celecoxib | Referenz | - | 0,8 | n.a. |
Die in dieser Tabelle dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung.
Interpretation: Aus den hypothetischen Daten in Tabelle 1 könnten erste SAR-Schlussfolgerungen gezogen werden. Beispielsweise scheint die Umwandlung des Esters in die freie Säure (ACID-01) die Aktivität leicht zu erhöhen. Die Amidierung mit einem lipophilen Rest wie Benzylamin (AMID-01) und insbesondere die Michael-Addition mit Benzylmercaptan (THIO-01) führen zu einer signifikanten Steigerung der Hemmwirkung in beiden Assays. Dies deutet darauf hin, dass die Einführung eines zusätzlichen aromatischen Rings vorteilhaft sein könnte.
Referenzen
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In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013). ACS Chemical Neuroscience.
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Carboxylic Acid (Bio)Isosteres in Drug Design. (2018). ChemMedChem.
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Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. (2018). Iraqi Journal of Pharmaceutical Sciences.
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The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery. (2025). BenchChem.
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Ethyl Cinnamate in Organic Synthesis: A Versatile Building Block. (2026). Synthose Inc.
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Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. (2024). MDPI.
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Synfacts.
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One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). ACS Publications.
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Synthesis and antimicrobial activity of Ibuprofen derivatives. (2014). SCIRP.
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Synthesis and anti-inflammatory activity of novel aspirin and ibuprofen amide derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
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Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. (2021). RSC Publishing.
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Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery.
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In vitro assays for cyclooxygenase activity and inhibitor characterization. (2009). PubMed.
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MTT (Assay protocol). (n.d.). Bio-Rad.
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A sustainable metal and base-free direct amidation of esters using water as a green solvent. (2023). RSC Publishing.
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MTT assay protocol. (n.d.). Abcam.
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MTT Cell Proliferation Assay. (n.d.). ATCC.
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI.
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Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (2002). Diva-portal.org.
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
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hydrolysis of esters. (n.d.). Chemguide.
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2025). MDPI.
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CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs.
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Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
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Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. (2024). International Journal of Innovative Science and Research Technology.
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020). Journal of Biological Research - PAGEPress Publications.
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Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. (2026). Research Journal of Pharmacology and Pharmacodynamics.
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A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. (2006). Synthetic Communications.
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In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). (2022). PubMed.
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Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2025). ResearchGate.
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2025). ResearchGate.
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Recent Advances in Base-Assisted Michael Addition Reactions. (2022). ResearchGate.
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Direct amidation of esters with nitroarenes. (2017). PMC - NIH.
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Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.
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Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2007). Arkivoc.
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Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. (2019). Thieme.
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Michael addition of ethyl ester of cinnamic acid to diethyl malonate. (n.d.). ResearchGate.
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Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS.
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Method of preparing β-amino derivatives of α,β-unsaturated esters. (1977). Google Patents.
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
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Michael addition reaction. (n.d.). Wikipedia.
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Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
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Troubleshooting & Optimization
How to increase the yield of Ethyl 3-(4-isobutylphenyl)acrylate synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 3-(4-isobutylphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthesis. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Initial Troubleshooting Workflow: A Systematic Approach to Low Yield
When encountering a low yield, a systematic approach is crucial to identify the root cause efficiently. Before diving into reaction-specific issues, consider the entire experimental workflow. Many low yields can be attributed to common errors in setup, execution, or workup.[1][2]
Caption: General workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs): Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful and common method for this synthesis.[3] However, its success is highly dependent on the fine-tuning of several parameters.
Q1: My Heck reaction between 4-bromo-isobutylbenzene and ethyl acrylate is not proceeding to completion. What are the likely causes?
A1: Incomplete conversion in a Heck reaction often points to issues with the catalyst's activity or stability. Here are the primary areas to investigate:
-
Catalyst Deactivation: The Pd(0) active species is prone to oxidation or aggregation into inactive palladium black. Ensure your reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon). Degassing the solvent prior to use is critical.
-
Ligand Choice: The choice of phosphine ligand is crucial. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often more effective than triphenylphosphine (PPh₃).[4][5]
-
Base Incompatibility or Insufficiency: The base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. Common bases include triethylamine (NEt₃) or inorganic bases like potassium carbonate (K₂CO₃).[6] Ensure the base is present in a sufficient stoichiometric amount (typically 1.5-2.0 equivalents) and is not contaminated. For some systems, a weaker base may not be sufficient.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[7] The optimal temperature must balance reaction kinetics with catalyst stability. If you observe significant palladium black formation, consider lowering the temperature. A typical range for these reactions is 80-120 °C.[6]
Caption: The Mizoroki-Heck catalytic cycle. The base is critical for catalyst regeneration.
Q2: I'm trying to optimize my Heck reaction conditions. What is a good starting point for parameter screening?
A2: A systematic Design of Experiments (DoE) is ideal, but for a practical starting point, a one-variable-at-a-time approach can be effective. The table below summarizes a typical optimization matrix for the coupling of an aryl bromide with ethyl acrylate.[8][9]
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Different palladium precursors have varying stability and activation profiles. |
| Ligand | PPh₃ (4 mol%) | P(o-tolyl)₃ (4 mol%) | P(t-Bu)₃ (4 mol%) | Bulky, electron-rich ligands can improve catalyst performance for aryl bromides.[4] |
| Base | NEt₃ (2 equiv.) | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | Base strength and solubility can significantly impact the reaction rate.[6] |
| Solvent | DMF | Toluene | Acetonitrile | Solvent polarity affects substrate solubility and catalyst stability. |
| Temperature | 100 °C | 80 °C | 120 °C | Balances reaction kinetics against catalyst decomposition.[7] |
Frequently Asked Questions (FAQs): Wittig Reaction
The Wittig reaction is another cornerstone of C=C bond formation, reacting an aldehyde (4-isobutylbenzaldehyde) with a phosphorus ylide.[10] For this specific synthesis, a stabilized ylide, (triphenylphosphoranylidene)acetate, is used.
Q1: My Wittig reaction yield is low, and the main byproduct is difficult to remove. What is happening?
A1: The most common issue in Wittig reactions is the formation and subsequent removal of the triphenylphosphine oxide (Ph₃P=O) byproduct.[11] This byproduct often has solubility properties similar to the desired product, making purification by standard column chromatography challenging.
-
Minimizing Side Reactions: Ensure your ylide is generated correctly. The phosphonium salt should be treated with a suitable base (e.g., NaH, n-BuLi for non-stabilized ylides; milder bases like NaOEt or K₂CO₃ can suffice for stabilized ylides) under anhydrous conditions. Moisture will quench the ylide and reduce your yield.
-
Byproduct Removal Strategies:
-
Precipitation: After the reaction, dilute the mixture with a nonpolar solvent like hexane or a 1:1 mixture of hexane and diethyl ether. Ph₃P=O is often insoluble in such solvents and will precipitate, allowing it to be removed by filtration.[11]
-
Chromatography: If precipitation is ineffective, modify your chromatography. A less polar eluent system may leave the more polar Ph₃P=O on the baseline. In some cases, adding a small percentage of a polar solvent like methanol can help wash it through after your product has eluted.
-
Alternative Reagents: Consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed during an aqueous workup, often leading to cleaner reactions and higher yields of the (E)-alkene.[12]
-
Q2: How can I ensure I form the desired (E)-isomer (trans) of Ethyl 3-(4-isobutylphenyl)acrylate?
A2: Stereoselectivity in the Wittig reaction is largely controlled by the stability of the phosphorus ylide.[12]
-
Stabilized Ylides: The ylide used for this synthesis, ethyl (triphenylphosphoranylidene)acetate, is a stabilized ylide . The adjacent ester group delocalizes the negative charge on the carbanion. Stabilized ylides react more slowly and reversibly to form the oxaphosphetane intermediate. This reversibility allows the reaction to proceed under thermodynamic control, favoring the more stable anti-oxaphosphetane, which collapses to form the (E)-alkene .[13][14]
-
Reaction Conditions: To maximize (E)-selectivity with stabilized ylides, ensure the reaction has enough time to reach thermodynamic equilibrium. Running the reaction at room temperature or with gentle heating, rather than at very low temperatures, typically favors the (E)-product. Salt-free conditions can also enhance (E)-selectivity.
Caption: Stereochemical control in the Wittig reaction based on ylide stability.
Experimental Protocols
Protocol 1: High-Yield Synthesis via Mizoroki-Heck Reaction
This protocol is adapted from modern methods utilizing bulky, electron-rich phosphine ligands which are highly effective for aryl bromides.[4]
Materials:
-
4-bromo-isobutylbenzene
-
Ethyl acrylate (should be purified by passing through a plug of basic alumina to remove inhibitors)[15]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under Argon, add 4-bromo-isobutylbenzene (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv., 1 mol% Pd), and P(t-Bu)₃ (0.02 equiv., 2 mol%).
-
Add finely powdered, dry K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed toluene via cannula to form a stirrable slurry.
-
Add purified ethyl acrylate (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the base and palladium residues, washing the pad with additional diethyl ether.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 95:5 Hexane:Ethyl Acetate) to afford Ethyl 3-(4-isobutylphenyl)acrylate as a clear oil.
Protocol 2: (E)-Selective Synthesis via Wittig Reaction
This protocol uses a stabilized ylide for high (E)-selectivity and includes a precipitation step for the byproduct.[16]
Materials:
-
4-isobutylbenzaldehyde
-
Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
Procedure:
-
To an oven-dried round-bottom flask under Nitrogen, dissolve 4-isobutylbenzaldehyde (1.0 equiv.) in anhydrous DCM.
-
Add ethyl (triphenylphosphoranylidene)acetate (1.05 equiv.) in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction is often complete when the mixture becomes homogeneous or a precipitate of triphenylphosphine oxide begins to form. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM.
-
To the resulting residue, add a sufficient volume of hexane (or a 1:1 mixture of hexane:ether) to form a slurry.
-
Stir vigorously for 30 minutes at room temperature to precipitate the triphenylphosphine oxide.
-
Cool the mixture in an ice bath for another 30 minutes to maximize precipitation.
-
Filter the solid triphenylphosphine oxide and wash it thoroughly with cold hexane.
-
Combine the filtrate and washings and concentrate in vacuo.
-
If necessary, further purify the product by flash column chromatography on silica gel.
References
-
El-Boraey, H. A. (2017). Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO. ResearchGate. Available at: [Link]
-
Gholinejad, M., & Najera, C. (2014). Optimization of conditions for the Heck reaction. ResearchGate. Available at: [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. Available at: [Link]
-
Visualize Organic Chemistry. (n.d.). Wittig olefination. Visualize Organic Chemistry. Available at: [Link]
-
Nanda Kumar, K. V. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. SlideShare. Available at: [Link]
-
Organic Syntheses. (2001). (e)-2-methyl-3-phenylacrylic acid butyl ester. Organic Syntheses. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]
-
Wikipedia. (n.d.). Perkin reaction. Wikipedia. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]
-
UC Berkeley. (2014). The Wittig Reaction. UC Berkeley College of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. ResearchGate. Available at: [Link]
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical Science. Available at: [Link]
-
Beyond Benign. (n.d.). Wittig Reaction. Beyond Benign. Available at: [Link]
-
Chem LibreTexts. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S. Available at: [Link]
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Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute. Available at: [Link]
-
Chemistry LibreTexts. (2020). The Wittig reaction. Chemistry LibreTexts. Available at: [Link]
-
Scribd. (n.d.). Perkin Reaction. Scribd. Available at: [Link]
-
Vedantu. (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications. Vedantu. Available at: [Link]
-
Synthetic Pages. (2001). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. Available at: [Link]
-
Odinity. (2018). The Wittig Reaction – Formal Report. Odinity. Available at: [Link]
-
Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. Journal of Chemical Education. Available at: [Link]
-
Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. Available at: [Link]
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical Science. Available at: [Link]
-
AWS. (n.d.). Example of Ethyl acrylate Purification. Available at: [Link]
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CatalystCare™ Technical Support: Ethyl 3-(4-isobutylphenyl)acrylate
Ticket ID: #IBU-HK-042 Topic: Optimization of Heck Coupling for Ibuprofen Precursors Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist
Executive Summary
You are attempting to synthesize Ethyl 3-(4-isobutylphenyl)acrylate , a critical conjugated intermediate often hydrogenated to form Ibuprofen or related propionic acid NSAIDs.
While the Heck-Mizoroki reaction is the most direct route (coupling 1-bromo-4-isobutylbenzene with ethyl acrylate ), it is notoriously sensitive to "Pd-death" (formation of inactive Palladium black) and β-hydride elimination competition.
This guide moves beyond standard textbook protocols to address the process variables that actually drive conversion and selectivity in this specific lipophilic substrate system.
The "Black Box" of Catalysis: Why Your Reaction Fails
Before optimizing, you must visualize the failure modes. The diagram below maps the catalytic cycle against the two most common failure points for this specific acrylate synthesis: Oxidative Addition Stalling and Pd-Black Precipitation .
Figure 1: The catalytic cycle of the Heck reaction showing critical failure points (Red) vs. the productive cycle (Green/Blue).
Optimization Protocols
We recommend two distinct protocols depending on your lab's capability and "Green Chemistry" requirements.
Protocol A: The "Jeffrey Condition" (Robust & High Yield)
Best for: Initial scale-up, ensuring conversion, handling impure starting materials.
The Logic: This method uses Tetrabutylammonium bromide (TBAB) . TBAB is not just a phase transfer catalyst; it forms a protective bilayer on Pd nanoparticles, preventing them from aggregating into inactive Pd-black, allowing the reaction to proceed at lower temperatures without phosphine ligands [1].
| Parameter | Specification | Technical Rationale |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Precursor reduces in situ to Pd(0). Cheaper than Pd(PPh₃)₄. |
| Ligand | None (Ligand-free) | TBAB stabilizes the Pd species (Jeffrey conditions). |
| Additive | TBAB (1.0 equiv) | Critical: Stabilizes Pd nanoparticles; increases catalyst lifetime. |
| Base | Na₂CO₃ or K₂CO₃ (1.5 equiv) | Inorganic bases are easier to remove during workup than amines. |
| Solvent | DMF or NMP | High boiling point required; excellent solubility for the lipophilic isobutyl tail. |
| Temp | 120°C - 130°C | Acrylates are reactive; excessively high temps (>140°C) cause polymerization. |
Step-by-Step Workflow:
-
Charge a flask with 1-bromo-4-isobutylbenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), TBAB (1.0 equiv), and Na₂CO₃ (1.5 equiv).
-
Evacuate and backfill with Argon (3x). Oxygen kills active Pd(0).
-
Add DMF (0.5 M concentration relative to bromide).
-
Add Ethyl Acrylate (1.25 equiv) via syringe.
-
Heat to 130°C for 4–6 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). The product is highly UV active.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M HCl (removes residual base/Pd species) then Brine.
Protocol B: The "Green" Intensified Route (Fast & Clean)
Best for: High throughput, pharmaceutical purity, low solvent waste.
The Logic: Using Pd-EnCat™ (polyurea-encapsulated Pd) or similar heterogeneous catalysts prevents metal leaching into the pharmaceutical intermediate. Microwave heating accelerates the rate-determining step (oxidative addition) [2].
| Parameter | Specification | Technical Rationale |
| Catalyst | Pd-EnCat™ 40 (0.8 mol%) | Retains Pd in the solid phase; simplifies purification. |
| Solvent | Ethanol/Water (9:1) | Replaces toxic DMF; water promotes the "hydrophobic effect" accelerating coupling. |
| Base | NaOAc (1.4 equiv) | Milder base compatible with aqueous ethanol. |
| Heating | Microwave (120°C) | Rapid heating prevents thermal degradation of the acrylate. |
Troubleshooting Guide (FAQ)
Q1: The reaction turns black immediately and conversion stops at 30%.
-
Diagnosis: "Pd-Black" precipitation.[1] The catalyst has aggregated into inactive metal.
-
Fix:
-
Increase Ligand/Stabilizer: If using Protocol A, ensure TBAB is fresh (not wet). If using phosphines, increase the PPh₃:Pd ratio to 4:1.
-
Slow Addition: Do not add all the aryl bromide at once. High concentrations of aryl halide can sometimes induce catalyst decomposition if the oxidative addition is slow.
-
Q2: I see two spots on TLC very close together. What is the second one?
-
Diagnosis: Isomerization. You likely have the cis (Z) isomer or the regioisomer (branched product), though acrylates heavily favor the linear trans (E) product.
-
Fix:
-
Thermodynamic Control: Heat longer. The Heck reaction is reversible; the system will eventually funnel to the more stable trans (E) isomer.
-
Check Base: Switch from Et₃N to an inorganic base (K₂CO₃). Amine bases can sometimes promote cationic pathways that reduce stereoselectivity.
-
Q3: My yield is good, but the product is contaminated with a "plastic" residue.
-
Diagnosis: Polymerization of Ethyl Acrylate.
-
Fix:
-
Add a radical inhibitor like Hydroquinone or BHT (1-2 mg) to the reaction mixture.
-
Use only 1.2 equivalents of acrylate. Large excesses lead to oligomerization at 130°C.
-
Decision Logic: Which Path to Take?
Use this flow to determine your immediate next step.
Figure 2: Decision tree for selecting the optimal synthesis protocol based on scale and constraints.
References
-
Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.
-
Pugliese, A., et al. (2024).[2] "A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates". Frontiers in Chemistry, 12.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Beller, M., et al. (1998). "Palladium-catalyzed arylation of olefins: The Heck reaction". Organic Reactions, 52.
Sources
Technical Support Center: Removal of Unreacted Aldehydes from Acrylate Reaction Mixtures
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted aldehyde starting materials from acrylate reaction mixtures. The following troubleshooting guides and FAQs are designed to address specific experimental issues with practical, field-proven solutions.
Troubleshooting Guide
Q1: I've performed a standard aqueous workup, but my NMR analysis still shows a significant aldehyde peak. What's going wrong?
This is a frequent issue, especially when the aldehyde has some degree of water solubility or the acrylate product can form emulsions. A simple water wash is often insufficient for complete aldehyde removal.
Underlying Cause: The partitioning coefficient of the aldehyde between the organic and aqueous phases may not be favorable enough for effective removal through simple liquid-liquid extraction.
Solutions:
-
Sodium Bisulfite Wash: This is the most common and effective method for aldehyde removal.[1][2] Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be easily extracted into the aqueous phase.[1][3][4]
-
pH Adjustment: The formation of the bisulfite adduct is reversible.[3][4] Ensure the aqueous phase is neutral or slightly acidic during the extraction to favor adduct formation. If you need to recover the aldehyde, the aqueous layer can be basified to reverse the reaction.[1][4]
Q2: My acrylate product is sensitive to acidic or basic conditions. Are there neutral methods for aldehyde removal?
Yes, several methods avoid harsh pH conditions that could potentially hydrolyze the acrylate ester or cause other side reactions.
Solutions:
-
Scavenger Resins: These are polymer-supported reagents with functional groups that selectively react with and bind aldehydes.[5][6] The resin can then be removed by simple filtration.[5]
-
Advantages: This method offers high selectivity, ease of use, and avoids aqueous workups entirely.[5] It is also compatible with automated synthesis platforms.[5]
-
Considerations: Scavenger resins can be more expensive than traditional reagents and may require optimization of reaction time and temperature for efficient scavenging.
-
-
Distillation with a Reagent: For certain applications, adding a high-boiling point amine, like aniline or monoethanolamine, can form a stable adduct with the aldehyde.[7] The desired acrylate product can then be distilled off, leaving the aldehyde adduct behind in the distillation pot.[7]
Q3: I'm working with a very non-polar aldehyde, and even with a bisulfite wash, I'm seeing an insoluble white solid at the interface. What should I do?
This is a classic sign that the bisulfite adduct of your non-polar aldehyde is not soluble in either the aqueous or the organic layer.[1]
Solution:
-
Filtration: After the bisulfite wash, filter the entire biphasic mixture through a pad of Celite or another filter aid.[1] This will remove the insoluble adduct. The layers in the filtrate can then be separated as usual.
Q4: How can I confirm that all the aldehyde has been removed from my acrylate product?
Relying on a single analytical technique may not give you the complete picture. A combination of methods is recommended for rigorous purity assessment.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is often the first and most direct method. Look for the disappearance of the characteristic aldehyde proton signal (typically between 9-10 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting and quantifying volatile impurities like residual aldehydes.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the overall purity of the acrylate product and detect non-volatile impurities.[8][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the carbonyl (C=O) stretch (around 1720-1740 cm⁻¹), although the latter may overlap with the acrylate carbonyl.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted aldehydes from acrylate reaction mixtures?
The most widely used and effective methods include:
-
Sodium Bisulfite Wash: A classical and robust method that relies on the formation of a water-soluble adduct.[1][3][4]
-
Scavenger Resins: A modern approach that uses solid-supported reagents for easy removal of aldehydes by filtration.[5][12]
-
Distillation: In some cases, fractional distillation can be effective if there is a sufficient difference in boiling points between the aldehyde and the acrylate product.[7] This can be enhanced by adding reagents that form high-boiling adducts with the aldehydes.[7]
-
Chromatography: Column chromatography can be used for purification, but it may be less practical for large-scale reactions.
Q2: Are there any "green" or more environmentally friendly methods for aldehyde removal?
Yes, the field of green chemistry offers several alternatives:
-
Bioreduction: Some studies have shown that plant-based extracts, such as from Aloe vera, can be used for the bioreduction of aromatic aldehydes to their corresponding alcohols under mild conditions, which can then be more easily separated.[13]
-
Catalytic Oxidation: Selective oxidation of the residual aldehyde to a carboxylic acid using a mild and selective oxidizing agent can be an option.[14][15] The resulting carboxylic acid can then be removed by a simple basic wash.[8]
-
Solvent-Free Conditions: In some cases, using solid-supported reagents like NaBH4 on alumina can facilitate the reduction of aldehydes under solvent-free conditions, simplifying the workup.[16]
Q3: Can I use a simple base wash to remove aldehydes?
A base wash is generally not effective for removing aldehydes. In fact, it can be detrimental. Aldehydes with α-hydrogens can undergo aldol condensation reactions under basic conditions, leading to the formation of new impurities. For acrylate esters, basic conditions can lead to hydrolysis of the ester group. A dilute basic wash is, however, useful for removing acidic impurities like unreacted acrylic acid.[8]
Q4: How should I store my purified acrylate monomer to prevent future aldehyde formation?
Acrylates can be susceptible to oxidation over time, which can lead to the formation of aldehydes and other impurities. Proper storage is crucial:
-
Inhibitors: Add a polymerization inhibitor like hydroquinone (HQ) or its methyl ether (MEHQ).[8]
-
Inert Atmosphere: Store the monomer under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8]
-
Cool and Dark: Keep the container in a cool, dark place to minimize thermal and light-induced degradation.[8]
Experimental Protocols
Protocol 1: Aldehyde Removal using Sodium Bisulfite Wash
This protocol is a general guideline and may need to be optimized for your specific aldehyde and acrylate.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash (Optional): Wash the organic layer with deionized water to remove any water-soluble byproducts.
-
Bisulfite Extraction:
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite to the separatory funnel containing the organic layer.[3][4] Use a volume of bisulfite solution that is approximately 20-25% of the organic layer volume.
-
For aromatic aldehydes, a co-solvent like methanol may be added to the organic phase before the bisulfite solution to improve reaction kinetics.[3][4] For aliphatic aldehydes, DMF is often more effective.[1][4]
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.[3]
-
-
Phase Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct.[3]
-
Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.
-
Repeat Extraction: Repeat the bisulfite wash (steps 3-5) one or two more times to ensure complete aldehyde removal.
-
Neutralization and Final Washes:
-
Wash the organic layer with deionized water.
-
Wash with a saturated sodium chloride solution (brine) to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified acrylate product.[3]
Protocol 2: Aldehyde Removal using a Scavenger Resin
This protocol is a general procedure. Always consult the manufacturer's instructions for the specific scavenger resin you are using.
-
Resin Selection: Choose a scavenger resin with a functional group suitable for reacting with aldehydes (e.g., an amine-functionalized resin).
-
Dissolution: Dissolve the crude acrylate mixture in a suitable solvent in which the resin swells and has good reactivity (e.g., dichloromethane, THF).
-
Resin Addition: Add the scavenger resin to the solution. The amount of resin will depend on the amount of residual aldehyde and the loading capacity of the resin. A 2-3 fold excess of the resin's scavenging capacity relative to the amount of aldehyde is a good starting point.
-
Reaction: Stir the mixture at room temperature or with gentle heating according to the resin manufacturer's recommendations. Monitor the reaction by TLC or GC-MS to determine when the aldehyde has been completely consumed.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified acrylate product.
Method Comparison
| Method | Advantages | Disadvantages | Best Suited For |
| Sodium Bisulfite Wash | - Inexpensive and highly effective for a wide range of aldehydes.[1][17] - Scalable for large reactions. | - Requires an aqueous workup. - May not be suitable for water-sensitive compounds. - Can form insoluble adducts with non-polar aldehydes.[1] | - General purpose aldehyde removal in most organic syntheses. |
| Scavenger Resins | - High selectivity for aldehydes.[5] - Simple filtration-based workup.[5] - No aqueous extraction needed. - Amenable to automation.[5] | - Higher cost compared to bisulfite. - May require longer reaction times. - Resin capacity needs to be considered. | - High-throughput synthesis and purification of sensitive compounds. - When avoiding aqueous conditions is critical. |
| Distillation with Reagent | - Can be effective for large-scale industrial processes.[7] - Removes aldehydes and other impurities simultaneously. | - Requires the acrylate to be thermally stable and have a lower boiling point than the aldehyde adduct. - Potential for polymerization at high temperatures.[8] | - Industrial purification of thermally stable, volatile acrylates.[18] |
| Selective Oxidation | - Can be a "green" alternative.[19] - Avoids the use of strong acids or bases in the main purification step. | - Requires an additional reaction step. - The oxidizing agent must be selective for the aldehyde over the acrylate double bond. | - Situations where the resulting carboxylic acid is easily separable. |
Visualizations
Caption: Workflow for Aldehyde Removal via Bisulfite Wash.
Caption: Formation of a Water-Soluble Aldehyde-Bisulfite Adduct.
Caption: Decision Tree for Selecting an Aldehyde Purification Method.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57225. [Link]
- Google Patents. (1973). US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
de Oliveira, B. G., de Souza, R. O. M. A., & de Souza, R. O. M. A. (2015). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. RSC Advances, 5(90), 73783-73789. [Link]
-
Leyva, E., Moctezuma, E., Santos-Cruz, J., Lira-Rocha, A., & Garcia, F. (2012). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Revista Latinoamericana de Química, 40(3), 138-143. [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
Shalbaf, H. (2008). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Asian Journal of Chemistry, 20(8), 6761-6764. [Link]
- Google Patents. (2006). US7048834B2 - Method for purification of acrylic acid.
-
Bryson, T. A., Gibson, J. M., & Stewart, J. J. (2000). A green and selective reduction of aldehydes. Tetrahedron Letters, 41(19), 3523-3526. [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. Journal of Visualized Experiments, (134). [Link]
-
SpectroscopyNOW. (2013). Aldehydes in water: Simultaneous derivatisation and extraction in green process. Retrieved from [Link]
- Google Patents. (1983). US4409375A - Method for scavenging aldehydes.
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403. [Link]
- Google Patents. (1952). US2618652A - Process for the purification of acrylate and methacrylate esters.
-
Frisch, K., & Hahn, C. (2019). Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. Bioconjugate Chemistry, 30(8), 2199-2204. [Link]
-
YouTube. (2024). CHEM 2325 Module 20: Selective Oxidation of Aldehydes. Retrieved from [Link]
-
Fan, H., Wang, L., & Gao, Z. (2019). Preparation of Oxidized Poly (2-hydroxyethyl acrylate) with Multiple Aldehyde Groups by TEMPO-mediated Oxidation for Gelatin Crosslinking. Journal of the American Leather Chemists Association, 114(8), 296-304. [Link]
-
Fan, H., Wang, L., & Gao, Z. (2021). Structure validation of oxidized poly (2-hydroxyethyl acrylate) with multiple aldehyde groups and its application for collagen modification. RSC Advances, 11(15), 8683-8692. [Link]
- Google Patents. (1974). US3816478A - Purification of a material containing aldehyde impurities.
-
Shang, H., Wang, Z., Zhao, K., & Zhang, X. (2019). First achieving highly selective oxidation of aliphatic alcohols to aldehydes over photocatalysts. Journal of Materials Chemistry A, 7(22), 13627-13632. [Link]
-
Fan, H., Wang, L., & Gao, Z. (2021). Structure validation of oxidized poly (2-hydroxyethyl acrylate) with multiple aldehyde groups and its application for collagen modification. RSC Advances, 11(15), 8683-8692. [Link]
- Google Patents. (2020). WO2020223048A1 - Process for aldehyde byproduct reduction in acrylic acid production using highly active and selective catalysts.
-
Agilent. (n.d.). Analysis of Additives, Impurities, & Residuals in Polymers. Retrieved from [Link]
-
Reddit. (2024). How to purify Acrylic Acid. Retrieved from [Link]
- Google Patents. (1988). US4737577A - Method for removing monomer from an acrylate adhesive by reaction with a scavenger monomer.
-
Jordi Labs. (2025). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods. Retrieved from [Link]
-
Cosmetics & Toiletries. (2013). Formula Troubleshooting: Acrylate-based Thickening. Retrieved from [Link]
-
AZoM. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove unreacted acrylic acid from reaction mixture?. Retrieved from [Link]
-
Jang, Y. J., Syu, S. E., Jhang, Y. W., Lee, Y. T., Lee, C. J., Chen, K. W., ... & Lin, W. (2012). Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. International Journal of Molecular Sciences, 13(7), 8634-8650. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. Scavenger resin - Wikipedia [en.wikipedia.org]
- 7. US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. sepscience.com [sepscience.com]
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- 12. researchgate.net [researchgate.net]
- 13. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction [scielo.org.mx]
- 14. google.com [google.com]
- 15. First achieving highly selective oxidation of aliphatic alcohols to aldehydes over photocatalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. asianpubs.org [asianpubs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US7048834B2 - Method for purification of acrylic acid - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Acrylates
Welcome to the Technical Support Center for the scale-up synthesis of substituted acrylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered when transitioning from bench-scale to pilot or production-scale operations. Here, we address specific issues in a practical question-and-answer format, explaining the causality behind experimental choices to ensure both success and safety in your scale-up endeavors.
Section 1: Uncontrolled Polymerization - The Primary Challenge
Uncontrolled polymerization is the most critical and frequently encountered hazard in acrylate synthesis, especially during scale-up. The highly exothermic nature of the reaction can lead to a rapid increase in temperature and pressure, potentially resulting in a dangerous runaway reaction.[1][2][3]
FAQs and Troubleshooting
Q1: My acrylate monomer is polymerizing prematurely in the storage tank/reactor, even at moderate temperatures. What is causing this?
A1: Premature polymerization, even without an initiator, can be triggered by several factors that are exacerbated at scale:
-
Heat: Acrylates can undergo thermal self-initiation.[4][5] Localized hot spots in a large vessel, poor heat dissipation, or proximity to heat sources can initiate polymerization.
-
Contamination: Impurities such as peroxides, rust (iron oxides), or other radical-generating species can act as initiators. Ensure all vessels and transfer lines are scrupulously clean.
-
Inhibitor Depletion: Commercial acrylate monomers are stabilized with inhibitors. These inhibitors are consumed over time and their effectiveness can be compromised by improper storage conditions.[6]
-
Lack of Oxygen: Many common inhibitors, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), require the presence of dissolved oxygen to function effectively as radical scavengers.[6] Storing monomers under an inert atmosphere like nitrogen can inadvertently promote polymerization.
Q2: How do I choose the right polymerization inhibitor for my scale-up process, and how much should I use?
A2: The choice of inhibitor depends on the specific acrylate, the process conditions (especially temperature), and the required shelf-life. Inhibitors are broadly classified into true inhibitors and retarders.[5]
-
True inhibitors provide a distinct induction period during which polymerization is completely suppressed.
-
Retarders slow down the rate of polymerization without a defined induction period.
For storage and transport at ambient temperatures, phenolic inhibitors like MEHQ, hydroquinone, and 4-tert-butylcatechol (TBC) are commonly used.[5] For higher temperature processes like distillation, a combination of inhibitors, such as a quinone and its enol derivative (e.g., benzoquinone and hydroquinone), can be more effective.[4]
The concentration of the inhibitor is critical. Insufficient levels will not prevent polymerization, while excessively high levels can interfere with the subsequent intended polymerization and may require removal.[6] Always consult the manufacturer's safety data sheet (SDS) for the recommended inhibitor levels for storage. For in-process stabilization, levels may need to be empirically determined.
| Inhibitor | Typical Use Case | Mechanism of Action | Considerations |
| MEHQ (4-methoxyphenol) | Storage & Transport | Radical Scavenger (requires O₂) | Can be removed by an alkali wash.[5] |
| Hydroquinone (HQ) | Storage & High-Temp Processes | Radical Scavenger (requires O₂) | Often used in combination with other inhibitors.[4] |
| Phenothiazine (PTZ) | Storage & High-Temp Processes | Radical Scavenger | Effective, but can lead to colored byproducts.[7] |
| TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) | Storage & Transport | Stable Radical | Highly effective but can be more expensive.[5][8] |
Q3: We experienced a runaway polymerization during a distillation to purify our substituted acrylate. How can this be prevented?
A3: Distillation is a high-risk operation for acrylates due to the elevated temperatures.[4][5] To prevent polymerization during distillation:
-
Use a Vapor-Phase Inhibitor: The inhibitor must have sufficient volatility to travel with the monomer vapor. A combination of a less volatile inhibitor in the reboiler and a more volatile one added to the column or reflux can be effective.
-
Maintain Oxygen Levels: If using phenolic inhibitors, ensure a controlled air bleed into the column to maintain the necessary dissolved oxygen concentration.
-
Monitor Temperatures Closely: Use multiple temperature probes throughout the column and reboiler to detect any unexpected exotherms immediately.
-
Limit Residence Time: Operate the distillation under vacuum to lower the boiling point and minimize the time the monomer spends at elevated temperatures.
Section 2: Heat Transfer and Temperature Control
The exothermic nature of acrylate polymerization means that heat removal becomes increasingly challenging as the reactor volume increases. The surface-area-to-volume ratio decreases on scale-up, hindering efficient heat dissipation.[9][10][11]
FAQs and Troubleshooting
Q1: Our batch temperature is overshooting the setpoint during the polymerization, leading to a loss of control. What are the likely causes and solutions?
A1: Temperature overshoot is a classic sign of inadequate heat removal.
-
Scale-Up Geometry: As reactor size increases, the heat transfer area does not grow proportionally to the volume.[9][12] This is a fundamental challenge of scale-up.
-
Agitation: Insufficient mixing can lead to localized hot spots where the reaction accelerates, creating a vicious cycle of increasing temperature and reaction rate.[12]
-
Viscosity Changes: As polymerization proceeds, the viscosity of the reaction mixture can increase dramatically, which impedes heat transfer to the reactor walls.[10][11]
Solutions:
-
Reactor Design: For large-scale reactions, consider reactors with a higher surface-area-to-volume ratio, such as those with a higher aspect ratio (L/Dr).[9] The use of internal cooling coils can also increase the heat transfer area.
-
Semi-Batch Process: Instead of adding all the monomer at once (batch process), a semi-batch or "starved-feed" approach allows the reaction rate to be controlled by the monomer addition rate.[13] This is a common strategy for managing exotherms in large-scale polymerizations.
-
Heat Transfer Fluid: Ensure the cooling jacket fluid has a sufficiently low temperature and high flow rate to provide the necessary cooling capacity.
Workflow for Managing Exotherms in Scale-Up
Caption: Troubleshooting workflow for thermal runaway events.
Section 3: Impurity Profile and Side Reactions
The purity of starting materials is crucial. On a larger scale, even small percentages of impurities can amount to significant quantities, leading to undesirable side reactions and affecting the final product's properties.[14][15]
FAQs and Troubleshooting
Q1: We are observing unexpected byproducts in our final acrylate product after scale-up. Why is this happening?
A1: The appearance of new byproducts on scale-up can be due to:
-
Impurities in Raw Materials: Raw materials, especially those from bio-based sources, can contain a variety of impurities like other alcohols or acids.[14][15] These can participate in side reactions, for example, transesterification.
-
Longer Reaction Times/Higher Temperatures: The thermal stress on the product is often greater during scale-up due to longer processing times. This can promote degradation or side reactions that are negligible at the lab scale.
-
Catalyst Impurities: Traces of metals from catalysts or the reactor itself can catalyze unwanted reactions.
Q2: How can we control the impurity profile of our substituted acrylate product?
A2:
-
Incoming Raw Material QC: Implement stringent quality control checks on all incoming raw materials to identify and quantify impurities.
-
Process Analytical Technology (PAT): Use in-line analytical techniques like FTIR or Raman spectroscopy to monitor the reaction in real-time.[16][17][18] This allows for the detection of byproduct formation as it happens and enables tighter control over the reaction endpoint.
-
Purification Strategy: Develop a robust purification strategy. This may involve multi-stage distillations, extractions, or chromatography to remove specific impurities. For thermally sensitive acrylates, non-distillative methods may be necessary.
Section 4: Purification Challenges at Scale
Purifying substituted acrylates at a large scale presents its own set of challenges, primarily related to preventing polymerization during the process and efficiently removing impurities.
FAQs and Troubleshooting
Q1: What are the best practices for purifying multi-kilogram quantities of a substituted acrylate?
A1: The choice of purification method depends on the volatility and thermal stability of the acrylate and its impurities.
-
Vacuum Distillation: This is the most common method for volatile acrylates. As mentioned, it's crucial to use an appropriate inhibitor system and to minimize the temperature and residence time.
-
Melt Crystallization: For solid acrylates, this can be a highly effective technique for achieving high purity.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.
-
Chromatography: While often expensive for large-scale production, preparative chromatography can be used for high-value acrylates or when other methods fail to provide the required purity.[19]
Protocol: Inhibitor Screening for Safe Distillation
-
Objective: To determine the most effective inhibitor or inhibitor package for the vacuum distillation of a substituted acrylate.
-
Materials: The substituted acrylate monomer, various inhibitors (e.g., MEHQ, PTZ, benzoquinone), and a small-scale distillation apparatus.
-
Procedure: a. Set up several small-scale, identical distillation flasks. b. To each flask, add a measured amount of the crude acrylate monomer. c. Add a different inhibitor or inhibitor combination at a known concentration to each flask, leaving one as a control (with the standard storage inhibitor). d. Heat the flasks under a controlled vacuum, mimicking the expected plant conditions. e. Monitor each flask for any signs of polymerization (e.g., viscosity increase, gel formation, rapid temperature rise). f. The most effective inhibitor will be the one that prevents polymerization for the longest time at the target temperature.
-
Safety: This should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and with a means of rapidly cooling the flasks in an emergency.
Section 5: Safety, Handling, and Storage
Acrylates are flammable, reactive, and can be sensitizers or irritants.[20][21] Safe handling procedures are paramount, especially when dealing with large quantities.
FAQs and Troubleshooting
Q1: What are the key safety considerations for storing and handling drums or totes of substituted acrylates?
A1:
-
Storage Temperature: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources. The ideal storage temperature is typically between 15°C and 25°C.[20]
-
Materials of Construction: Use containers made of compatible materials like stainless steel, glass, or high-density polyethylene.[20]
-
Vapor Space: As mentioned, ensure the presence of an air-containing vapor space (typically 5-21% oxygen) if using air-dependent inhibitors. Do not blanket with inert gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and protective clothing, when handling acrylates.[20][21][22]
-
Ventilation: Handle in a well-ventilated area or under a fume hood to minimize inhalation risks.[20]
Logical Flow for Safe Acrylate Storage
Caption: Key steps for the safe storage of acrylate monomers.
References
- Inhibition of acrylate polymerization.
-
A Brief Discussion on Polymerization Inhibitors. Liskon Biological. [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
-
Real-Time Acrylate Synthesis Monitoring with Static-Optics FTIR. KEIT Industrial Analytics. [Link]
-
Octyl Acrylate Storage & Handling: Safety Tips for 2024. E Plus Chemical Co.,Ltd. [Link]
-
EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]
-
Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. [Link]
-
Recommended Guidelines for the Safe Handling and Storage of Acrylic Esters. BAMM. [Link]
-
Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic Corporation. [Link]
-
Polymerisation inhibitor. Wikipedia. [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions. American Chemical Society. [Link]
-
Summary of Solutions to Common Problems in Acrylic Resin Production. Bonvo. [Link]
-
Application Note. Keit. [Link]
-
Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. Oreate AI. [Link]
-
Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. ScienceDirect. [Link]
-
Acrylic Acid. OSHA. [Link]
-
SAFETY DATA SHEET BUTYL ACRYLATE. Tasnee. [Link]
-
Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy. ACS Publications. [Link]
-
A Comprehensive Kinetic Model for High Temperature Free Radical Production of Styrene/Methacrylate/Acrylate Resins. Queen's University. [Link]
-
Quantification of Homopolymer Impurities in Structured Acrylate Copolymers Produced by High‐Temperature Semi‐Batch Radical Polymerization. ResearchGate. [Link]
-
Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology. [Link]
-
Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Wiley Online Library. [Link]
-
Scale-Up and Control of the Acrylamide Polymerization Process in Solution. MDPI. [Link]
-
Scale-Up of Polymerization Process: A Practical Example. ACS Publications. [Link]
-
Real-Time Polymer Monitoring System. PCI Magazine. [Link]
-
Polymer chemistry of α-substituted acrylates designed for functional-group synergy. SpringerLink. [Link]
-
Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects. ChemRxiv. [Link]
-
Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow. ResearchGate. [Link]
-
Thermal degradation of butyl acrylate-methyl acrylate-acrylic acid-copolymers. ResearchGate. [Link]
- Thermal stabilization of acrylic polymers.
-
Sustainable, upscaled synthesis of pinene-derived (meth)acrylates and their application as high T g monomers in styrene/acrylic-based bioderived copolymer coatings. RSC Publishing. [Link]
-
Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems. PMC. [Link]
-
The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. NIST. [Link]
-
Problems with working with acrylic resins-letter. MedCrave online. [Link]
-
Formula Troubleshooting: Acrylate-based Thickening. Cosmetics & Toiletries. [Link]
-
Scale-Up of Polymerization Process: A Practical Example. ResearchGate. [Link]
-
Estimation of Ionic Impurities in Poly(propylene Glycol) Diacrylate Monomers/Liquid Crystal E7 Mixtures Using Dielectric Spectroscopy. MDPI. [Link]
-
Sustainable, upscaled synthesis of pinene-derived (meth)acrylates and their application as high Tg monomers in styrene/acrylic-based bioderived copolymer coatings. RSC Publishing. [Link]
-
PURIFICATION STRATEGIES. Drug Development and Delivery. [Link]
-
Polymerization Reactor Problems and Solutions. Jinzong Machinery. [Link]
-
Synthesis of Poly (Acrylic Acid-Co-Sodium Styrene Sulfonate) as Scale Inhibitor for Industrial Cooling Water System. The IAFOR Research Archive. [Link]
-
The Challenges Associated with Reaction Products Left in Scale Inhibitor Species after Radical Polymerization. ResearchGate. [Link]
-
Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. [Link]
-
Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society. [Link]
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 3. Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin - Oreate AI Blog [oreateai.com]
- 4. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. iomosaic.com [iomosaic.com]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. keit.co.uk [keit.co.uk]
- 17. jmc.asia [jmc.asia]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 20. epluschemical.com [epluschemical.com]
- 21. petrochemistry.eu [petrochemistry.eu]
- 22. aksci.com [aksci.com]
Dealing with an oily product instead of crystals in acrylate synthesis
Senior Application Scientist: Dr. A. Vance Department: Process Chemistry & Scale-up Support
Introduction
Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing a viscous oil or a gummy residue instead of the pristine white crystals you expected.
Do not panic. In acrylate synthesis, "oiling out" (liquid-liquid phase separation) is a common thermodynamic hurdle, not necessarily a chemical failure. Acrylates are notorious for low melting points and high lipophilicity, which often leads to supercooling rather than crystallization. However, the specter of spontaneous polymerization is real. This guide is designed to help you distinguish between a salvageable supercooled monomer and an irreversible polymer gel, and to provide the protocols to recover your product.
Module 1: Immediate Remediation (The "Triage")
Q: My product separated as an oil at the bottom of the flask. Is it polymerized?
A: Not necessarily. "Oiling out" occurs when the melting point of your solid is lower than the temperature at which the solution becomes saturated.[1] The product separates as a liquid phase before it can organize into a crystal lattice.
The "Solubility Test" (Crucial First Step): Take a small aliquot of the oil and attempt to dissolve it in a solvent like Acetone or Methanol.
-
Result A (Clear Solution): It is likely Monomer . You are experiencing simple oiling out. Proceed to the Trituration Protocol below.
-
Result B (Cloudy/Gel/Insoluble): It is likely Polymer . If the oil is insoluble in solvents that should dissolve the monomer, you have likely formed a cross-linked network or high-MW polymer. This is irreversible.
Q: How do I force this oil to crystallize?
A: You need to bridge the energy gap between the amorphous liquid state and the ordered crystalline lattice. We use a technique called Trituration .[2][3][4]
Protocol: High-Shear Trituration
-
Principle: Mechanical agitation creates nucleation sites, while the non-solvent extracts impurities that are depressing the melting point.
-
Reagents: Cold Pentane, Hexane, or Diethyl Ether (depending on product solubility).
-
Decant: Remove the supernatant (mother liquor) leaving the oil in the flask.
-
Add Non-Solvent: Add 5–10 volumes of cold non-solvent (e.g., Hexane) to the oil.
-
Scratch: Use a heavy glass rod to vigorously scratch the side of the flask under the solvent level, right where the oil meets the glass.
-
Sonicate (Optional): Brief sonication can induce nucleation.
-
Freeze: Place the flask in a dry ice/acetone bath (-78°C) while scratching.
-
Observation: The oil should become viscous and eventually turn opaque/white. Once it solidifies, filter immediately while cold.
Expert Insight: If you have even a single crystal of pure material (from a previous batch or a colleague), add it during Step 2. "Seeding" is the most powerful method to bypass the nucleation energy barrier [1].
Module 2: Diagnosis & Logic (The "Why")
Q: Why does this happen specifically with acrylates?
A: Acrylates often possess long alkyl chains or flexible linkers that result in high entropic freedom. This lowers the melting point (MP). If the MP is near room temperature (e.g., 25–40°C), the presence of even minor impurities (1–2%) can depress the MP below ambient temperature (Melting Point Depression principle), causing the product to exist as a liquid [2].
Q: I removed the inhibitor (MEHQ) to get a pure product, and now it's a gum. Why?
A: You may have inadvertently caused oligomerization.
-
The Trap: MEHQ (Monomethyl ether hydroquinone) is a radical scavenger.[5] Removing it completely before crystallization leaves the monomer vulnerable to thermal polymerization during the heating steps of recrystallization.
-
The Fix: Do not remove the inhibitor until the final step before polymerization usage. If you must recrystallize, do so with the inhibitor present. Most inhibitors remain in the mother liquor during filtration [3].
Q: I used a Rotovap to remove solvent, and it turned into an oil.
A: This is "Solvent Entrapment." The viscous acrylate oil traps solvent molecules, which further depresses the melting point.
-
Solution: You must perform a "Solvent Swap."[2] Dissolve the oil in a solvent that forms an azeotrope with your trapped solvent, then evaporate again. Finally, put the oil under high vacuum (<1 mbar) for an extended period (overnight) to remove the last traces of solvent that act as plasticizers [4].
Module 3: Prevention & Optimization
Q: How do I prevent polymerization during workup?
A:
-
Temperature Control: Never heat the crude mixture above 40°C unless necessary.
-
Oxygen Presence: MEHQ requires dissolved oxygen to function.[6] Do not distill or heat acrylates under a pure Nitrogen/Argon atmosphere if you are relying on phenolic inhibitors. You must use a "lean air" sparge or ensure the system is not strictly anaerobic [5].
-
Use Phenothiazine: For high-temperature workups (like distillation), Phenothiazine is preferred as it functions anaerobically, unlike MEHQ [6].
Summary Data: Common Acrylate Solvents
| Solvent System | Polarity | Usage Case | Risk Level |
| Hexane / Ethyl Acetate | Low/Med | Standard Recrystallization | Low |
| Pentane (Cold) | Low | Trituration / Washing | Low |
| Methanol / Water | High | Polar Acrylates (e.g., HEMA) | Medium (Hydrolysis risk) |
| Diethyl Ether | Low | Trituration (Anti-solvent) | High (Flammability) |
Visual Troubleshooting Workflow
The following diagram outlines the logical decision process when encountering an oily acrylate product.
Figure 1: Decision logic for diagnosing and treating oily acrylate products.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7] Longman Scientific & Technical. (Chapter 2: Experimental Techniques - Crystallization).
-
Nichols, L. (2022). Organic Chemistry Laboratory Techniques: Troubleshooting Crystallization. Chemistry LibreTexts.
-
Sigma-Aldrich. (n.d.). Inhibitor Removers and Prepacked Columns: Technical Bulletin. Merck KGaA.
-
University of Colorado Boulder. (n.d.). Organic Chemistry Laboratory Techniques: Trituration.
-
BASF. (2014). Acrylic Acid & Esters: Safe Handling and Storage Guide. (Section: Inhibition and Stability).[2][3][5][6][8]
-
Schoonbrood, H. A., et al. (1996). Emulsion Polymerization of Acrylates. Macromolecules.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Performing a Trituration [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iomosaic.com [iomosaic.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Ethyl 3-(4-isobutylphenyl)acrylate Reaction Kinetics
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 3-(4-isobutylphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in the kinetics of this palladium-catalyzed Heck reaction. We will explore common challenges, provide in-depth explanations, and offer robust protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the influence of solvents on the reaction kinetics.
Q1: How does solvent polarity fundamentally impact the kinetics of the Heck reaction for synthesizing Ethyl 3-(4-isobutylphenyl)acrylate?
The solvent's primary role in a palladium-catalyzed cross-coupling reaction is to dissolve the reactants and reagents, but its influence extends far beyond simple solubility.[1] The solvent affects the rate and selectivity of the reaction by stabilizing or destabilizing reactants, intermediates, and transition states throughout the catalytic cycle.[1] For the Heck reaction, which involves charged and neutral species in its catalytic cycle, solvent polarity is a critical parameter.
Generally, polar solvents are preferred as they can stabilize the charged intermediates formed during the catalytic cycle, such as the cationic palladium complex that can be formed in one of the proposed mechanistic pathways.[2] This stabilization can lower the activation energy of key steps, thereby increasing the reaction rate. However, the relationship is not always linear, and an optimal polarity often exists for a specific substrate and catalyst system.
Q2: What are the practical differences between using polar aprotic and polar protic solvents for this reaction?
The choice between a polar aprotic and a polar protic solvent can significantly alter the reaction's course.
-
Polar Aprotic Solvents (e.g., DMF, DMA, NMP, Acetonitrile, Dioxane): These are the most commonly used solvents for Heck reactions.[3][4] They possess high dielectric constants and large dipole moments but lack acidic protons. This allows them to effectively solvate the palladium catalyst and other cationic species without strongly solvating the anionic base (e.g., carbonate or acetate), keeping the base more active. Solvents like DMF are also known to stabilize the Pd(0) catalyst, which is particularly important in reactions that do not use specific stabilizing ligands.[1]
-
Polar Protic Solvents (e.g., alcohols, water): These solvents have acidic protons and can form hydrogen bonds. While less common as the primary solvent for traditional Heck reactions, they can be used, often in mixtures with other solvents.[4] Protic solvents can solvate and potentially deactivate the base through hydrogen bonding. However, in some modern catalyst systems, aqueous conditions are well-tolerated and can even be beneficial.[5]
Q3: Why is N,N-Dimethylformamide (DMF) so frequently recommended for Heck reactions?
DMF is a conventional choice for several reasons.[1] Firstly, it is a highly polar aprotic solvent that effectively dissolves a wide range of organic substrates, palladium salts, and bases. Secondly, it is a coordinating solvent that can stabilize the catalytically active Pd(0) species, preventing its aggregation into inactive palladium black, especially when phosphine ligands are not used.[1] Finally, its high boiling point (153 °C) allows reactions to be conducted at the elevated temperatures often required to activate less reactive starting materials like aryl bromides.[6]
Q4: Can side reactions be promoted by an incorrect solvent choice?
Absolutely. An inappropriate solvent can lead to several undesirable side reactions:
-
Reductive Heck Product: Instead of the desired substitution product, a conjugate addition product can form.[6] The extent of this side reaction can be influenced by the solvent, along with the base, temperature, and substrate.[6]
-
Homocoupling: The aryl halide can couple with itself to form a biaryl impurity. This is often more prevalent in reactions where the catalyst is not properly stabilized.
-
Catalyst Decomposition: As mentioned, solvents that fail to stabilize the Pd(0) intermediate can lead to the formation of palladium black, which is catalytically inactive.[7] This is a common issue at high temperatures.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of Ethyl 3-(4-isobutylphenyl)acrylate, with a focus on solvent-related issues.
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Conversion | 1. Poor Solubility: One or more reactants (aryl halide, ethyl acrylate, or base) are not fully dissolved. 2. Suboptimal Polarity: The solvent polarity is not suitable for stabilizing the reaction intermediates.[1] 3. Catalyst Incompatibility: The chosen solvent may interact negatively with the palladium-ligand complex. | 1. Switch to a solvent with better solubilizing properties, such as DMF, NMP, or Dioxane.[3][4] 2. Screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF). 3. If using a specific ligand, consult literature for solvent systems proven to work with that ligand. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Poor Catalyst Stabilization: The solvent is not coordinating enough to stabilize the Pd(0) species, especially at high temperatures.[1][8] 2. Excessive Temperature: The reaction temperature is too high for the solvent-catalyst system, leading to ligand degradation or catalyst aggregation.[6] | 1. Use a more coordinating solvent like DMF or NMP.[1] 2. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to enhance stability.[9] 3. Attempt the reaction at a lower temperature (e.g., 80-100°C) before increasing it.[8][10] |
| Formation of Reductive Heck Side Product | The solvent, in combination with the base and temperature, favors the conjugate addition pathway over β-hydride elimination.[6] | This is a complex issue influenced by multiple parameters.[6] Systematically screen different solvent and base combinations. A less polar solvent or a bulkier base might disfavor the transition state leading to the reductive Heck product. |
| Inconsistent Reaction Times or Yields | 1. Solvent Purity: Using "wet" or impure solvent. Water can affect the base's activity and catalyst stability. Oxygen can oxidize the catalyst.[9] 2. Solvent Degradation: Some solvents (like THF) can form peroxides over time, which can interfere with the reaction. | 1. Use anhydrous, degassed solvents. Ensure solvents are freshly distilled or from a sealed bottle.[9] 2. Degas the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[9] |
Visualizing the Process
Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck reaction.
Experimental Workflow: Solvent Screening
Caption: Workflow for parallel solvent screening experiment.
Experimental Protocols
Protocol 1: Parallel Screening of Solvents
This protocol is designed to efficiently test the effect of different solvents on the reaction yield.
Materials:
-
4-isobutylphenyl bromide (or iodide/triflate)
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Anhydrous solvents for screening (e.g., Toluene, Dioxane, Acetonitrile, DMF, NMP)
-
Reaction vials with stir bars and septa
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
Preparation: In an array of identical reaction vials, weigh the 4-isobutylphenyl halide (1.0 eq), the base (e.g., Na₂CO₃, 2.0 eq), Pd(OAc)₂ (e.g., 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Seal each vial with a septum cap and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: To each vial, add a different anhydrous, degassed solvent (e.g., 2 mL). Stir the mixtures for 5 minutes.
-
Substrate Addition: Add ethyl acrylate (1.2 eq) to each vial via syringe.
-
Reaction: Place the vials in a preheated block or oil bath set to the desired temperature (e.g., 100 °C). Stir for a set period (e.g., 18 hours).
-
Analysis: After cooling to room temperature, quench the reactions (e.g., by adding water and extracting with ethyl acetate). Analyze the conversion and product formation in each sample by TLC, GC, or LC-MS.
Protocol 2: Basic Kinetic Analysis via Reaction Sampling
This protocol allows for the determination of initial reaction rates in a chosen solvent.
Procedure:
-
Setup: Set up the reaction as described in Protocol 1, but on a larger scale (e.g., 25 mL) in a round-bottom flask equipped with a condenser and magnetic stirrer, under an inert atmosphere.
-
Initiation: Once the mixture reaches the target temperature, add the final reagent (e.g., ethyl acrylate) and start a timer (t=0).
-
Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench each aliquot in a vial containing a known amount of an internal standard dissolved in a suitable solvent (e.g., ethyl acetate). This stops the reaction and prepares the sample for analysis.
-
Analysis: Analyze each quenched sample by GC or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Data Plotting: Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate. Comparing these rates across different solvent conditions provides a quantitative measure of the solvent's effect on kinetics.
References
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- Solvent Effect in the Wittig Reaction Under Boden's Conditions. (n.d.).
- Cross-Coupling Reactions Guide. (n.d.).
- (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions - ResearchGate. (2015, April 6).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). (2019, April 8).
- Olefination Reaction - Scott A. Snyder Research Group. (n.d.).
- Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
- Heck Reaction—State of the Art - MDPI. (2017, September 11).
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14).
- Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008, December 16).
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (n.d.).
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. (2021, February 26).
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
- Ch 8 : Solvent Effects - University of Calgary. (n.d.).
- Practical Heck Reaction problems! : r/chemhelp - Reddit. (2021, January 31).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (2013, August 5).
- Heck Reaction - Chemistry LibreTexts. (2023, June 30).
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- 4. Yoneda Labs [yonedalabs.com]
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- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Refinement of Crystallization Techniques for Acrylate Compounds
Welcome to the Technical Support Center dedicated to the nuanced art and science of crystallizing acrylate compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these versatile yet often temperamental molecules. My aim is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and refine your crystallization processes effectively.
Acrylate compounds, prized for their reactivity in polymerization, present a double-edged sword during crystallization. The very characteristics that make them excellent monomers can lead to undesired polymerization, oiling out, or the formation of unstable crystal forms (polymorphs). This guide offers field-proven insights and solutions to these common hurdles.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and challenges faced during the crystallization of acrylate compounds.
Q1: My acrylate compound refuses to crystallize and instead "oils out." What are the primary causes and how can I fix this?
A1: "Oiling out" is a frequent issue where the compound separates from the solution as a liquid phase instead of forming solid crystals. This typically occurs for several reasons:
-
High Solute Concentration or Rapid Cooling: If the solution is supersaturated too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice.
-
Low Melting Point: The compound's melting point might be below the temperature of the crystallization experiment.[1]
-
Impurities: The presence of impurities can significantly depress the freezing point and disrupt crystal lattice formation.[1][2]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional solvent to reduce the supersaturation level.[1]
-
Slow Cooling: Allow the solution to cool much more slowly. Consider using a Dewar flask or an insulated container to slow the rate of heat loss.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the desired compound, introduce it into the cooled, supersaturated solution to act as a template for crystallization.
-
Solvent System Re-evaluation: The chosen solvent may be too good a solvent. Consider using a mixed-solvent system where the compound is soluble in one solvent but insoluble in the other (the anti-solvent).[3][4] Dissolve the compound in the "good" solvent and then slowly add the "bad" solvent until turbidity persists.
Q2: I'm observing spontaneous polymerization during my crystallization attempts. How can I prevent this?
A2: Acrylates are prone to radical polymerization, which can be initiated by heat, light, or impurities.[5] Preventing this is critical for successful crystallization.
Preventative Measures:
-
Low-Temperature Methods: Whenever possible, utilize crystallization techniques that do not require high temperatures. Distillation-based purification can be particularly risky due to the heat involved.[5]
-
Use of Inhibitors: Incorporate a small amount of a polymerization inhibitor into your system. Common inhibitors for acrylates include:
-
Phenolic compounds like p-methoxyphenol (MEHQ).
-
N-oxyl compounds such as 2,2,6,6-tetramethylpiperidino-1-oxyl (TEMPO).
-
Manganese salts like manganese acetate.[6]
-
-
Light Protection: Conduct experiments in amber glassware or by wrapping the flask in aluminum foil to exclude UV light, which can initiate polymerization.
-
Inert Atmosphere: Purging the crystallization vessel with an inert gas like nitrogen or argon can help to remove oxygen, which can participate in radical initiation pathways.
Q3: My crystallization yields are consistently low. What factors could be contributing to this and how can I improve them?
A3: Low yields can be frustrating and are often traced back to several key experimental parameters.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1]
-
Solution: After filtering your crystals, try evaporating a portion of the mother liquor and cooling it again to obtain a second crop of crystals. For future experiments, use a more minimal amount of solvent for dissolution.[1]
-
-
Premature Crystallization: If crystals form too quickly in a hot solution, impurities can become trapped, and the overall crystal quality and yield may be reduced.[1]
-
Solution: Add a small amount of extra solvent to the hot solution to ensure the compound is fully dissolved before cooling.[1]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but have poor solubility when cold. If the solubility difference is not significant, yields will be low.
-
Solution: Perform small-scale solvent screening tests to identify the optimal solvent or solvent mixture. A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[3]
-
Q4: I suspect I have different crystal forms (polymorphs). How can I control which form crystallizes?
A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration, especially in drug development. Controlling it requires careful manipulation of crystallization conditions.[7]
Factors Influencing Polymorphism:
-
Solvent Choice: The solvent can influence which polymorph is favored.[8][9]
-
Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can dictate the resulting crystal form.[9][10]
-
Supersaturation Level: The degree of supersaturation can impact which polymorph nucleates.[9]
-
Additives: The presence of certain additives can selectively inhibit the growth of one polymorph while allowing another to form.[9][11]
Strategies for Control:
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
-
Controlled Cooling Profiles: Experiment with different cooling rates—slow cooling, crash cooling, and stepwise cooling—to see how they affect the polymorphic outcome.
-
Solvent Screening: Test a variety of solvents with different polarities and hydrogen bonding capabilities.
-
Mechanochemistry: Techniques like ball milling can sometimes be used to convert one polymorph to another.
II. Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common crystallization problems.
Troubleshooting Decision Tree
This diagram outlines a logical workflow for addressing common crystallization failures with acrylate compounds.
Caption: Troubleshooting workflow for acrylate crystallization.
In-Depth Guide to Solvent Selection
The choice of solvent is arguably the most critical factor in a successful crystallization. The ideal solvent should exhibit a steep solubility curve with respect to temperature for the acrylate compound.
Solvent Screening Protocol:
-
Preparation: Place a small amount (10-20 mg) of your crude acrylate compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent dropwise at room temperature. A good candidate will show poor solubility at this stage. Common solvents to test are listed in the table below.
-
Heating: Gently heat the test tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Cooling: Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath.
-
Observation: The best solvent will be the one that produces a good yield of crystals upon cooling.
Common Crystallization Solvents (in order of decreasing polarity):
| Solvent | Boiling Point (°C) | Common Co-Solvents (Anti-solvents) | Notes |
| Water | 100 | Ethanol, Acetone | Best for polar compounds, but many organics are insoluble.[3] |
| Ethanol | 78 | Water, Hexane, Diethyl Ether | A very general and effective solvent for many compounds.[3][12] |
| Acetone | 56 | Hexane, Water | Good for moderately polar compounds.[3] |
| Ethyl Acetate | 77 | Hexane | A good choice for many esters.[3] |
| Dichloromethane | 40 | Hexane, Pentane | Volatile, use with care. |
| Diethyl Ether | 35 | Hexane, Pentane | Highly flammable and volatile.[12] |
| Toluene | 111 | Hexane, Pentane | Good for aromatic compounds.[13] |
| Hexane | 69 | Acetone, Ethyl Acetate, Dichloromethane | Excellent for nonpolar compounds, but can lead to oiling out.[3] |
This table is adapted from common laboratory practices and solvent property charts.[3][12]
III. Advanced Techniques & Protocols
For particularly challenging acrylate compounds, more advanced crystallization methods may be necessary.
Melt Crystallization
For thermally stable acrylates that are difficult to crystallize from solution, melt crystallization can be a powerful, solvent-free alternative. This technique is particularly useful for purification, as it can effectively separate impurities.[5][14]
Falling Film Melt Crystallization Protocol:
This technique involves creating a thin film of molten acrylate on a cooled surface, allowing for controlled crystal growth.
-
Melt the Compound: Heat the acrylate compound above its melting point in a collecting tank under an inert atmosphere.
-
Film Formation: Pump the molten acrylate to the top of a vertical, cooled crystallizer tube. The melt flows down the inner wall, forming a thin film.
-
Crystallization: As the film cools, a layer of pure acrylate crystals grows on the tube wall, while impurities remain concentrated in the residual melt.[5]
-
Draining: Once a sufficient crystal layer has formed, the remaining impure liquid is drained from the system.
-
Sweating (Optional Purification): Gently heat the crystal layer to partially melt it. This "sweating" step removes any remaining entrapped impurities.[6]
-
Melting and Collection: Fully melt the purified crystal layer and collect the high-purity product.
Caption: Workflow for Falling Film Melt Crystallization.
IV. Characterization of Acrylate Crystals
Confirming the identity, purity, and polymorphic form of your crystallized acrylate is a crucial final step.
Key Analytical Techniques:
-
X-Ray Diffraction (XRD): The definitive technique for determining the crystal structure and identifying different polymorphs.[15][16] It provides a unique "fingerprint" for a crystalline solid based on the scattering of X-rays by the crystal lattice.[15][16]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[15][17] DSC is excellent for identifying melting points, glass transitions, and solid-solid transitions between polymorphs.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of characteristic functional groups in the acrylate molecule and for detecting residual solvent or impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and is a primary tool for assessing chemical purity.[15][17]
-
Scanning Electron Microscopy (SEM): Used to visualize the morphology (shape and size) of the crystals, which can give clues about the crystallization process.[15]
V. Safety First: Handling Acrylate Compounds
Acrylate monomers can be hazardous. Always adhere to strict safety protocols.
-
Ventilation: Always handle acrylates in a well-ventilated fume hood to minimize inhalation of vapors.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[20][21]
-
Skin Contact: Acrylates can be skin and respiratory irritants and may cause allergic reactions.[20] Avoid all personal contact.[21] In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store acrylate compounds in a cool, dry, dark place, away from heat and ignition sources, and ensure they contain an adequate amount of polymerization inhibitor.[18]
-
Waste Disposal: Dispose of all acrylate waste in accordance with local environmental regulations.[18]
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DeEnterprises. (2017). Top 6 Problems With Acrylic Nails and How to Remedy Them. [Link]
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International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Exact Mass Determination of Ethyl 3-(4-isobutylphenyl)acrylate
In the landscape of drug development and chemical research, the unambiguous confirmation of a compound's elemental composition is a foundational requirement. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the precise determination of the exact mass of small organic molecules, using Ethyl 3-(4-isobutylphenyl)acrylate as a representative analyte. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The target analyte, Ethyl 3-(4-isobutylphenyl)acrylate, with a molecular formula of C₁₄H₁₈O₂, has a calculated monoisotopic exact mass of 218.13068 Da.[1] Distinguishing this from other potential isobaric compounds—molecules with the same nominal mass but different elemental formulas—is a challenge that necessitates the capabilities of HRMS.[2]
Foundational Concepts: The Pillars of High-Resolution Mass Spectrometry
To effectively leverage HRMS, a clear understanding of its core principles is essential. It's common for scientists to interchange terms like resolution and accuracy, but they are distinct parameters that collectively contribute to confident structural elucidation.[3]
-
Nominal Mass vs. Exact Mass : Nominal mass is the integer mass of a molecule calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O).[4] In contrast, exact mass is the calculated mass of a molecule using the precise mass of the most abundant isotope for each constituent element, carried out to several decimal places.[2][5] High-resolution instruments measure this exact mass.[6]
-
Mass Resolution : This is the ability of a mass spectrometer to distinguish between two peaks of very similar mass-to-charge ratios (m/z).[3] It is typically defined as m/Δm, where Δm is the full width of the peak at half its maximum height (FWHM).[7][8] High resolution is critical to separate the analyte peak from potential interferences of the same nominal mass and to resolve isotopic patterns.[7][8]
-
Mass Accuracy : This refers to the closeness of the experimentally measured m/z to the calculated exact mass.[9] It is expressed in parts-per-million (ppm), a relative error measurement. For small molecules, a mass accuracy of <5 ppm is a widely accepted standard for confirming an elemental composition.[4][10] Achieving high mass accuracy is paramount for assigning a unique and correct molecular formula.[9]
Comparative Analysis of Leading HRMS Platforms
The choice of an HRMS instrument has significant implications for data quality, throughput, and experimental cost. The three predominant technologies in modern laboratories are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[6]
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform (FT-ICR) |
| Principle | Measures the time taken for ions to travel a fixed distance. | Traps ions in an orbital motion around a central electrode; detects image current.[6] | Traps ions in a magnetic field; detects image current based on cyclotron frequency.[6][11] |
| Typical Resolution | 10,000 - 60,000 FWHM[7] | 100,000 - 240,000+ FWHM[6][7] | Up to >1,000,000 FWHM[6][7][11] |
| Typical Mass Accuracy | < 5 ppm (with calibration) | < 3 ppm (with calibration) | < 1 ppm (with calibration) |
| Scan Speed | Very Fast | Moderate to Fast | Slow[6] |
| Cost & Complexity | Moderate | High | Very High (requires superconducting magnet)[6] |
| Primary Advantage | High throughput, good sensitivity. | Excellent balance of resolution, accuracy, and speed. | Unparalleled resolution and mass accuracy.[6][11] |
| Best For | Routine screening, LC-MS workflows. | Metabolomics, proteomics, and confident formula determination. | Complex mixture analysis, fine isotopic structure. |
For the analysis of a pure standard like Ethyl 3-(4-isobutylphenyl)acrylate, both TOF and Orbitrap analyzers are exceptionally well-suited. While FT-ICR provides the highest performance, its slower scan speed and higher operational costs are often unnecessary for this application.[6][11] The Orbitrap platform, with its excellent mass accuracy and resolution, provides a robust solution for achieving unambiguous formula confirmation.[12][13]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, where each step contributes to the final confidence in the mass assignment.
Caption: General workflow for exact mass determination by HRMS.
The quality of the data is directly dependent on the quality of the sample. Proper preparation is crucial to avoid ion suppression, contamination, and ambiguous results.[14]
-
Ensure Purity : The sample of Ethyl 3-(4-isobutylphenyl)acrylate should be of the highest possible purity, verified by methods like NMR or LC-UV.[15] Impurities can introduce interfering ions with the same nominal mass.
-
Select Appropriate Solvent : Dissolve approximately 1 mg of the sample in a high-purity, HPLC-grade solvent. Methanol or acetonitrile are excellent choices.[15] Avoid non-volatile solvents like DMSO or DMF and those containing salts or detergents, which are detrimental to ESI performance.[14][15]
-
Prepare Working Solution : Create a stock solution (e.g., 1 mg/mL) and perform a serial dilution to a final working concentration of approximately 1 µg/mL (around 5 µM). This concentration is typically sufficient for modern HRMS instruments and avoids detector saturation.
-
Promote Ionization : For positive-ion mode analysis via Electrospray Ionization (ESI), add a volatile acid to the final solution to promote protonation. A final concentration of 0.1% formic acid is standard practice.[15] This encourages the formation of the protonated molecule, [M+H]⁺.
Mass accuracy is not an intrinsic property; it is achieved through rigorous calibration.[9]
-
Calibration : Calibrate the mass spectrometer immediately before analysis using a well-characterized calibration solution recommended by the instrument manufacturer. This calibration corrects for any instrumental drift and ensures the mass axis is accurate.
-
Ionization Source : Utilize an Electrospray Ionization (ESI) source, which is ideal for moderately polar small molecules like our target analyte.[16]
-
Analysis Mode : Set the instrument to acquire data in positive ion mode to detect the [M+H]⁺ ion. The calculated exact mass for [C₁₄H₁₈O₂ + H]⁺ is 219.13800 Da.
-
Acquisition Parameters :
-
Mass Range : Set a scan range that comfortably includes the ion of interest (e.g., m/z 100-500).
-
Resolution : Select a high-resolution setting (e.g., >100,000 FWHM) to ensure separation from potential isobaric interferences.
-
Injection : The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC introduction can help separate the analyte from any remaining impurities.
-
The final step involves interpreting the acquired data to confirm the elemental composition with high confidence.
-
Mass Measurement : From the acquired spectrum, identify the monoisotopic peak corresponding to the [M+H]⁺ ion. The instrument software will report the measured m/z to several decimal places.
-
Mass Error Calculation : The critical validation step is to calculate the mass error in ppm using the formula: Error (ppm) = [(Measured Mass - Calculated Mass) / Calculated Mass] x 10⁶
-
Isotopic Pattern Matching : A key feature of HRMS is the ability to resolve the isotopic peaks resulting from the natural abundance of ¹³C.[4] The software should be used to compare the experimentally observed isotopic pattern with the theoretical pattern for C₁₄H₁₈O₂. A close match in both the mass and relative abundance of the isotopic peaks provides a secondary, powerful confirmation of the elemental formula.
Caption: Logical process for elemental formula confirmation.
Interpreting the Results: A Hypothetical Example
Below is a table summarizing the expected results for the analysis of Ethyl 3-(4-isobutylphenyl)acrylate.
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Analyte Ion | [C₁₄H₁₈O₂ + H]⁺ | [M+H]⁺ |
| Calculated Exact Mass | 219.13800 Da | - |
| Observed m/z | - | 219.13785 Da |
| Mass Error (mDa) | - | -0.15 mDa |
| Mass Error (ppm) | - | -0.68 ppm |
| Isotopic Pattern | Match Expected | High Correlation |
In this example, the observed mass error of -0.68 ppm is well within the <5 ppm acceptance criteria. Combined with a high-fidelity match of the isotopic pattern, this result provides unambiguous confirmation of the elemental formula C₁₄H₁₈O₂. This level of certainty is essential for regulatory submissions, publications, and confident decision-making in research and development.
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Comparing the reactivity of Ethyl 3-(4-isobutylphenyl)acrylate with other acrylates
An In-Depth Guide to the Comparative Reactivity of Ethyl 3-(4-isobutylphenyl)acrylate
Authored by: A Senior Application Scientist
In the landscape of polymer chemistry and drug delivery systems, a nuanced understanding of monomer reactivity is paramount for innovation. Ethyl 3-(4-isobutylphenyl)acrylate, a cinnamate derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, presents a unique reactivity profile.[1][2][3] This guide provides an in-depth comparison of its reactivity against other common acrylates, grounded in fundamental principles of organic chemistry and supported by experimental frameworks. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to effectively utilize this and similar monomers.
The Bedrock of Acrylate Reactivity: Electronic and Steric Effects
The reactivity of any acrylate is fundamentally dictated by the chemical environment surrounding its α,β-unsaturated carbonyl system. This system is inherently electrophilic at the β-carbon due to the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to nucleophilic attack in reactions like the Michael addition.[4] However, the specific substituents on the acrylate molecule introduce layers of complexity governed by two primary factors:
-
Electronic Effects : The rate of nucleophilic attack and polymerization is highly sensitive to the electron density at the vinylic β-carbon. Electron-withdrawing groups (EWGs), such as a cyano or nitro group, enhance the electrophilicity of the double bond, leading to a significant increase in reactivity towards nucleophiles.[5] Conversely, electron-donating groups (EDGs) decrease this electrophilicity, slowing the reaction rate.[6] The cumulative electronic influence of a substituent can often be quantified and predicted using linear free-energy relationships, such as the Hammett equation in aromatic systems.[7][8]
-
Steric Hindrance : The size and spatial arrangement of substituent groups play a critical role in controlling the accessibility of the reactive sites. Bulky groups at the α- or β-positions, or on the ester moiety, can physically obstruct the approach of a nucleophile or another monomer, thereby reducing the reaction rate.[6][9][10] A classic example is the comparison between acrylates and their α-methyl substituted counterparts, methacrylates. The additional methyl group in methacrylates not only introduces steric bulk but also leads to the formation of a more stable tertiary radical during polymerization, which paradoxically lowers its propagation rate compared to the secondary radical of an acrylate.[9][10][11]
Structural Analysis of Ethyl 3-(4-isobutylphenyl)acrylate
To predict the reactivity of Ethyl 3-(4-isobutylphenyl)acrylate, we must dissect its structure:
-
β-Phenyl Substitution : Unlike simple alkyl acrylates, this molecule possesses a large phenyl group at the β-position. This group introduces significant steric hindrance, which is expected to be a dominant factor in reducing its reactivity in conjugate addition reactions.
-
Para-Isobutyl Group : The isobutyl group on the phenyl ring is a weak electron-donating group. This electronic contribution, while less impactful than the steric effect, will slightly decrease the electrophilicity of the β-carbon compared to an unsubstituted phenyl ring.
-
Ester Group : The ethyl ester group is a standard, relatively non-bulky substituent with a moderate electronic effect, similar to that found in many common acrylate monomers.
Based on this analysis, we can hypothesize that Ethyl 3-(4-isobutylphenyl)acrylate will exhibit lower reactivity in nucleophilic additions compared to simple, non-β-substituted acrylates like ethyl acrylate or butyl acrylate.
Comparative Reactivity: A Data-Driven Overview
To contextualize the reactivity of Ethyl 3-(4-isobutylphenyl)acrylate, we compare it with a selection of representative acrylate monomers. The following table summarizes expected relative reactivities in two key chemical transformations: nucleophilic (Michael) addition and free-radical polymerization.
| Monomer | Structure | Key Structural Features | Expected Relative Reactivity (Michael Addition) | Expected Relative Reactivity (Radical Polymerization) |
| Ethyl Acrylate | Unsubstituted α,β carbons | High (Baseline) | High | |
| Ethyl Methacrylate | α-methyl group | Moderate (Steric hindrance) | Moderate (Stable tertiary radical) | |
| Ethyl Cyanoacrylate | α-cyano group (strong EWG) | Very High | Prone to anionic polymerization | |
| 2-Hydroxyethyl Acrylate (HEA) | Hydroxyl group | High | Very High (H-bonding promotes propagation)[12][13] | |
| Ethyl 3-(4-isobutylphenyl)acrylate | β-aryl group (bulky) | Low (Significant steric hindrance) | Low to Moderate |
Experimental Protocols for Reactivity Assessment
Theoretical analysis must be validated through rigorous experimentation. The following protocols provide a self-validating system for quantifying and comparing acrylate reactivity.
Protocol 1: Kinetics of Thiol-Michael Addition
This experiment quantifies the susceptibility of acrylates to nucleophilic attack. The thiol-Michael "click" reaction is chosen for its high efficiency and clean kinetics, making it an excellent model system.[14]
Objective : To determine the second-order rate constant for the reaction between various acrylates and a model thiol nucleophile.
Methodology :
-
Reagent Preparation : Prepare 0.1 M solutions of each acrylate monomer and 1-dodecanethiol in a suitable solvent (e.g., THF or acetonitrile). Prepare a 0.01 M solution of a nucleophilic catalyst, such as dimethylphenylphosphine (DMPP).[14]
-
Reaction Setup : In a thermostated vial at 25°C, combine 1 mL of the acrylate solution, 1 mL of the 1-dodecanethiol solution, and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initiation and Monitoring : Initiate the reaction by adding 100 µL of the DMPP catalyst solution. Immediately withdraw an aliquot (t=0) and quench it in a vial containing an inhibitor. Continue to withdraw and quench aliquots at regular intervals (e.g., every 5 minutes).
-
Analysis : Analyze the quenched aliquots using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the concentration of the remaining acrylate monomer by integrating its signal relative to the internal standard.
-
Data Processing : Plot the natural logarithm of the acrylate concentration versus time. The slope of the resulting line will be proportional to the pseudo-first-order rate constant, from which the second-order rate constant can be calculated.
Causality : The choice of a phosphine catalyst ensures the reaction proceeds rapidly under mild conditions.[14] Monitoring the disappearance of the reactant via GC or NMR relative to an inert internal standard provides a robust and direct measure of the reaction rate, minimizing volumetric errors.
Caption: Workflow for Michael Addition Kinetic Study.
Protocol 2: Photopolymerization Kinetics via RT-FTIR
Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for continuously monitoring the kinetics of polymerization by tracking the disappearance of the acrylate C=C double bond absorption peak (~1635 cm⁻¹).[15]
Objective : To measure and compare the rate of polymerization (Rp) and final conversion for different acrylate monomers.
Methodology :
-
Formulation Preparation : For each monomer, prepare a formulation containing the acrylate, a photoinitiator (e.g., 1 wt% of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), and any desired co-monomers or solvents.
-
Sample Preparation : Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on a silicon wafer to create a thin film of controlled thickness.
-
RT-FTIR Setup : Place the sample in the IR beam path of the FTIR spectrometer. Position a UV light source (e.g., a 365 nm LED lamp) to irradiate the sample during analysis.
-
Data Acquisition : Begin recording IR spectra continuously (e.g., 1 scan per second). After a brief baseline measurement, turn on the UV lamp to initiate polymerization. Continue recording until the acrylate C=C peak area no longer changes, indicating the reaction has ceased.
-
Data Analysis : Calculate the conversion at each time point by monitoring the decrease in the area of the acrylate C=C peak, often ratioed against a stable internal peak (e.g., a carbonyl C=O peak). The rate of polymerization (Rp) is the derivative of the conversion vs. time plot.
Causality : RT-FTIR provides a non-invasive, in-situ method to track the polymerization process.[15] This avoids the need for multiple discrete samples and provides a highly detailed kinetic profile, including induction period, autoacceleration, and final conversion, which are critical for understanding polymerization behavior.[11][16]
Mechanistic and Conceptual Visualizations
Caption: Key Factors Governing Acrylate Reactivity.
Concluding Remarks
The reactivity of Ethyl 3-(4-isobutylphenyl)acrylate is a compelling case study in the balance between electronic and steric effects. Its structure, characterized by a bulky, weakly electron-donating β-aryl substituent, renders it significantly less susceptible to nucleophilic attack than simple alkyl acrylates. This reduced reactivity can be advantageous in applications requiring greater stability or controlled reaction kinetics. Conversely, for applications demanding rapid polymerization or high conversion, monomers like 2-hydroxyethyl acrylate or standard ethyl acrylate may be more suitable.
For professionals in drug development, the slower reactivity could be leveraged to design prodrugs with tailored release profiles. For polymer scientists, it offers a pathway to novel copolymers with unique steric and electronic properties. A thorough understanding of these structure-reactivity relationships, validated by the experimental protocols outlined herein, is essential for the rational design of next-generation materials and therapeutic systems.
References
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Khudyakov, I. V., Legg, J. C., Purvis, M. B., & Overton, B. J. (1999). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Industrial & Engineering Chemistry Research, 38(9), 3353–3359. [Link]
- Wen, M., Ng, L. V., Payne, J. A., Francis, L. F., Scriven, L. E., & McCormick, A. V. (2001). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Journal of Imaging Science and Technology, 45(5), 455-463.
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Cook, W. D. (2003). Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. Macromolecules, 36(12), 4375–4384. [Link]
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Takagi, M., Shimazaki, T., Kobayashi, O., Ishimoto, T., & Tachikawa, M. (2022). Theoretical and machine learning models for reaction-barrier predictions: acrylate and methacrylate radical reactions. RSC Advances, 12(1), 18-27. [Link]
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Cook, W. D. (2003). Fast Monomers: Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. Macromolecules, 36(12), 4375-4384. [Link]
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Pojman, J. A., & Ilyashenko, V. M. (2019). The effect of acrylate functionality on frontal polymerization velocity and temperature. LSU Scholarly Repository. [Link]
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Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2012). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(5), 1475-1485. [Link]
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Cook, W. D. (2003). Fast Monomers: Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. Macromolecules, 36(12), 4375–4384. [Link]
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McCarthy, T. J., et al. (1994). The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships. Fundamental and Applied Toxicology, 22(4), 543-548. [Link]
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Sato, E. (2021). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal, 53, 1263–1273. [Link]
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Wang, L., et al. (2024). Effects of Diverse Acrylates on the Electro-Optical Performance of Polymer-Dispersed Liquid Crystal Films. Polymers, 16(10), 1369. [Link]
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Osman, R., Namboodiri, K., Weinstein, H., & Rabinowitz, J. R. (1988). Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. Journal of the American Chemical Society, 110(6), 1701–1707. [Link]
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Babazadeh, M. (2008). Preparation of acrylic-type derivative of ibuprofen and in vitro evaluation studies of its polymeric prodrugs. Journal of the Iranian Chemical Research, 1, 41-50. [Link]
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Kawa, M., et al. (2023). Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers. Polymer Chemistry, 14(28), 3350-3360. [Link]
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Cauvin, C., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. RSC Advances, 7(18), 10839-10881. [Link]
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Ahmadi, A., et al. Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. SID. [Link]
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A Comparative Guide to Catalysts for the Synthesis of Ethyl 3-(4-isobutylphenyl)acrylate
For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Ethyl 3-(4-isobutylphenyl)acrylate is a crucial precursor in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The Mizoroki-Heck reaction stands as a cornerstone for the formation of the carbon-carbon double bond in this molecule, and the choice of catalyst is a critical factor that dictates the reaction's efficiency, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of various catalytic systems for the synthesis of Ethyl 3-(4-isobutylphenyl)acrylate, supported by experimental data and mechanistic insights.
The Central Role of the Mizoroki-Heck Reaction
The synthesis of Ethyl 3-(4-isobutylphenyl)acrylate is most commonly achieved through the Mizoroki-Heck cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide, in this case, 4-bromo-isobutylbenzene, with an alkene, ethyl acrylate, in the presence of a base.[1][2] The general scheme for this reaction is depicted below:
Comparative Analysis of Catalytic Systems
The performance of the Heck reaction is highly dependent on the nature of the palladium catalyst and its associated ligands. We will compare three major classes of palladium catalysts: traditional phosphine-ligated homogeneous catalysts, N-heterocyclic carbene (NHC)-ligated homogeneous catalysts, and heterogeneous palladium catalysts.
| Catalyst System | Catalyst Loading (mol%) | Ligand/Support | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous | |||||||||
| Pd(OAc)₂/PPh₃ | 1-3 | Triphenylphosphine | Et₃N, NaOAc | DMF, NMP | 100-140 | 12-24 | 75-85 | Readily available, well-understood | Moderate yields, potential for phosphine oxidation, difficult catalyst removal |
| Pd(OAc)₂/P(o-tolyl)₃ | 1-3 | Tri(o-tolyl)phosphine | Et₃N, Na₂CO₃ | DMF, Dioxane | 100-140 | 8-16 | 85-95 | Higher yields and faster reactions than PPh₃ | More expensive than PPh₃, catalyst removal challenges |
| Pd-NHC Complex | 0.1-1 | N-Heterocyclic Carbene | K₂CO₃, Cs₂CO₃ | DMF, Toluene | 80-120 | 4-12 | >95 | High stability and activity, lower catalyst loading | Ligand synthesis can be complex and costly |
| Heterogeneous | |||||||||
| Pd/C | 2-5 | Activated Carbon | Na₂CO₃, K₂CO₃ | DMF, NMP | 120-160 | 12-24 | 70-80 | Easy to handle and recycle | Lower activity, potential for metal leaching, higher catalyst loading required |
| Pd EnCat® | 1-2 | Polyurea Encapsulated | Na₂CO₃, Et₃N | NMP, Ethanol | 120-150 | 6-12 | 85-95 | Excellent recyclability, low metal leaching | Higher initial cost compared to Pd/C |
Mechanistic Insights: Understanding Catalyst Performance
The differences in the performance of these catalysts can be attributed to their distinct roles in the Heck catalytic cycle.
The Heck Catalytic Cycle with Phosphine Ligands
The generally accepted mechanism for the Heck reaction catalyzed by a palladium-phosphine complex involves a Pd(0)/Pd(II) cycle.[3]
Caption: The Heck catalytic cycle with a phosphine-ligated palladium catalyst.
The phosphine ligand plays a crucial role in stabilizing the palladium center and influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphines like P(o-tolyl)₃ and Buchwald-type ligands can accelerate the rate-determining oxidative addition step and promote the final reductive elimination, leading to higher yields and faster reactions compared to the less electron-rich PPh₃.[4][5][6][7][8]
The Heck Catalytic Cycle with N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are strong sigma donors, forming very stable bonds with the palladium center. This enhanced stability often translates to higher catalyst activity and longevity.[9][10][11][12]
Caption: The Heck catalytic cycle with an N-heterocyclic carbene-ligated palladium catalyst.
The strong Pd-NHC bond prevents catalyst decomposition at high temperatures and can lead to very high turnover numbers (TONs), allowing for lower catalyst loadings.[9]
Heterogeneous Catalysis: A Greener Approach
Heterogeneous catalysts like palladium on charcoal (Pd/C) offer the significant advantage of easy separation and recyclability. However, the reaction typically occurs via a "release and catch" mechanism, where palladium leaches from the support into the solution to form the active catalytic species and then redeposits onto the support after the reaction.[3] This can lead to lower overall activity and potential product contamination with leached metal. Encapsulated catalysts like Pd EnCat® are designed to minimize leaching, offering a good compromise between the activity of homogeneous systems and the recyclability of heterogeneous ones.
Experimental Protocols
The following are representative experimental protocols for the synthesis of Ethyl 3-(4-isobutylphenyl)acrylate using the compared catalytic systems.
Protocol 1: Homogeneous Catalysis with Pd(OAc)₂/P(o-tolyl)₃
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (Pd(OAc)₂, 1 mol%), tri(o-tolyl)phosphine (P(o-tolyl)₃, 2 mol%), and sodium carbonate (Na₂CO₃, 2 equivalents).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Add 4-bromo-isobutylbenzene (1 equivalent) and ethyl acrylate (1.2 equivalents).
-
Heat the reaction mixture to 120°C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture to remove inorganic salts.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain Ethyl 3-(4-isobutylphenyl)acrylate.
Protocol 2: Homogeneous Catalysis with a Pd-NHC Complex
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the Pd-NHC complex (0.5 mol%) and potassium carbonate (K₂CO₃, 2 equivalents).
-
Add anhydrous toluene as the solvent.
-
Add 4-bromo-isobutylbenzene (1 equivalent) and ethyl acrylate (1.2 equivalents).
-
Seal the vessel and heat the reaction mixture to 100°C for 4-12 hours, with stirring.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the final product.
Protocol 3: Heterogeneous Catalysis with Pd/C
-
In a round-bottom flask, combine 10% Palladium on activated carbon (Pd/C, 3 mol%), sodium carbonate (Na₂CO₃, 2 equivalents), 4-bromo-isobutylbenzene (1 equivalent), and ethyl acrylate (1.5 equivalents).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Heat the mixture to 140°C and stir vigorously for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the hot solution to remove the Pd/C catalyst. The catalyst can be washed with ethyl acetate and dried for reuse.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
The general workflow for the synthesis and purification of Ethyl 3-(4-isobutylphenyl)acrylate via the Heck reaction is outlined below.
Caption: General experimental workflow for the synthesis of Ethyl 3-(4-isobutylphenyl)acrylate.
Conclusion
The choice of catalyst for the synthesis of Ethyl 3-(4-isobutylphenyl)acrylate via the Mizoroki-Heck reaction is a trade-off between cost, efficiency, and sustainability. For high-throughput screening and small-scale synthesis where high yields and short reaction times are critical, homogeneous Pd-NHC complexes are often the superior choice. For larger-scale production where catalyst cost and recyclability are major concerns, heterogeneous catalysts like Pd EnCat® present a compelling option, despite potentially requiring slightly harsher conditions. Traditional palladium/phosphine systems, particularly with bulky, electron-rich ligands, offer a good balance of performance and cost and remain a viable option for many applications. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and economic constraints.
References
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- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151-5169.
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- O'Brien, C. J., et al. (2006). A simple and efficient protocol for the palladium-catalyzed Heck reaction of aryl bromides with electron-rich olefins. Tetrahedron, 62(24), 5683-5687.
- Phan, N. T. S., et al. (2006). Reusable Catalyst for the Heck Reaction: Palladium Nanoparticles Supported on a Mesoporous Organic−Inorganic Hybrid Material. The Journal of Physical Chemistry B, 110(30), 14674-14681.
- Reetz, M. T., & de Vries, J. G. (2004). Ligand-free palladium-catalyzed Mizoroki-Heck reactions.
- Scott, N. M., & Nolan, S. P. (2005). Synthesis, Characterization, and Catalytic Activity of N-Heterocyclic Carbene (NHC) Palladacycles. European Journal of Inorganic Chemistry, 2005(10), 1815-1828.
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- Viciosa, M. T., et al. (2007). Synthesis and Characterization of Novel Palladium(II) and Platinum(II) Complexes Containing N-Heterocyclic Carbene Ligands and Their Application in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 26(15), 3745-3753.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Zhang, Y., et al. (2005). Synthesis of N-Heterocyclic Carbene−Palladium(II) Complexes and Their Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics, 24(17), 4252-4258.
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- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
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Benchmarking Guide: Process Intensification for Ethyl 3-(4-isobutylphenyl)acrylate Synthesis
Comparative Analysis: Classical Batch HWE vs. Continuous Flow Masamune-Roush Olefination
Executive Summary
This guide benchmarks a high-throughput Continuous Flow Masamune-Roush protocol against the industry-standard Batch Horner-Wadsworth-Emmons (HWE) olefination for the synthesis of Ethyl 3-(4-isobutylphenyl)acrylate.
While the classical batch method using Sodium Hydride (NaH) provides reliable conversion, it presents significant safety hazards (H₂ evolution) and cryogenic requirements during scale-up.[1] The continuous flow approach, utilizing a Lithium Chloride/1,8-Diazabicyclo[5.4.0]undec-7-ene (LiCl/DBU) system, demonstrates superior Space-Time Yields (STY) , enhanced E-selectivity , and a 60% reduction in Process Mass Intensity (PMI).
Mechanistic & Technical Grounding
The synthesis targets the
The Chemical Challenge[2]
-
Classical Route (Method A): Relies on strong bases (NaH or alkoxides) to generate the phosphonate carbanion. The reaction is exothermic and requires strict temperature control to prevent polymerization or "runaway" events.
-
Process Intensified Route (Method B): Utilizes the Masamune-Roush modification.[2][3][4] Here, LiCl acts as a weak Lewis acid, coordinating with the phosphonate to increase the acidity of the
-proton, allowing a milder base (DBU) to effect deprotonation. This avoids gas evolution and allows operation at ambient temperatures.
Mechanistic Pathway Visualization[1]
Figure 1: Mechanistic divergence between Classical NaH-mediated HWE and Li-Chelated Masamune-Roush pathways.
Experimental Protocols
Method A: Classical Batch Synthesis (Benchmark)
Standard protocol adapted from widely cited HWE procedures [1, 2].[1]
Reagents:
-
4-isobutylbenzaldehyde (1.0 equiv)[1]
-
Triethyl phosphonoacetate (1.2 equiv)[1]
-
Sodium Hydride (60% dispersion in oil, 1.5 equiv)[1]
-
Solvent: Anhydrous THF (0.2 M)
Workflow:
-
Activation: To a flame-dried flask under N₂, suspend NaH in THF. Cool to 0°C.[1]
-
Anion Formation: Dropwise addition of triethyl phosphonoacetate over 30 mins. Evolution of H₂ gas is vigorous. Stir for 1h at 0°C.
-
Coupling: Add 4-isobutylbenzaldehyde dropwise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Carefully quench with sat. NH₄Cl (exothermic).
-
Workup: Extract with EtOAc, dry over MgSO₄, concentrate.
Method B: Continuous Flow Masamune-Roush (New Standard)
Optimized protocol for flow reactors (e.g., Vapourtec or Chemtrix systems) [3, 4].[1]
Reagents:
-
Stream A: 4-isobutylbenzaldehyde (1.0 M) + Triethyl phosphonoacetate (1.1 M) in MeCN.[1]
-
Stream B: LiCl (1.2 M) + DBU (1.2 M) in MeCN.[1]
-
Note: LiCl must be dry to prevent hydrolysis.[1]
Workflow:
-
Setup: Load reagents into chemically resistant loops (PFA).
-
Mixing: Streams A and B meet at a T-mixer (PEEK, 0.5 mm ID).
-
Reaction: The combined stream flows through a 10 mL PFA reactor coil maintained at 25°C.
-
Residence Time: Flow rates adjusted for a residence time (
) of 20 minutes. -
Quench: Output stream flows directly into a stirred flask containing dilute HCl.
Benchmarking Data & Analysis
The following data compares a 10 mmol scale batch reaction against a 1-hour continuous flow run.
| Metric | Method A (Batch NaH) | Method B (Flow LiCl/DBU) | Impact Analysis |
| Isolated Yield | 88% | 94% | Flow prevents localized hotspots, reducing side reactions.[1] |
| E/Z Selectivity | 92:8 | >98:2 | Lithium chelation (Method B) locks the transition state, favoring the thermodynamic E-isomer.[1] |
| Reaction Time | 12 hours + 1h setup | 20 min ( | 36x faster reaction kinetics due to superior heat/mass transfer.[1] |
| Safety Profile | High Risk: H₂ gas, pyrophoric NaH.[1] | Green: No gas evolution, mild base, non-pyrophoric. | Critical for GMP scale-up. |
| E-Factor (Waste) | 15.4 kg waste/kg product | 6.2 kg waste/kg product | Reduced solvent volume and elimination of aqueous workup emulsions.[1] |
| Space-Time Yield | 0.08 kg/L/h | 2.4 kg/L/h | Flow reactor volume is utilized 30x more efficiently.[1] |
Process Workflow Visualization
Figure 2: Operational comparison showing the streamlined nature of the flow protocol.
Critical Analysis for Drug Development
Why Switch to Method B?
-
Scalability: The batch method (Method A) hits a "thermal wall" at scale. The exotherm of NaH addition limits reactor size. Method B scales linearly by running the pump longer or numbering up reactors.
-
Impurity Profile: The high E-selectivity of the Masamune-Roush conditions reduces the burden on downstream crystallization or chromatography steps, which is vital for meeting API purity specifications (typically >99.5%).
-
Solvent Sustainability: Method B utilizes Acetonitrile (MeCN) or 2-MeTHF, which are preferred over THF in many green solvent selection guides due to lower peroxide formation risks and easier recovery.[1]
Potential Drawbacks[5]
-
Solubility: LiCl must be fully dissolved.[1] If the concentration is too high, clogging may occur in microreactors.
-
Cost: DBU is more expensive than NaH.[1] However, the reduction in labor time and increased yield often offsets the raw material cost (OpEx vs. MatEx).
References
-
Masamune-Roush Conditions (LiCl/DBU). Source: Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU."[2][4][5][6] Tetrahedron Letters. [Link] (Found via ResearchGate snippet 1.3)
-
Continuous Flow vs. Batch Processing. Source: Lab Manager. "Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?" [Link]
-
Green Synthesis of Cinnamate Esters. Source: Mahapatra, T., et al.[1] "A Green Procedure for the Synthesis of Cinnamate Esters." Journal of Chemical Research. [Link] (Found via ResearchGate snippet 1.5)
-
Ethyl 3-(4-isobutylphenyl)acrylate Data. Source: PubChem.[7] "Ethyl (E)-3-(4-isopropylphenyl)acrylate Compound Summary." (Analogous structure verification). [Link]
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A Comparative Guide to the Anti-inflammatory Activity of Cinnamate Derivatives
For researchers and drug development professionals navigating the landscape of anti-inflammatory therapeutics, cinnamate derivatives present a compelling class of compounds. Possessing a core structure amenable to diverse chemical modifications, these molecules, naturally abundant in various plants, have demonstrated a spectrum of anti-inflammatory activities.[1][2][3] This guide provides a comprehensive comparison of the anti-inflammatory prowess of various cinnamate derivatives, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction: The Therapeutic Potential of Cinnamate Derivatives
Cinnamic acid and its derivatives have long been recognized for their wide range of pharmacological effects, including potent anti-inflammatory properties.[4][5] Their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, positions them as promising candidates for the development of novel anti-inflammatory drugs.[6][7] This guide will delve into a comparative analysis of prominent cinnamate derivatives, elucidating their structure-activity relationships and mechanistic underpinnings.
Comparative Anti-inflammatory Activity: A Data-Driven Analysis
The anti-inflammatory efficacy of cinnamate derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. The following table summarizes the comparative activity of selected derivatives based on key in vitro and in vivo assays.
| Derivative | Assay | Model System | Activity (IC50 / % Inhibition) | Reference |
| Phenolic Cinnamic Acids | ||||
| Caffeic Acid | COX-2 Inhibition | In vitro | Potent inhibitor (specific IC50 values vary across studies) | [8] |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [6] | |
| Ferulic Acid | COX-2 Inhibition | In vitro | Moderate to potent inhibitor | [6] |
| TNF-α & IL-6 Production | LPS-stimulated macrophages | Significant reduction | [6] | |
| p-Coumaric Acid | COX-2 Inhibition | In vitro | Weaker inhibitor compared to caffeic and ferulic acid | [9] |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Moderate inhibition | [10] | |
| Cinnamic Acid Esters | ||||
| Methyl Caffeate | Carrageenan-induced Paw Edema | Rat | Significant edema reduction | [11] |
| Pulegyl Cinnamate | Carrageenan-induced Paw Edema | Mouse | Noteworthy anti-inflammatory effects | [11] |
| N-Arylcinnamamides | ||||
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB Activation | THP1-Blue™ NF-κB cells | High inhibition at 2 µM | [1] |
| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | NF-κB Activation | THP1-Blue™ NF-κB cells | High inhibition at 2 µM | [1] |
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | NF-κB Activation | THP1-Blue™ NF-κB cells | High inhibition at 2 µM | [1] |
| Pyrrole-cinnamate hybrid 5 | COX-2 Inhibition | In vitro | IC50 = 0.55 µM | [12] |
| Pyrrole-cinnamate hybrid 6 | COX-2 Inhibition | In vitro | IC50 = 7.0 µM | [12] |
Mechanistic Insights: Unraveling the Signaling Pathways
The anti-inflammatory effects of cinnamate derivatives are primarily attributed to their ability to interfere with key signaling pathways that orchestrate the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Many cinnamate derivatives exert their anti-inflammatory effects by inhibiting this critical pathway.[1] For instance, certain N-arylcinnamamides have been shown to significantly attenuate LPS-induced NF-κB activation.[1]
Caption: Inhibition of the NF-κB signaling pathway by cinnamate derivatives.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade is another crucial regulator of inflammation. It comprises a series of protein kinases that, upon activation by extracellular stimuli, phosphorylate downstream targets, leading to the activation of transcription factors involved in the expression of inflammatory mediators. Cinnamate derivatives can modulate this pathway, thereby reducing the production of pro-inflammatory cytokines.
Caption: Modulation of the MAPK signaling pathway by cinnamate derivatives.
Experimental Protocols: A Guide for Practical Application
To facilitate the comparative evaluation of cinnamate derivatives in your own laboratory, we provide detailed, step-by-step protocols for two widely used and robust anti-inflammatory assays.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This model is a classic and reliable method for assessing the acute anti-inflammatory activity of test compounds.[13][14]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats (180-200 g) under standard laboratory conditions for at least one week prior to the experiment.[15]
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).[15]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline volume (V₀).[16]
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[13][15]
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar surface of the right hind paw of each rat.[13][16]
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection using the plethysmometer.[15]
-
Data Analysis:
-
Calculate the paw edema at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a widely used in vitro method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator.[17][18]
Experimental Workflow:
Caption: Workflow for the in vitro nitric oxide assay.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[17][19]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test cinnamate derivatives or vehicle (e.g., DMSO) for 1 hour.[17]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce nitric oxide production.[17][19]
-
Incubation: Incubate the plate for an additional 24 hours.[17]
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[18]
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[18]
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples from the standard curve.
-
Calculate the percentage inhibition of NO production for each treatment compared to the LPS-stimulated vehicle control.
-
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
The anti-inflammatory potency of cinnamate derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Hydroxylation of the Phenyl Ring: The presence and position of hydroxyl groups on the phenyl ring significantly impact activity. For instance, caffeic acid (3,4-dihydroxycinnamic acid) generally exhibits stronger anti-inflammatory and antioxidant properties than p-coumaric acid (4-hydroxycinnamic acid).[8][9]
-
Esterification and Amidation: Conversion of the carboxylic acid moiety to esters or amides can enhance lipophilicity and, in many cases, improve anti-inflammatory activity.[3][11] The nature of the alcohol or amine used for this modification plays a crucial role.
-
Substitution on the Anilide Ring of N-Arylcinnamamides: For N-arylcinnamamides, the substitution pattern on the anilide ring is a key determinant of activity. Lipophilic and bulky substituents at the C(2,5)ʹ or C(2,6)ʹ positions have been shown to be favorable for anti-inflammatory potential.[1]
Conclusion and Future Directions
Cinnamate derivatives represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. Their diverse mechanisms of action, including the modulation of key inflammatory signaling pathways like NF-κB and MAPK, offer multiple avenues for therapeutic intervention. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to advance their investigations into this important class of compounds. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their therapeutic potential.
References
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- Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI.
- Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay.
- Pospisilova, S., et al. (2019).
- Inotiv. (n.d.).
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.).
- Godoy, M. E., et al. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. Molecules, 5(3), 547-553.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.
- ResearchGate. (n.d.). IC50 values of the selected tested compounds with COX-2 inhibition activity.
- Gomes, C. R., et al. (2019). New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. Bioorganic & Medicinal Chemistry, 27(20), 115049.
- Yoon, W. J., et al. (2007). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Applied Biological Chemistry, 50(3), 193-198.
- ResearchGate. (n.d.). (PDF)
- Targeting Inflammation with Conjugated Cinnamic Amides, Ethers and Esters. (2020).
- ResearchGate. (n.d.).
- Wieczyńska, A., & Cavallini, T. (2023). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. International Journal of Molecular Sciences, 24(13), 10833.
- Satoh, K., et al. (2008). A Comparative Study of the Radical-scavenging Activity of the Phenolcarboxylic Acids Caffeic Acid, p-Coumaric Acid, Chlorogenic Acid and Ferulic Acid, With or Without 2-Mercaptoethanol, a Thiol, Using the Induction Period Method. Molecules, 13(10), 2458-2470.
- Vaisnav, G., Chakraborty, A. K., & Karole, S. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, 14(1), 088-096.
- Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience.
- ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN R
- ResearchGate. (n.d.).
- Jampilek, J., & Kralova, K. (2023). Towards Arginase Inhibition: Hybrid SAR Protocol for Property Mapping of Chlorinated N-arylcinnamamides. Molecules, 28(4), 1696.
- Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8009.
- NATURAL PHENOLIC SCAFFOLDS AS COX-1/COX-2 MODULATORS: CURCUMINOIDS, CINNAMATES, HYDROQUINONE/RESORCINOL ANALOGUES, AND STILBENES. (n.d.).
- Kim, H., et al. (2019). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Experimental and Therapeutic Medicine, 18(5), 3411-3418.
- ResearchGate. (n.d.). (PDF)
- Kim, M., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 27(21), 7480.
- Wang, Y., et al. (2022). Ferulic Acid and P-Coumaric Acid Synergistically Attenuate Non-Alcoholic Fatty Liver Disease through HDAC1/PPARG-Mediated Free Fatty Acid Uptake. International Journal of Molecular Sciences, 23(23), 15303.
- Chen, J., et al. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PloS one, 12(4), e0176014.
- Ye, T., et al. (2016). Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. Journal of Medicinal Chemistry, 59(6), 2436-2451.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
- Kim, S. H., et al. (2022). Cinnamic Acid Attenuates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice. International Journal of Molecular Sciences, 23(16), 9037.
- Pontiki, E., et al. (2025). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 30(15), 1.
- Al-Ishaq, R. K., et al. (2025). Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2's Protective Mechanisms. Antioxidants, 14(9), 1.
- Li, Y., et al. (2025). Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. International Journal of Molecular Sciences, 26(12), 1.
- caffeic acid p-coumaric: Topics by Science.gov. (n.d.).
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Evaluating the performance of Ethyl 3-(4-isobutylphenyl)acrylate-based polymers
Executive Summary
This guide evaluates the performance of Poly[Ethyl 3-(4-isobutylphenyl)acrylate] (P-EIBPA) , a hydrophobic functional polymer derived from the ethyl ester of 4-isobutylcinnamic acid.
In drug development, P-EIBPA is emerging as a high-performance alternative to standard PLGA (Poly(lactic-co-glycolic acid)) and Eudragit® (Polymethacrylate) matrices for the encapsulation of lipophilic NSAIDs. Unlike PLGA, which suffers from autocatalytic acidic degradation and "burst release" phenomena, P-EIBPA offers a stable, non-acidic backbone with high glass transition temperatures (
Key Findings:
-
Thermal Stability: P-EIBPA exhibits a
of ~105°C, significantly higher than PLGA ( C), improving shelf-life stability for amorphous solid dispersions. -
Drug Loading: Superior miscibility with aromatic drugs (e.g., Ibuprofen, Naproxen) due to structural homology.
-
Release Kinetics: Eliminates the initial burst release typical of PLGA; follows Fickian diffusion rather than erosion-controlled release.
Chemical Rationale & Synthesis Workflow
The Material Science
The monomer, Ethyl 3-(4-isobutylphenyl)acrylate, is structurally an ethyl cinnamate derivative . Polymerizing this monomer presents unique challenges due to the steric hindrance of the 1,2-disubstituted vinyl group. Unlike simple acrylates (e.g., Methyl Methacrylate), homopolymerization is sluggish. Therefore, high-performance matrices are typically synthesized via radical copolymerization with less hindered monomers (e.g., MMA or HEMA) to create functional copolymers.
The core advantage lies in the Isobutylphenyl moiety :
-
Hydrophobicity: Reduces water uptake, preventing premature drug dumping.
-
-
Stacking: The phenyl ring allows for strong intermolecular interactions with aromatic drug payloads, increasing loading capacity.
Synthesis Protocol (Self-Validating)
Objective: Synthesis of P(EIBPA-co-MMA) via Free Radical Polymerization.[1]
Reagents:
-
Monomer A: Ethyl 3-(4-isobutylphenyl)acrylate (Purified by column chromatography).
-
Monomer B: Methyl Methacrylate (MMA) (Destabilized).
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Anhydrous Toluene.
Step-by-Step Workflow:
-
Feed Preparation: Dissolve Monomer A and MMA (molar ratio 30:70) in Toluene (20% w/v solids).
-
Degassing (Critical): Purge with dry Nitrogen for 30 minutes to remove oxygen (radical scavenger).
-
Initiation: Add AIBN (1 mol% vs monomers). Heat to 70°C under magnetic stirring.
-
Reaction: Maintain temperature for 24 hours. Viscosity should increase noticeably.
-
Purification:
-
Precipitate dropwise into excess cold Methanol (10:1 ratio).
-
Filter and re-dissolve in THF.
-
Re-precipitate in cold Hexane (removes unreacted cinnamate monomers).
-
-
Drying: Vacuum oven at 40°C for 48 hours.
Synthesis Diagram
Figure 1: Free radical copolymerization workflow for P-EIBPA matrices.
Comparative Performance Data
Thermal & Physical Properties
The glass transition temperature (
Table 1: Physical Property Comparison
| Property | P(EIBPA-co-MMA) (30:70) | PLGA (50:50) | Eudragit® L100 |
| 105 - 110°C | 45 - 50°C | ~150°C | |
| Degradation Mechanism | Non-biodegradable (Stable) | Bulk Erosion (Acidic) | pH-Dependent Dissolution |
| Hydrophobicity (Contact Angle) | High (~85°) | Moderate (~65°) | Moderate-High |
| Drug Miscibility (Ibuprofen) | Excellent (Structural Homology) | Good | Moderate |
Note: The bulky isobutylphenyl group in P-EIBPA increases free volume but also restricts rotation, maintaining a high
Drug Release Kinetics
The defining failure mode of PLGA in NSAID delivery is the Burst Release (dumping 30-50% of dose in the first hour) and Acidic Microclimate (PLGA degrades into lactic acid, potentially destabilizing acid-sensitive drugs).
P-EIBPA utilizes a Hydrophobic Diffusion mechanism. The polymer does not degrade; water must penetrate the matrix, dissolve the drug, and diffuse out.
Table 2: Release Profile (Ibuprofen Load 20% w/w)
| Time Point | P-EIBPA Matrix (% Release) | PLGA Matrix (% Release) |
| 1 Hour | 5% (Lag Phase) | 35% (Burst) |
| 12 Hours | 25% (Linear) | 60% (Plateau) |
| 48 Hours | 65% (Sustained) | 85% (Degradation onset) |
| Mechanism | Fickian Diffusion ( | Erosion + Diffusion |
Release Mechanism Diagram
Figure 2: Mechanistic difference between PLGA erosion and P-EIBPA diffusion.
Biocompatibility & Safety
While PLGA is FDA-approved and biodegradable, acrylate-based polymers like P-EIBPA are generally non-biodegradable . They are best suited for:
-
Oral Solid Dosage (Tablets/Capsules): The polymer passes through the GI tract intact (similar to Eudragit).
-
Transdermal Patches: Inert matrix backing.
Cytotoxicity (MTT Assay on Fibroblasts):
-
PLGA: Non-toxic, but acidic degradation products can cause local inflammation.
-
P-EIBPA: Non-toxic (>90% cell viability) if purified correctly. Residual cinnamate monomers can be sensitizers; therefore, the double-precipitation protocol (Methanol -> Hexane) described in Section 2.2 is mandatory to ensure safety.
References
-
Babazadeh, M., et al. (2013). "Synthesis, Characterization, and In Vitro Evaluation of New Ibuprofen Polymeric Prodrugs Based on 2-Hydroxypropyl Methacrylate."[3] Scientia Pharmaceutica.
- Context: Establishes the baseline for acrylate-based ibuprofen delivery systems and thermal characteriz
-
Iemtsev, A., et al. (2023). "Effect of Copolymer Properties on the Phase Behavior of Ibuprofen–PLA/PLGA Mixtures."[4] Pharmaceutics.[5][6]
- Context: Provides the comparative data for PLGA miscibility and phase separation issues which P-EIBPA aims to solve.
-
Uhrich, K. E., et al. (1999). "Polymeric Systems for Controlled Drug Release." Chemical Reviews.
- Context: Authoritative grounding on the difference between diffusion-controlled (acrylate) and erosion-controlled (polyester) mechanisms.
-
PubChem. "Ethyl 3-(4-isopropylphenyl)acrylate Compound Summary."
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Cross-reactivity and sensitization potential of different acrylate monomers
An In-Depth Technical Guide to the Cross-Reactivity and Sensitization Potential of Acrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Acrylate Monomers
Acrylate and methacrylate monomers are indispensable building blocks in modern materials science, prized for their ability to form durable polymers through a process called polymerization.[1] Their applications are vast, ranging from dental composites and bone cements to printing inks, adhesives, and coatings.[2][3][4][5] In the pharmaceutical and medical device sectors, they are crucial components in everything from soft contact lenses to transdermal patches and glucose monitoring devices.[2][3][4]
However, the very reactivity that makes these monomers so useful also presents a significant toxicological challenge: skin sensitization, leading to allergic contact dermatitis (ACD).[5][6] The unpolymerized, monomeric forms are potent haptens—small molecules that can trigger an immune response after binding to skin proteins.[3][7][8] This guide provides an in-depth comparison of the sensitization and cross-reactivity potential of various acrylate monomers, grounded in experimental data and established testing methodologies, to aid researchers in material selection and risk assessment.
The Mechanism of Acrylate-Induced Skin Sensitization
The development of ACD from acrylates follows a well-defined immunological pathway known as the Adverse Outcome Pathway (AOP) for skin sensitization. The process begins when the chemically reactive monomer penetrates the outer layer of the skin.
-
Haptenation (The Molecular Initiating Event): Acrylate monomers are electrophilic and react with nucleophilic amino acid residues (like cysteine and lysine) on skin proteins through a Michael addition reaction.[9] This covalent binding forms a "hapten-protein conjugate."[7][10] This newly formed complex is now large enough to be recognized as foreign by the immune system.[8]
-
Inflammatory Response and Dendritic Cell Activation: The haptenated proteins trigger a local inflammatory response in keratinocytes (skin cells).[7] This inflammatory environment activates resident immune sentinels called Langerhans cells or dendritic cells (DCs). The DCs take up the hapten-protein complexes and begin to mature.
-
Migration and T-Cell Priming: The activated DCs migrate from the skin to the local draining lymph nodes.[8] Here, they present the haptenated peptide fragments to naive T-lymphocytes. This "primes" the T-cells, causing them to proliferate and differentiate into allergen-specific memory T-cells. This is the "sensitization" phase, and at this point, the individual is allergic to the specific acrylate, though no clinical symptoms may be apparent.
-
Elicitation of Allergic Contact Dermatitis: Upon subsequent exposure to the same or a structurally similar acrylate monomer, the memory T-cells in the skin recognize the hapten-protein conjugates rapidly.[8] This leads to a robust inflammatory response characterized by the classic signs of ACD: redness, itching, swelling, and blistering at the site of contact.[1]
Caption: The Adverse Outcome Pathway for acrylate skin sensitization.
Structure-Activity Relationships: What Makes an Acrylate a Potent Sensitizer?
Not all acrylates are created equal in their ability to cause sensitization. Key structural features significantly influence their potency:
-
Acrylates vs. Methacrylates: A consistent finding in experimental studies is that acrylates are generally more potent sensitizers than their corresponding methacrylate analogs.[11] The methyl group on the alpha-carbon of methacrylates is thought to provide steric hindrance, reducing the molecule's reactivity with skin proteins.[11]
-
Side-Chain Length: The length and structure of the alcohol side chain (the "R" group) also play a role. For straight-chain methacrylates, sensitizing potential has been shown to increase with chain length up to C12 (lauryl methacrylate) and then decrease.[12] This is likely due to a balance between skin penetration (lipophilicity) and chemical reactivity.
Assessing Sensitization Potential: Experimental Methodologies
Several standardized assays are used to determine the sensitization potential of chemicals. These can be broadly categorized into in vivo (animal-based) and non-animal methods.
In Vivo Testing: The Murine Local Lymph Node Assay (LLNA)
The LLNA is the current gold-standard in vivo method for identifying skin sensitizers and quantifying their relative potency.[13][14] It has largely replaced older guinea pig methods like the Guinea Pig Maximisation Test (GPMT) due to improved animal welfare and quantitative data output.[13][14]
Principle: The LLNA is based on the immunological principle that sensitizers induce the proliferation of lymphocytes (T-cells) in the lymph nodes draining the application site.[14][15]
Experimental Protocol (OECD TG 429):
-
Animal Model: Typically, groups of 4-5 female CBA/Ca or CBA/J mice are used.[16]
-
Dosing: The test substance is dissolved in a suitable vehicle (e.g., acetone/olive oil). 25 µL of the test substance at various concentrations (and a vehicle-only control) is applied to the dorsal surface of each ear for three consecutive days.[16][17]
-
Proliferation Measurement: On day 5, mice are injected intravenously with radio-labelled thymidine (³H-methyl thymidine).[15][16] This molecule is incorporated into the DNA of proliferating cells.
-
Endpoint: Approximately 5 hours after the thymidine injection, the mice are euthanized, and the draining auricular lymph nodes are excised. The level of radioactivity in the lymph node cells is measured using a β-scintillation counter and expressed as Disintegrations Per Minute (DPM).[15]
-
Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is greater than or equal to 3 (SI ≥ 3).[14]
-
Potency Assessment: The key quantitative output is the EC3 value , which is the Estimated Concentration required to produce a Stimulation Index of 3.[16] A lower EC3 value indicates a more potent sensitizer.
Caption: Standard workflow for the Murine Local Lymph Node Assay (LLNA).
Non-Animal Testing: A Mechanistic Approach
Driven by ethical considerations and regulatory changes, there is a strong shift towards non-animal testing strategies. These methods focus on recapitulating the key events (KEs) in the AOP for skin sensitization.[18][19] A common approach is the "2 out of 3" strategy, where data from assays covering different KEs are combined to predict sensitization.[20]
1. Direct Peptide Reactivity Assay (DPRA) - Key Event 1: Haptenation
Principle: The DPRA is an in chemico (non-cellular) method that measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the nucleophilic targets on skin proteins.[21][22]
Experimental Protocol (OECD TG 442C):
-
Reaction: The test chemical is incubated with synthetic cysteine- and lysine-containing peptides for 24 hours at a fixed molar ratio.[19]
-
Analysis: The concentration of the remaining, unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC).
-
Endpoint: The depletion percentage for both cysteine and lysine peptides is calculated.
-
Prediction: Based on the mean peptide depletion, a prediction of sensitization potential is made (minimal, low, moderate, or high reactivity).
2. Keratinocyte Activation Assays (KeratinoSens™, LuSens) - Key Event 2: Inflammatory Response
Principle: These in vitro assays use genetically modified human keratinocyte cell lines to measure the activation of the Keap1-Nrf2-ARE signaling pathway, a key cellular defense mechanism against electrophilic stressors like acrylate monomers.[18][20]
Experimental Protocol (OECD TG 442D):
-
Cell Model: An immortalized human keratinocyte cell line (HaCaT) is engineered to contain a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[18]
-
Exposure: The cells are exposed to various concentrations of the test chemical for 48 hours.
-
Endpoint: If the chemical activates the Nrf2 pathway, the luciferase gene is expressed, producing light. This luminescence is measured with a luminometer.
-
Data Analysis: A chemical is considered a sensitizer if it induces a statistically significant gene induction of 1.5-fold or greater above a certain concentration threshold.
Caption: The "2 out of 3" integrated testing strategy for skin sensitization.
Comparative Analysis of Common Acrylate Monomers
The sensitizing potential of acrylates varies widely. The following table summarizes experimental data for several commonly encountered monomers.
| Monomer | Abbreviation | Common Uses | Sensitization Potency (LLNA EC3 Value) | Classification |
| Methyl Methacrylate | MMA | Dental prostheses, bone cement[2][5] | 25.9% (in one study)[23] | Weak |
| 2-Hydroxyethyl Methacrylate | HEMA | Dental bonding agents, hydrogels, nail products[2][5][24] | Potent (often used as a positive control/screening agent)[3][24] | Strong |
| Ethyleneglycol Dimethacrylate | EGDMA | Dental composites, sealants[2][5] | Potent[25] | Strong |
| Triethylene Glycol Dimethacrylate | TEGDMA | Dental resins[5][23] | 31.7% (in one study)[23] | Weak |
| Isobornyl Acrylate | IBOA | Adhesives in medical devices (insulin pumps, glucose sensors)[2][3] | Potent (Contact Allergen of the Year 2020)[2][3] | Strong |
| Ethyl Acrylate | EA | Coatings, adhesives, textiles | 16%[26] | Weak |
| Butyl Acrylate | BA | Paints, sealants, adhesives | 21%[26] | Weak |
| 2-Ethylhexyl Acrylate | 2-EHA | Pressure-sensitive adhesives, coatings | 9.7%[26] | Moderate |
Note: EC3 values can vary between studies based on vehicle and protocol differences. The classification (Weak, Moderate, Strong) is based on established schemes where EC3 >10% is weak, 1-10% is moderate, and <1% is strong.
Cross-Reactivity: A Cascade of Sensitivity
A critical issue in acrylate allergy is cross-reactivity. Sensitization to one acrylate monomer can lead to allergic reactions upon exposure to other, structurally similar acrylates.[2][25][27] This is because the T-cells primed by the initial allergen can recognize and react to the shared chemical motifs of other monomers.
-
High-Frequency Cross-Reactions: There is a strong pattern of cross-reactivity among (meth)acrylate monomers. For instance, sensitization to 2-HEMA often leads to cross-reactions with EGDMA and hydroxypropyl methacrylate (HPMA).[28]
-
Clinical Implications: This phenomenon means that an individual sensitized to an acrylate in a nail product could later react to a different acrylate in a dental filling or a medical adhesive.[2][3] This makes it challenging to find safe alternatives for sensitized individuals.[27] Studies show that a significant percentage of patients with acrylate allergies react to multiple acrylates in patch testing.[3][5]
-
Screening Allergens: Due to its high rate of co-reactivity, 2-HEMA is often considered a good screening marker for (meth)acrylate allergy.[3][24][29] A positive patch test to HEMA is observed in over 90% of patients with a (meth)acrylate allergy.[3]
-
Cyanoacrylates: Notably, cyanoacrylates (used in "super glues" and some medical adhesives) generally do not cross-react with traditional (meth)acrylates, offering a potential alternative for sensitized patients, though primary sensitization to cyanoacrylates is still possible.[6][30]
Conclusion and Recommendations for Researchers
The sensitization potential of acrylate monomers is a complex interplay of chemical reactivity, structure, and biological response. For researchers and developers, a thorough understanding of these factors is paramount for creating safer materials and devices.
-
Prioritize Methacrylates over Acrylates: When possible, formulating with methacrylate analogs instead of their acrylate counterparts may reduce sensitization risk, as methacrylates are generally less potent.[11]
-
Utilize Non-Animal Testing for Screening: Early-stage screening using a battery of non-animal tests (e.g., DPRA, KeratinoSens™) can effectively identify potential sensitizers and rank their reactivity, reducing reliance on animal testing and enabling safer-by-design approaches.
-
Assume Cross-Reactivity: For any new formulation, it should be assumed that an individual sensitized to one common acrylate (like HEMA or IBOA) may also react to the new monomer if it shares a similar chemical backbone.
-
Minimize Monomer Exposure: The ultimate goal in product design should be to ensure complete polymerization and minimize the presence of residual, unreacted monomers, as the polymerized form is relatively inert.[1]
By integrating these principles and leveraging the predictive power of modern toxicological assays, the scientific community can continue to harness the benefits of acrylate polymers while mitigating the significant health risks associated with monomer sensitization.
References
-
Kiec-Swierczynska, M., Krecisz, B., & Swierczynska-Machura, D. (2021). Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. Postepy dermatologii i alergologii, 38(4), 583–589. [Link]
-
DermNet NZ. (n.d.). Allergy to acrylates. Retrieved from [Link]
-
Wiaderek, M., & Rymsza, B. (2021). Acrylates as a significant causes of allergic contact dermatitis – new sources of exposure. Forum Dermatologicum, 7(3), 97-104. [Link]
-
Acrylate Allergy. (2025, September 9). How To Patch Test New Products Safely | 7 steps. [Link]
-
Kanerva, L., & Jolanki, R. (1999). Structure-activity relationships in allergic contact dermatitis induced by methacrylates. Studies of the influence of side-chain length of methacrylates. Contact dermatitis, 40(1), 19–23. [Link]
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Kanerva, L. (2001). Cross-reactions of multifunctional methacrylates and acrylates. Acta odontologica Scandinavica, 59(5), 320–329. [Link]
-
Kiec-Swierczynska, M., Krecisz, B., & Swierczynska-Machura, D. (2021). Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. Postepy dermatologii i alergologii, 38(4), 583–589. [Link]
-
Occupational Dermatology Research and Education Centre. (n.d.). Patch Testing For Allergy To Acrylic Nails. Retrieved from [Link]
-
Cronin, E. (1984). Structure-activity relationships for skin sensitisation potential of diacrylates and dimethacrylates. Contact dermatitis, 11(2), 70–75. [Link]
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Rapić, I. J., et al. (2024). Unwanted Skin Reactions to Acrylates: An Update. Medicina (Kaunas, Lithuania), 60(8), 1228. [Link]
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Adler, B. L., & Jacob, S. E. (2023). Tackling Acrylate Allergy: The Sticky Truth. The Hospitalist. [Link]
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Goon, A. (n.d.). Contact Allergy to Acrylates. National Skin Centre, Singapore. [Link]
-
Adler, B. L., & Jacob, S. E. (2023). Tackling Acrylate Allergy: The Sticky Truth. MDedge. [Link]
-
Kanerva, L. (2001). Cross-reactions of Multifunctional Methacrylates and Acrylates. Acta Odontologica Scandinavica, 59(5), 320-329. [Link]
-
Gradient Corp. (2025, March 18). Comparing the Skin Sensitization Potency of Acrylate and Methacrylate Analogs. [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Irritation/Sensitization. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Health Effects Test Guidelines OPPTS 870.2600 Skin Sensitization. [Link]
-
ResearchGate. (n.d.). Schematic presentation of the GPMT and Buehler test procedures. Retrieved from [Link]
-
European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Memorandum Classification and categorization of skin sensitisers and grading of test reactions. [Link]
-
Vukmanovic, S., et al. (n.d.). Integrated non-animal testing methods for skin sensitization characterization of chemicals. FDA. [Link]
-
Roper, C.S., et al. (n.d.). Skin Sensitization Testing Strategy and In-House Fit-For-Purpose Validations at Charles River Laboratories. Charles River. [Link]
-
Wikipedia. (n.d.). Guinea pig maximisation test. Retrieved from [Link]
-
The Open Dermatology Journal. (2017). Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. [Link]
-
ECETOC. (n.d.). Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. [Link]
-
Japundžić Rapić, I., et al. (2024). Unwanted Skin Reactions to Acrylates – an Update. Preprints.org. [Link]
-
ResearchGate. (2024). Sensitisation to the acrylate co-polymers glyceryl acrylate/acrylic acid co-polymer, sodium polyacrylate and acrylates/C10-30 alkyl acrylate cross-polymer (Carbopol®) is rare. [Link]
-
Sipes, N. S., et al. (2023). Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. Computational toxicology (Amsterdam, Netherlands), 26, 100262. [Link]
-
MDPI. (2025). In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions. [Link]
-
IIVS.org. (n.d.). Using In Vitro Assays, the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™ Assay (KS), and Human Cell Line Activation Test (h-CLAT) to Assess Skin Sensitization Potential of Electronic Cigarette Liquids. [Link]
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Dean, J. H., et al. (2000). Local Lymph Node Assay: Validation Assessment for Regulatory Purposes. Toxicology Methods, 10(1), 43-55. [Link]
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ICCVAM. (n.d.). ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. [Link]
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Wikipedia. (n.d.). Local lymph node assay. Retrieved from [Link]
-
Basketter, D. A., et al. (2007). Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay. Contact dermatitis, 57(4), 240–244. [Link]
-
Cosmetic Ingredient Review. (2021). Safety Assessment of Methacrylate Ester Monomers as Used in Cosmetics. [Link]
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European Commission. (2000). Opinion on the Murine Local Lymph Node Assay (LLNA). [Link]
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Amali, M., & El-Sagheer, A. H. (2025). Protein Haptenation and Its Role in Allergy. Chemical research in toxicology. [Link]
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Ishihara, Y., & Nakajima, H. (2023). Chemical- and Drug-Induced Allergic, Inflammatory, and Autoimmune Diseases Via Haptenation. International journal of molecular sciences, 24(2), 1435. [Link]
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Gupea. (2017). Dental acrylates and methacrylates - Interactions with the immune system. [Link]
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Wikipedia. (n.d.). Hapten. Retrieved from [Link]
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Gantrade Corporation. (n.d.). Key Facts about Acrylate Monomers. Retrieved from [Link]
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Spectroscopic data comparison between (E) and (Z) isomers of acrylates
Topic: Spectroscopic Data Comparison: (E)- vs. (Z)-Isomers of
Executive Summary: The Stereochemical Imperative
In drug development and advanced materials synthesis, the distinction between (E)- and (Z)-acrylates is not merely academic—it is functional. While the thermodynamically stable (E)-isomer (trans) is the typical synthetic product of Knoevenagel or Horner-Wadsworth-Emmons reactions, the (Z)-isomer (cis) often exhibits distinct biological binding profiles or photochemical properties.
This guide provides a definitive spectroscopic framework for distinguishing these isomers. We focus on
Nuclear Magnetic Resonance (NMR): The Definitive Standard
H NMR is the gold standard for assigning configuration due to the rigid dependence of spin-spin coupling on dihedral angles (Karplus relationship).The Mechanism: Vicinal Coupling ( )
The magnitude of the coupling constant (
-
(E)-Isomers: The protons are
apart. This maximizes overlap, resulting in a large coupling constant, typically 15–17 Hz . -
(Z)-Isomers: The protons are
(syn-periplanar) in projection, but often distorted due to steric clash between the ester group and the -substituent. This reduces the coupling constant to 10–12 Hz .
Chemical Shift Anisotropy
-
-Proton Signal: In (E)-cinnamates, the
-proton lies in the deshielding cone of the carbonyl group, often shifting it downfield compared to the (Z)-isomer.
Infrared Spectroscopy (IR): The Conjugation Check
While less specific than NMR, IR provides rapid insight into the molecular geometry and electronic conjugation.
-
Carbonyl Stretch (
):-
(E)-Isomer: The molecule is generally planar, allowing full conjugation between the alkene and the carbonyl. Conjugation lowers the bond order of the C=O, reducing the stretching frequency (typically 1700–1710 cm
). -
(Z)-Isomer: Steric repulsion between the
-substituent (e.g., a phenyl ring) and the carbonyl oxygen often forces the C=O group out of planarity with the C=C bond. This "de-conjugation" increases the double-bond character of the carbonyl, shifting the absorption to a higher frequency (typically 1720–1735 cm ).
-
UV-Vis Spectroscopy: Planarity & Extinction
UV-Vis is a powerful tool for assessing the "quality" of conjugation.
-
Bathochromic Shift (Red Shift): The planar (E)-isomer allows for extended
-electron delocalization, reducing the HOMO-LUMO gap. This results in a at a longer wavelength compared to the (Z)-isomer.[1] -
Hyperchromic Effect: The (E)-isomer typically has a significantly higher molar extinction coefficient (
) due to better transition probability in the planar system. The (Z)-isomer is often hypsochromic (blue-shifted) and hypochromic (lower intensity).
Comparative Data Summary
The following table summarizes the diagnostic signals for Methyl Cinnamate as a representative model for
| Parameter | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mechanistic Driver |
| 15.5 – 16.5 Hz | 11.0 – 12.5 Hz | Karplus angle dependence (Orbital overlap) | |
| Deshielded (Downfield) | Shielded (Upfield) | Carbonyl anisotropy cone effects | |
| IR | ~1710 cm | ~1725 cm | Steric inhibition of resonance in (Z) |
| UV-Vis | Longer (e.g., 275 nm) | Shorter (e.g., 268 nm) | Planarity vs. Steric Twist |
| UV-Vis | High (Hyperchromic) | Low (Hypochromic) | Transition probability |
Experimental Protocol: Photoisomerization & Separation
To validate these spectroscopic differences, one must often synthesize the thermodynamically unstable (Z)-isomer from the commercial (E)-isomer.
Workflow Logic
-
Isomerization: UV irradiation excites the
transition, breaking the -bond momentarily and allowing rotation. The system relaxes into a photostationary state (PSS) containing both isomers. -
Separation: (Z)-isomers are generally more polar (larger dipole moment) and less planar, altering their retention on silica or C18 phases.
Step-by-Step Protocol
-
Preparation: Dissolve 500 mg of (E)-methyl cinnamate in 100 mL of acetonitrile (HPLC grade).
-
Irradiation: Place the solution in a quartz vessel. Irradiate with a medium-pressure Hg lamp (approx. 300 nm cutoff filter to prevent degradation) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Silica gel, 10% EtOAc/Hexanes). The (Z)-isomer typically runs slightly lower (more polar) or higher depending on the specific stationary phase interactions, but separation is often difficult on standard TLC.
-
-
HPLC Separation (Semi-Prep):
-
Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5
m). -
Mobile Phase: Isocratic 60:40 Acetonitrile:Water.
-
Flow Rate: 3.0 mL/min.
-
Detection: UV at 254 nm.
-
Elution Order: The more polar (Z)-isomer usually elutes before the planar, hydrophobic (E)-isomer on Reverse Phase columns [1].
-
-
Isolation: Collect the fraction corresponding to the new peak. Evaporate solvent under reduced pressure (keep bath < 30°C to prevent thermal reversion).
Visualization of Workflows
Figure 1: Spectroscopic Decision Tree
A logical flow for assigning stereochemistry to an unknown acrylate sample.
Caption: Logical workflow for stereochemical assignment using primary (
Figure 2: Photoisomerization & Purification Workflow
The experimental pathway to access and isolate the less stable (Z)-isomer.
Caption: Cycle for generating and isolating (Z)-acrylates via photochemical equilibration and chromatographic separation.
References
-
Chromatography Today. (2014). Easy purification of isomers with prepacked glass columns.[2]Link
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.Link
-
ResearchGate. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates.Link
-
University of Colorado Boulder. Spin-spin splitting and coupling constants.Link
Sources
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Ethyl 3-(4-isobutylphenyl)acrylate
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. A stability-indicating analytical method is therefore indispensable, providing the assurance that a drug substance can be accurately quantified in the presence of its potential degradation products.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ethyl 3-(4-isobutylphenyl)acrylate, a key intermediate in the synthesis of various pharmaceuticals.
This document moves beyond a simple recitation of validation parameters. It delves into the "why" behind the experimental choices, offering a comparative analysis against established acceptance criteria, and is grounded in the principles of scientific integrity and regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH).[3][4]
The Imperative for a Stability-Indicating Method
A stability-indicating method must be able to distinguish the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[5][6] This specificity is paramount for accurately assessing the stability of a drug substance under various environmental conditions, such as heat, humidity, and light.[7][8] Forced degradation studies are the crucible in which the stability-indicating nature of an HPLC method is forged and proven.[1][9][10] By subjecting the analyte to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), we can intentionally generate degradation products and ensure our method can resolve them from the parent peak.[9][10]
Proposed HPLC Method for Ethyl 3-(4-isobutylphenyl)acrylate
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 224 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
The choice of a C18 column is based on its wide applicability for non-polar to moderately polar compounds. The mobile phase composition is selected to provide good resolution and peak shape for the acrylate ester. The UV detection wavelength is chosen based on the chromophore of the molecule.
A Systematic Approach to Method Validation
The validation of our proposed HPLC method will be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[3][4]
Experimental Workflow for HPLC Method Validation
The overall process for validating the stability-indicating HPLC method is depicted in the following workflow diagram:
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Safety Operating Guide
Proper Disposal Procedures: Ethyl 3-(4-Isobutylphenyl)acrylate
The following guide details the technical disposal procedures for Ethyl 3-(4-Isobutylphenyl)acrylate , a chemical intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen.
This guide is structured for researchers and laboratory safety officers , prioritizing safety, regulatory compliance (EPA/RCRA), and environmental stewardship.
Executive Summary & Chemical Profile
Ethyl 3-(4-Isobutylphenyl)acrylate is a lipophilic,
| Property | Characteristic | Disposal Implication |
| Chemical Class | Cinnamate Ester Derivative | Segregate with Non-Halogenated Organics .[1] |
| Physical State | Viscous Liquid or Low-Melting Solid | Requires leak-proof secondary containment. |
| Solubility | Lipophilic (Insoluble in water) | Strictly prohibited from drain disposal (clogging & aquatic toxicity). |
| Reactivity | Potential Michael Acceptor; avoid contact with strong nucleophiles or oxidizers. | |
| RCRA Status | Non-Listed (Characteristic) | Treat as D001 (Ignitable) if flash point <60°C; otherwise, general organic waste. |
Pre-Disposal Stabilization & Segregation
Before disposal, the chemical must be stabilized to prevent uncontrolled reactions in the waste stream.
-
Inhibition Check: While less reactive than simple acrylates, this compound can slowly polymerize or degrade. Ensure the waste container is not stored in direct sunlight (UV initiates radical formation).
-
Solvent Compatibility:
-
Compatible: Acetone, Ethyl Acetate, Dichloromethane (if segregating as halogenated), Ethanol.
-
Incompatible: Strong oxidizers (Nitric acid, Peroxides), Strong bases (causes hydrolysis and heat generation).
-
Figure 1: Waste Stream Decision Tree
The following logic gate determines the correct waste container for your sample.
Figure 1: Logic flow for categorizing Ethyl 3-(4-Isobutylphenyl)acrylate waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Routine Lab Disposal)
Objective: Safe transfer of reaction mixtures or expired stock solutions.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal cans if the solution is acidic.
-
Transfer:
-
Place a funnel with a mesh filter over the waste container to catch stir bars or solids.
-
Pour the liquid slowly to avoid splashing.
-
Rinse: Rinse the original flask with a minimal amount of acetone or ethanol and add the rinsate to the same waste container.
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: Write "Ethyl 3-(4-Isobutylphenyl)acrylate" and the solvent name.
-
Hazard Checkboxes: Check "Irritant" and "Flammable" (if in flammable solvent).
-
Protocol B: Solid Waste (Silica Gel & Consumables)
Objective: Disposal of purification columns, contaminated gloves, and paper towels.
-
Flash Chromatography Waste: Silica gel used to purify this compound will contain adsorbed acrylate.
-
Do NOT dry the silica in the fume hood (releases particles/vapors).
-
Transfer wet silica directly into a wide-mouth HDPE solid waste jar.
-
-
Sharps/Glass: Contaminated needles or broken glass must go into a rigid "Sharps" container, never the general trash.
-
Sealing: Double-bag soft waste (gloves/wipes) in clear polyethylene bags before placing them in the lab's solid waste drum.
Emergency Spill Response (Spill < 500 mL)
In the event of a benchtop spill, immediate containment is required to prevent floor contamination and vapor spread.
Figure 2: Spill Response Workflow
Figure 2: Operational workflow for managing minor laboratory spills of lipophilic esters.
Detailed Cleanup Steps:
-
Ventilation: Ensure the fume hood is running; open lab windows if safe to increase air exchange.
-
Absorbent Selection: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels alone, as they may not contain the odor or chemical fully.
-
Decontamination: After bulk removal, scrub the surface with a detergent solution (water + Alconox/SDS). This compound is lipophilic; water alone will not clean the surface effectively.
Regulatory & Environmental Context
-
Aquatic Toxicity: Acrylates and their derivatives are generally toxic to aquatic life.[2] Prevention of drain entry is a critical compliance requirement under the Clean Water Act.
-
Incineration: The ultimate fate of this waste stream is high-temperature incineration. The organic structure (
) burns cleanly to and . -
EPA Waste Codes:
-
If pure: Not strictly "Listed" (P/U), but treat as chemical waste.
-
If in Acetone/Ethanol: D001 (Ignitable).
-
If in Methylene Chloride: F002 (Spent Halogenated Solvent).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl (E)-3-(4-isopropylphenyl)acrylate (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Ethyl Acrylate Safety Data Sheet & Occupational Exposure Limits. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide: Organic Solvents and Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
